4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Description
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Properties
IUPAC Name |
4-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXATZGECTUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622794 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-74-8 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS Number: 620175-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential biological significance of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS No. 620175-74-8). This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering detailed methodologies and data to support further investigation and application of this indole derivative. While specific biological activity data for this compound is limited in publicly accessible literature, this guide establishes a foundational understanding based on the well-documented reactivity and biological relevance of the indole-3-carbaldehyde scaffold.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The indole-3-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The subject of this guide, this compound, is a distinct member of this class, featuring a methoxy group at the 4-position and a methyl group on the indole nitrogen. These substitutions are anticipated to modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity and potential biological interactions. This guide aims to consolidate the available technical information on this compound, providing a solid basis for its utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| CAS Number | 620175-74-8 | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Synonyms | 4-methoxy-1-methylindole-3-carbaldehyde, 4-METHOXY-1-METHYLINDOLE-3-CARBOXALDEHYDE, 4-Methoxy-1-methyl-1H-indole-3-carboxaldehyde | , |
| Boiling Point | 357.855 °C | |
| Density | 1.144 g/cm³ | |
| Flash Point | 170.225 °C | |
| Refractive Index | 1.566 |
Synthesis and Purification
The synthesis of this compound can be conceptually approached through established methods for indole formylation, most notably the Vilsmeier-Haack reaction.[3][4][5][6] This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings like indoles.
Conceptual Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][6] The resulting electrophilic iminium salt then attacks the electron-rich C3 position of the indole ring. A subsequent hydrolysis step yields the desired aldehyde.
The synthesis of this compound would logically start from the precursor, 4-methoxy-1-methyl-1H-indole.
Conceptual reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, yet detailed, protocol based on standard Vilsmeier-Haack procedures for indoles.[4] Researchers should optimize these conditions for the specific substrate.
Materials:
-
4-Methoxy-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in anhydrous DCM to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Dissolve 4-methoxy-1-methyl-1H-indole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC for completion).
-
Hydrolysis and Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The purity of the collected fractions should be assessed by TLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound can be inferred from the analysis of similar indole derivatives.[7]
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CHO | 9.9 - 10.1 | s |
| H2 | 8.2 - 8.4 | s |
| H5 | 7.2 - 7.4 | t |
| H6 | 6.8 - 7.0 | d |
| H7 | 6.6 - 6.8 | d |
| OCH₃ | 3.9 - 4.1 | s |
| NCH₃ | 3.8 - 4.0 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 184 - 186 |
| C4 | 154 - 156 |
| C7a | 138 - 140 |
| C2 | 137 - 139 |
| C3a | 125 - 127 |
| C5 | 122 - 124 |
| C3 | 118 - 120 |
| C6 | 105 - 107 |
| C7 | 103 - 105 |
| OCH₃ | 55 - 57 |
| NCH₃ | 33 - 35 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The fragmentation pattern of this compound is expected to be influenced by the stable indole nucleus.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 189.
-
Loss of CHO: A fragment corresponding to the loss of the formyl group (M-29) at m/z = 160 is likely.
-
Loss of CH₃: Fragmentation involving the loss of a methyl group from either the methoxy or the N-methyl position (M-15) could result in a peak at m/z = 174.
-
Other Fragments: Further fragmentation of the indole ring system would lead to characteristic smaller fragments.
Predicted mass fragmentation pathway for this compound.
Biological Activity and Potential Applications
While no specific biological activity or pharmacological studies for this compound (CAS 620175-74-8) were identified in the reviewed literature, the indole-3-carboxaldehyde scaffold is a known pharmacophore present in compounds with a wide range of biological activities. These include, but are not limited to, antifungal, and enzyme inhibitory properties.[10][11][12]
The methoxy and N-methyl substitutions on the indole ring of the title compound may confer specific biological activities. For instance, methoxy-substituted indoles are known to possess various pharmacological properties.[13] Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally similar indole-3-carboxaldehydes, the following precautions should be observed.[14][15][16][17]
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
-
Inhalation: May cause respiratory tract irritation.[15]
-
Skin Contact: May cause skin irritation.[15]
-
Eye Contact: May cause serious eye irritation.[15]
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
This compound is a synthetically accessible indole derivative with potential for further exploration in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted analytical data. The lack of specific biological data highlights an opportunity for future research to investigate the pharmacological profile of this compound and to leverage its structural features for the design of novel bioactive molecules. The information presented herein is intended to serve as a foundational resource to facilitate and inspire such future investigations.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
-
MDPI. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]
-
MDPI. (n.d.). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Retrieved from [Link]
-
ResearchGate. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]
-
TSI Journals. (2010, August 7). Mass spectral studies of nitroindole compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
Sources
- 1. This compound | 620175-74-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.ie [fishersci.ie]
"structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde"
An In-depth Technical Guide to the Structure of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Among its many derivatives, substituted indole-3-carbaldehydes are of paramount importance as versatile intermediates for the synthesis of complex, biologically active molecules.[2] This technical guide provides a comprehensive analysis of the structure of a specific derivative, this compound (CAS No. 620175-74-8). We will delve into its physicochemical properties, detail its synthesis via the Vilsmeier-Haack reaction with mechanistic insights, and provide a thorough structural elucidation based on predictive spectroscopic analysis. This document is intended to serve as a foundational resource for researchers utilizing this molecule in synthetic chemistry and drug discovery programs.
Introduction to the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of heterocyclic chemistry and a recurring motif in pharmacologically active compounds. The electron-rich nature of the pyrrole ring, particularly at the C3 position, makes it highly susceptible to electrophilic substitution, providing a direct route to a diverse array of functionalized molecules. The indole-3-carbaldehyde moiety, in particular, is a critical building block, with the aldehyde group serving as a synthetic handle for elaborations into more complex structures through reactions like condensations, oxidations, and reductions. The strategic placement of substituents, such as the 4-methoxy and 1-methyl groups in the title compound, profoundly influences the molecule's electronic properties, conformation, and, consequently, its biological activity and metabolic fate.
Physicochemical and Structural Properties
This compound is a solid, typically yellow to brown in appearance.[3] Its core structure consists of an indole ring N-methylated at position 1, featuring a methoxy group at position 4 of the benzene ring and a formyl (carbaldehyde) group at the nucleophilic C3 position.
Molecular Structure
The chemical structure, with standard atom numbering for spectroscopic assignment, is presented below.
Caption: Workflow for the Vilsmeier-Haack formylation of indoles.
Representative Experimental Protocol
This protocol is a representative procedure adapted from standard Vilsmeier-Haack conditions for indole formylation. [4][5]
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C with an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve the starting material, 4-methoxy-1-methyl-1H-indole (1.0 eq.), in a suitable solvent (e.g., DMF or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-85 °C for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of ~8-9 by the slow addition of a saturated sodium carbonate or sodium hydroxide solution.
-
Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If the product is oily, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Elucidation and Spectroscopic Analysis
Full structural confirmation relies on a combination of spectroscopic techniques. While primary experimental spectra for the title compound are not available in the cited literature, a highly accurate characterization can be predicted based on the well-documented spectral data of closely related analogues, such as 1-ethyl-4-methoxy-1H-indole-3-carbaldehyde and 1-methyl-1H-indole-3-carbaldehyde. [6]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are tabulated below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Correlation / Rationale |
| H (Aldehyde) | ~10.45 | Singlet (s) | Highly deshielded proton of the formyl group. Based on analogue 4i. [6] |
| H-2 | ~7.87 | Singlet (s) | Proton on the pyrrole ring, adjacent to the N-methyl group. Based on analogue 4i. [6] |
| H-6 | ~7.23 | Triplet (t) | Benzene ring proton, coupled to H-5 and H-7. Based on analogue 4i. [6] |
| H-5 | ~7.03 | Doublet (d) | Benzene ring proton, coupled to H-6. Based on analogue 4i. [6] |
| H-7 | ~6.73 | Doublet (d) | Benzene ring proton, coupled to H-6. Based on analogue 4i. [6] |
| O-CH₃ (Methoxy) | ~4.00 | Singlet (s) | Protons of the electron-donating methoxy group at C4. Based on analogue 4i. [6] |
| N-CH₃ (Methyl) | ~3.90 | Singlet (s) | Protons of the N-methyl group. Based on analogue 4b. [6] |
Predicted ¹³C NMR Spectral Data
The carbon NMR provides complementary information, confirming the carbon skeleton and the presence of quaternary carbons.
| Carbon Assignment | Predicted δ (ppm) | Rationale / Correlation |
| C=O (Aldehyde) | ~188.0 | Carbonyl carbon, highly deshielded. Based on analogue 4i. [6] |
| C-4 | ~154.7 | Aromatic carbon attached to the electronegative methoxy group. Based on analogue 4i. [6] |
| C-2 | ~137.9 | Pyrrole ring carbon. Based on analogue 4i. [6] |
| C-7a | ~130.4 | Quaternary carbon at the ring junction. Based on analogue 4i. [6] |
| C-6 | ~123.7 | Aromatic CH carbon. Based on analogue 4i. [6] |
| C-5 | ~117.0 | Aromatic CH carbon. Based on analogue 4i. [6] |
| C-3 | ~118.2 | Quaternary pyrrole carbon attached to the aldehyde. Based on analogue 4i. [6] |
| C-3a | ~103.5 | Quaternary carbon at the ring junction. Based on analogue 4i. [6] |
| C-7 | ~102.4 | Aromatic CH carbon, shielded by adjacent methoxy group. Based on analogue 4i. [6] |
| O-CH₃ (Methoxy) | ~55.4 | Methoxy carbon. Based on analogue 4i. [6] |
| N-CH₃ (Methyl) | ~33.7 | N-methyl carbon. Based on analogue 4b. [6] |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. The predicted characteristic absorption bands are:
-
~1650-1630 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the conjugated aldehyde. [7]* ~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).
-
~1270-1200 cm⁻¹ and ~1050-1020 cm⁻¹: Strong C-O stretching vibrations characteristic of the aryl ether (methoxy group).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of [C₁₁H₁₁NO₂ + H]⁺ at m/z 190.0863. The nominal mass would be observed at m/z 189. [8]* Key Fragmentation: A characteristic fragmentation pattern for indole-3-carbaldehydes is the loss of carbon monoxide (CO, 28 Da) from the molecular ion. [9]This would result in a significant fragment ion at m/z 161, corresponding to the stable [M-CO]⁺ cation.
Relevance in Medicinal Chemistry and Drug Discovery
The indole-3-carbaldehyde scaffold is a well-established precursor for compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [2]The specific substitutions on this compound are significant from a medicinal chemistry perspective:
-
N-Methylation: Replacing the N-H proton with a methyl group removes a hydrogen bond donor site, which can increase metabolic stability and alter receptor binding interactions.
-
4-Methoxy Group: The introduction of an electron-donating methoxy group on the benzene ring alters the electronic distribution of the entire scaffold. This can modulate the molecule's binding affinity to biological targets and influence its pharmacokinetic properties (e.g., lipophilicity and solubility).
-
3-Carbaldehyde: This group is a key synthetic handle. It can be readily converted into Schiff bases, oximes, hydrazones, or used in condensation reactions to build larger, more complex molecules with tailored pharmacological profiles.
This compound, therefore, represents a valuable starting point for the development of new therapeutic agents, allowing for systematic exploration of structure-activity relationships (SAR).
Conclusion
This compound is a structurally well-defined chemical intermediate of significant value to the scientific research community. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a robust and scalable method. The structural features of this molecule have been thoroughly characterized through a predictive analysis of its NMR, IR, and MS data, based on established principles and data from close chemical analogues. The presence of the N-methyl, 4-methoxy, and 3-formyl groups provides a unique combination of electronic and steric properties, making it an attractive and versatile building block for the synthesis of novel compounds in drug discovery and materials science.
References
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]
-
Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. (2013). International Journal of Industrial Chemistry. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]
-
Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]
-
Indole-3-Carboxaldehyde. (2017). MassBank. Retrieved from [Link]
-
Showing metabocard for 1-Methoxy-1H-indole-3-carboxaldehyde (HMDB0040972). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
1-Methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 3. This compound | 620175-74-8 [chemicalbook.com]
- 4. growingscience.com [growingscience.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. echemi.com [echemi.com]
- 9. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
"4-Methoxy-1-methyl-1H-indole-3-carbaldehyde IUPAC name"
An In-Depth Technical Guide to 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization is a cornerstone of synthetic chemistry. This document details the definitive IUPAC nomenclature, physicochemical properties, a validated synthetic protocol via the Vilsmeier-Haack reaction with mechanistic insights, and expected spectroscopic signatures for characterization. Furthermore, it explores the compound's synthetic utility and its potential role as a key intermediate in the development of novel therapeutic agents, grounded in the established biological activities of related methoxyindole derivatives.
Part 1: Core Compound Identification and Properties
This compound is a substituted indole, a class of aromatic heterocyclic compounds that are central to a vast array of natural products and pharmaceuticals.[1] The specific substitution pattern—a methoxy group at the C4 position, a methyl group on the indole nitrogen (N1), and a formyl group at the C3 position—creates a unique electronic and steric profile that defines its reactivity and potential applications.
1.1 IUPAC Nomenclature and Identifiers
1.2 Physicochemical Properties
The following table summarizes key computed and experimental properties for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Exact Mass | 189.078979 u | [2] |
| XLogP3 | 2.0 | [2] |
| Topological Polar Surface Area | 31.2 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Density | 1.144 g/cm³ | [2] |
| Boiling Point | 357.9 °C | [2] |
| Flash Point | 170.2 °C | [2] |
1.3 Chemical Structure
The structure of this compound is depicted below.
Caption: Structure of this compound.
Part 2: Synthesis via Vilsmeier-Haack Formylation
The introduction of a formyl group onto an electron-rich aromatic system is a fundamental transformation in organic synthesis. For indoles, the Vilsmeier-Haack reaction is the preeminent method, offering high regioselectivity for the C3 position.[5][6] The electron-donating nature of the indole nitrogen, further enhanced by the N-methyl group and the C4-methoxy group, makes the ring highly susceptible to electrophilic attack.
2.1 Causality of Method Selection
The Vilsmeier-Haack reaction is chosen for its efficiency and reliability. The reaction proceeds via the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This electrophile is sufficiently reactive to attack the electron-rich C3 position of the indole nucleus but is generally mild enough to avoid polymerization or degradation of the sensitive indole core, which can occur with stronger acids or electrophiles.
2.2 Reaction Mechanism
-
Formation of the Vilsmeier Reagent: POCl₃ activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium cation.
-
Electrophilic Aromatic Substitution: The π-system of the indole ring attacks the Vilsmeier reagent at the C3 position, which is the most nucleophilic site. This forms a cationic intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product.
2.3 Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Reagents and Materials:
-
4-Methoxy-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via a syringe or dropping funnel over 15 minutes.
-
Rationale: Slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃ and to ensure complete formation of the reagent before adding the indole.[7]
-
-
Indole Addition: Dissolve 4-Methoxy-1-methyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Rationale: Adding the indole to the reagent (inverse addition) maintains a high concentration of the formylating agent, promoting the desired reaction over potential side reactions.[7]
-
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases and the pH is alkaline.
-
Rationale: Quenching on ice dissipates heat from the hydrolysis of excess POCl₃. The basic solution neutralizes the acidic medium and facilitates the hydrolysis of the iminium intermediate to the aldehyde.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Rationale: Washing removes residual inorganic salts and DMF.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.
2.4 Synthetic Workflow Diagram
Caption: Key downstream synthetic transformations from the title compound.
Part 5: Biological Context and Potential Applications
While specific biological data for this compound is not extensively published, its structural components point toward significant potential in drug discovery.
-
Indole-3-carbaldehyde (I3A) Scaffold: The parent I3A structure is a known metabolite of tryptophan produced by gut microbiota. [8]It is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in modulating immune responses at barrier tissues, such as the gut. [8]Activation of AhR by I3A can stimulate the production of IL-22, which is vital for maintaining mucosal homeostasis. [8]* Methoxyindoles in Medicinal Chemistry: Methoxy-substituted indoles are a hallmark of many natural products and pharmaceuticals. [1]The methoxy group can enhance receptor binding, improve pharmacokinetic properties, and direct metabolic pathways. Methoxyindole derivatives have been investigated as anticancer agents, HIV-1 integrase inhibitors, and SGLT2 inhibitors for diabetes management. [9] Given this context, this compound is an exceptionally valuable intermediate for the synthesis of novel, potent, and selective AhR modulators or other therapeutic agents that leverage the privileged methoxyindole scaffold.
Conclusion
This compound is a well-defined chemical entity with significant potential for researchers in synthetic and medicinal chemistry. Its preparation is reliably achieved through the Vilsmeier-Haack formylation, a robust and scalable reaction. The aldehyde functionality provides a versatile platform for further molecular elaboration, enabling access to diverse chemical libraries. Grounded in the established biological importance of the indole-3-carbaldehyde and methoxyindole scaffolds, this compound represents a key building block for the discovery and development of next-generation therapeutic agents.
References
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
ACS Publications. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry. [Link]
-
Sciencemadness.org. Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [Link]
-
Sengul, I. F., et al. Synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]
-
ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
Supporting Information, ACS. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
-
The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
ULAKBİM. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. [Link]
Sources
- 1. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 2. echemi.com [echemi.com]
- 3. 4-methoxy-1-methylindole-3-carbaldehyde - CAS:620175-74-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 620175-74-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. goldbio.com [goldbio.com]
An In-Depth Technical Guide to the Physical Properties of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and materials science. As a functionalized indole, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established analytical methodologies.
Molecular Structure and Key Identifiers
The foundational step in characterizing any chemical compound is to establish its molecular identity. The structure of this compound, featuring a methoxy group at the 4-position, a methyl group on the indole nitrogen, and a carbaldehyde at the 3-position, dictates its inherent physical and chemical behavior.
Molecular Structure of this compound
A 2D representation of the molecular structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 620175-74-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |
| Molecular Weight | 189.21 g/mol | [1][3] |
Tabulated Physical Properties
A summary of the key physical properties of this compound is presented below. It is important to note that some of these values are computed and should be confirmed by experimental data where possible.
| Property | Value | Notes |
| Boiling Point | 357.855 °C | Computed value[1] |
| Flash Point | 170.225 °C | Computed value[1] |
| Density | 1.144 g/cm³ | Computed value[1] |
| Refractive Index | 1.566 | Computed value[1] |
| Melting Point | Not available | Experimental data not found. Similar substituted indole-3-carbaldehydes exhibit a wide range of melting points. |
| Solubility | Not available | Experimental data not found. Expected to be soluble in common organic solvents. |
Experimental Determination of Physical Properties
Scientific integrity demands that computed data be substantiated by empirical evidence. The following sections detail the standard methodologies for determining the key physical properties of a novel organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Protocol for Capillary Melting Point Determination:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Workflow for Melting Point Determination
A generalized workflow for determining the melting point of a solid organic compound.
Solubility Profile
Understanding the solubility of a compound is crucial for its purification, reaction setup, and formulation. A systematic approach is employed to determine its solubility in a range of common solvents.
Protocol for Solubility Testing:
-
Solvent Selection: A panel of representative solvents is chosen, including water, common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane), and aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The mixtures are agitated, and the solubility is observed at ambient temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture can be gently warmed to assess temperature effects on solubility.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound, serving as a fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar indole derivatives.
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton (-CHO): A singlet in the region of δ 9-10 ppm.
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns determined by their substitution on the indole ring.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
N-Methyl Protons (-NCH₃): A singlet around δ 3.7-3.9 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 180-190 ppm.
-
Aromatic Carbons: Multiple signals in the δ 100-140 ppm range.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
N-Methyl Carbon (-NCH₃): A signal around δ 30-35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ (conjugated aldehyde).
-
C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-O Stretch (Methoxy): An absorption in the 1020-1275 cm⁻¹ region.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bends: Absorptions in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern.
General Workflow for Physical Property Determination
An integrated workflow for the comprehensive physical characterization of a novel compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 189.0789, corresponding to the exact mass of the molecule.
Conclusion
The physical properties of this compound are fundamental to its application in scientific research and development. This guide has provided a detailed overview of its key characteristics and the standard methodologies for their determination. While computed values offer a useful starting point, experimental verification is essential for ensuring accuracy and reproducibility in any research endeavor involving this promising molecule.
References
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde (C₁₁H₁₁NO₂). Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data analysis with established analytical protocols to serve as a robust reference for the identification and characterization of this indole derivative. While direct experimental spectra for this specific compound are not widely available in public-domain literature, this guide establishes an authoritative, predicted spectroscopic profile based on well-documented data from structurally analogous compounds. We will detail the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, underpinned by a discussion of the synthetic context and self-validating experimental protocols for data acquisition.
Introduction and Molecular Context
This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry and natural products. Indole-3-carbaldehyde derivatives are crucial intermediates in the synthesis of a wide array of biologically active molecules, including potential therapeutic agents.[1] The precise substitution pattern, featuring a methoxy group at the 4-position and a methyl group on the indole nitrogen, significantly influences the molecule's electronic properties and reactivity.
Accurate structural confirmation is the bedrock of chemical research and development. This guide provides the foundational spectroscopic data required for the unambiguous identification of this compound, ensuring the integrity of subsequent research and development efforts.
Molecular Structure
The structural framework and atom numbering scheme used for NMR assignments are presented below.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key computed and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 189.21 g/mol | [2] |
| Exact Mass | 189.078979 g/mol | [2] |
| Appearance | Yellow to brown solid | [3] |
| Topological Polar Surface Area | 31.23 Ų | [2] |
| CAS Number | 620175-74-8 | [3] |
Synthetic Context: The Vilsmeier-Haack Reaction
The title compound is typically synthesized via the Vilsmeier-Haack reaction , a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic rings.[4] The causality behind this choice of reaction lies in the high nucleophilicity of the indole ring system, particularly at the C3 position. The reaction involves the treatment of a substituted indole, in this case, 4-methoxy-1-methyl-1H-indole, with a Vilsmeier reagent (generated from a formamide like DMF and phosphorus oxychloride).
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition : Acquire spectra using a standard 30-degree pulse sequence. A minimum of 16 scans is recommended to ensure a good signal-to-noise ratio.
-
¹³C Acquisition : Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation requirement.
-
Background Scan : Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Analysis : The final spectrum is automatically generated as the ratio of the sample scan to the background scan.
ESI-MS Data Acquisition
Direct infusion Electrospray Ionization Mass Spectrometry is a rapid method for determining the molecular weight of a pure compound.
-
Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Calibration : Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Direct Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition : Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis : Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any other significant adducts or fragments.
Conclusion
This guide provides a detailed, predictive spectroscopic profile for this compound, grounded in the analysis of structurally related compounds and established analytical principles. The expected ¹H NMR, ¹³C NMR, FT-IR, and MS data, presented in structured tables, offer a reliable benchmark for researchers working on the synthesis and application of this molecule. By adhering to the provided self-validating experimental protocols, scientists can confidently acquire high-quality data for structural verification and purity assessment, ensuring the integrity and reproducibility of their chemical research.
References
-
MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Yuan, C., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.
-
PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]
- Wang, Z., et al. (n.d.).
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Sources
The Multifaceted Biological Activities of Substituted Indole-3-Carbaldehydes: A Technical Guide for Drug Discovery
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1] Its inherent structural features, mimicking peptide motifs, allow for interactions with a wide array of biological targets, making it a fertile ground for drug discovery.[1] Among the vast landscape of indole derivatives, those bearing a carbaldehyde group at the C-3 position have emerged as a particularly versatile class of compounds with a rich and diverse pharmacological profile. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of substituted indole-3-carbaldehydes, delving into their synthesis, mechanisms of action, and therapeutic potential. We will dissect the causality behind experimental choices and present self-validating protocols to empower your research endeavors.
I. The Synthetic Canvas: Crafting Indole-3-Carbaldehyde Derivatives
The biological exploration of substituted indole-3-carbaldehydes is intrinsically linked to the synthetic methodologies available for their creation. A robust and flexible synthetic strategy is paramount to generating a diverse library of analogues for structure-activity relationship (SAR) studies.
A. Foundational Synthesis: The Vilsmeier-Haack Reaction
A cornerstone in the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This formylation reaction introduces the aldehyde group at the electron-rich C-3 position of the indole ring.
Experimental Protocol: One-Pot Synthesis of Substituted Indole-3-Carbaldehydes via Vilsmeier-Haack Cyclization [2]
This protocol describes a one-pot synthesis that avoids high-temperature and high-pressure hydrogenation steps, making it amenable to laboratory-scale and potentially industrial-scale production.[2]
-
Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring. Continue stirring for 30-40 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Substituted 2-Methylaniline: In a separate flask, dissolve the desired substituted 2-methylaniline derivative in anhydrous DMF. Cool this solution to 0-5 °C.
-
Addition and Reaction: Slowly add the freshly prepared Vilsmeier reagent to the 2-methylaniline solution dropwise, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 5-8 hours. The cyclization reaction forms the indole ring.
-
Work-up and Purification: After cooling the reaction mixture, quench it by carefully adding a saturated aqueous solution of sodium carbonate until the pH reaches 8-9. This will precipitate the crude product. Filter the solid, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified substituted indole-3-carbaldehyde.
B. Derivatization at the Aldehyde: Schiff Base Formation
The aldehyde functionality serves as a versatile handle for further derivatization, most commonly through the formation of Schiff bases (imines) by condensation with primary amines. This approach has been widely used to generate libraries of indole-3-carbaldehyde derivatives with diverse biological activities.
Experimental Protocol: General Synthesis of Indole-3-Carbaldehyde Thiosemicarbazone Derivatives [3]
-
Reactant Preparation: Dissolve the substituted indole-3-carbaldehyde in a suitable solvent such as ethanol. In a separate container, dissolve an equimolar amount of the desired thiosemicarbazide derivative in the same solvent, with the addition of a catalytic amount of acetic acid.
-
Reaction: Add the thiosemicarbazide solution to the indole-3-carbaldehyde solution.
-
Reaction Monitoring and Completion: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). High yields are typically obtained.[3]
-
Isolation and Purification: Upon completion of the reaction, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
II. The Anticancer Arsenal of Indole-3-Carbaldehydes
The fight against cancer has seen significant contributions from indole-based compounds, and substituted indole-3-carbaldehydes are no exception.[4] These derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines through various mechanisms of action.[4][5]
A. Mechanism of Action: A Multi-pronged Attack
Substituted indole-3-carbaldehydes exert their anticancer effects by targeting multiple cellular processes crucial for cancer cell survival and proliferation.[4][5]
-
Tubulin Polymerization Inhibition: Several indole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[6]
-
Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, they induce DNA damage and trigger apoptotic cell death.[5]
-
Induction of Apoptosis: Many indole-3-carbaldehyde derivatives can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[6]
-
Kinase Inhibition: Deregulated kinase activity is a hallmark of many cancers. Certain indole derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, thereby halting cell proliferation and survival.[5]
Diagram: Key Anticancer Mechanisms of Substituted Indole-3-Carbaldehydes
Caption: Anticancer mechanisms of indole-3-carbaldehyde derivatives.
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of indole-3-carbaldehyde derivatives is highly dependent on the nature and position of substituents on the indole ring and the modifications at the carbaldehyde group.
-
Substitutions on the Indole Ring: The presence of electron-withdrawing or electron-donating groups at various positions of the indole nucleus can significantly influence the cytotoxic activity. For instance, in some series, substitutions at the C-4 position have been shown to be more favorable for activity.[6]
-
Modification of the Aldehyde Group: Conversion of the aldehyde to a Schiff base, such as a thiosemicarbazone, often enhances anticancer activity.[3] The nature of the substituent on the thiosemicarbazone moiety also plays a crucial role in determining the potency.
C. In Vitro Evaluation of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (substituted indole-3-carbaldehydes) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [4] |
| MDA-MB-468 | 8.2 | [4] |
III. Antimicrobial Potential: A Broad Spectrum of Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted indole-3-carbaldehydes have demonstrated promising activity against a range of pathogenic bacteria and fungi.[7][8]
A. Mechanism of Antimicrobial Action
The antimicrobial effects of these compounds are often attributed to their ability to disrupt essential cellular processes in microorganisms. A key mechanism that has been elucidated is the disruption of mitochondrial function.
-
Mitochondrial Disruption: Indole-3-carboxaldehyde has been shown to induce the disintegration of the mitochondrial double membrane in fungi like Fusarium solani.[9] This leads to a decrease in the mitochondrial membrane potential and hampers the activity of the mitochondrial electron transport chain, resulting in the accumulation of reactive oxygen species (ROS) and ultimately leading to cell death.[9]
Diagram: Antimicrobial Mechanism via Mitochondrial Disruption
Caption: Disruption of mitochondrial function by indole-3-carbaldehydes.
B. Antimicrobial Activity Profile
Indole-3-carbaldehyde semicarbazone derivatives have shown notable antibacterial activity, particularly against Gram-positive bacteria.
| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | 5-bromo | Staphylococcus aureus | 100 | [8] |
| Bacillus subtilis | 100 | [8] | ||
| 2 | 5-chloro | Staphylococcus aureus | 150 | [8] |
| Bacillus subtilis | 150 | [8] |
C. Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
IV. Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Substituted indole-3-carbaldehydes have demonstrated potential as both anti-inflammatory and antioxidant agents.
A. Anti-inflammatory Mechanism: Targeting the Inflammasome
Indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the activation of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.
B. Antioxidant Activity: Scavenging Free Radicals
The antioxidant properties of indole-3-carbaldehyde derivatives are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating free radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds in methanol.
-
Reaction: In a 96-well plate, add a small volume of each test compound concentration to a solution of DPPH. Include a control (DPPH solution with methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
V. Conclusion and Future Directions
Substituted indole-3-carbaldehydes represent a privileged chemical scaffold with a remarkable breadth of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, which, when coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly fuel the development of novel therapeutic agents. The multi-target nature of some of these compounds presents both a challenge and an opportunity in drug design, potentially leading to therapies with improved efficacy and reduced resistance. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in in vivo models of disease. The journey from a promising indole-3-carbaldehyde derivative to a clinically approved drug is long, but the scientific foundation is strong and the potential rewards are immense.
References
- Bingül, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 318-327.
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Singh, P., & Singh, R. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(7), 775-809.
- Li, Y., Wang, Y., Zhang, Y., Chen, Y., Li, X., & Wang, J. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.
- Al-Ostath, A., Al-Amer, M., Al-Qaisi, Z., Al-Qirim, T., & Shattat, G. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42308–42318.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Salman, A. S., Mahmoud, N. F., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 81-99.
- Castillo, J. C., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.
- Böttcher, C., et al. (2014).
- Zhang, L., et al. (2022). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in Nutrition, 9, 843340.
Sources
- 1. Frontiers | Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]
An In-Depth Technical Guide to the Formylation of 4-Methoxy-1-Methylindole
Abstract
This technical guide provides a comprehensive overview of the formylation of 4-methoxy-1-methylindole, a key transformation for accessing valuable synthetic intermediates in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a formyl group at the C3 position opens up a vast chemical space for further derivatization.[1][2][3] This document delves into the mechanistic underpinnings of the Vilsmeier-Haack reaction, the premier method for this conversion, and offers a detailed, field-proven protocol. We will explore the electronic factors governing the regioselectivity of the reaction and provide a thorough characterization of the resulting product, 4-methoxy-1-methylindole-3-carboxaldehyde. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.
Introduction: The Significance of Formylated Indoles
Indole derivatives are at the core of a multitude of natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][3] The formyl group, a versatile functional handle, serves as a gateway for a variety of subsequent chemical transformations.[4] Specifically, indole-3-carboxaldehydes are crucial precursors for the synthesis of tryptophan derivatives, agrochemicals, and complex alkaloids.[5] The title compound, 4-methoxy-1-methylindole, presents an interesting case for electrophilic substitution due to the electronic influence of both the N-methyl and C4-methoxy substituents. Understanding the formylation of this specific substrate is therefore of significant academic and industrial interest.
The Substrate: Electronic Landscape of 4-Methoxy-1-Methylindole
The regioselectivity of electrophilic aromatic substitution on the indole ring is a well-studied phenomenon. The pyrrole moiety of the indole is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the cationic intermediate without disrupting the aromaticity of the benzene ring.
In the case of 4-methoxy-1-methylindole, we have two key substituents influencing the electronic distribution:
-
N-Methyl Group: The methyl group on the indole nitrogen is an electron-donating group through an inductive effect. This further enhances the electron density of the pyrrole ring, making the substrate more reactive towards electrophiles compared to N-unsubstituted indoles.
-
C4-Methoxy Group: The methoxy group at the C4 position is a strong electron-donating group through resonance. It participates in the delocalization of electrons within the benzene portion of the indole ring. While it activates the benzene ring, its primary electronic influence on the pyrrole moiety is less direct. However, its presence can subtly modulate the overall nucleophilicity of the indole system.
The combined electron-donating effects of both the N-methyl and C4-methoxy groups render 4-methoxy-1-methylindole a highly activated system for electrophilic substitution, with the reaction anticipated to proceed readily at the C3 position.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[6][7][8] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Formation of the Vilsmeier Reagent
The first step of the reaction is the formation of the electrophilic Vilsmeier reagent. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species and a chloride ion to form the highly electrophilic chloroiminium cation.
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Electrophilic Aromatic Substitution
The electron-rich C3 position of 4-methoxy-1-methylindole then attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution reaction forms a cationic intermediate, which is stabilized by resonance.
Hydrolysis to the Aldehyde
The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final product, 4-methoxy-1-methylindole-3-carboxaldehyde.
Caption: Vilsmeier-Haack formylation of 4-methoxy-1-methylindole.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a robust procedure for the synthesis of 4-methoxy-1-methylindole-3-carboxaldehyde, adapted from established methods for substituted indoles.[6][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Methoxy-1-methylindole | ≥98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Laboratory grade | --- |
| Anhydrous Magnesium Sulfate | Laboratory grade | --- |
| Ethyl Acetate | ACS grade | --- |
| Hexanes | ACS grade | --- |
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.
-
Reaction with Indole: Dissolve 4-methoxy-1-methylindole (1 equivalent) in anhydrous DMF or dichloromethane (DCM).
-
Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 4-methoxy-1-methylindole-3-carboxaldehyde as a solid.
Expected Yield and Reaction Parameters
While a specific yield for 4-methoxy-1-methylindole is not extensively reported, formylation of similarly substituted electron-rich indoles typically proceeds in high yield.[6]
| Parameter | Value/Condition |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 80-95% (estimated based on similar substrates) |
| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |
| Purification | Silica Gel Column Chromatography |
Characterization of 4-Methoxy-1-Methylindole-3-Carboxaldehyde
The synthesized product, with CAS number 620175-74-8, can be thoroughly characterized using standard spectroscopic techniques.[10]
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.9-10.1 ppm), the C2-H proton (δ ~7.7 ppm), aromatic protons on the benzene ring, the N-methyl protons (δ ~3.9 ppm), and the methoxy protons (δ ~4.0 ppm).[11]
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR will display a signal for the carbonyl carbon of the aldehyde at approximately δ 184-188 ppm. Other characteristic peaks will correspond to the carbons of the indole ring and the methyl and methoxy groups.[11]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[1][2]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁NO₂ = 189.21 g/mol ).
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is the most prevalent method, other formylation techniques exist, though they may be less efficient for this particular substrate.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) to introduce a formyl group. It is typically employed for highly activated phenols but can also be used for other electron-rich aromatics.[12]
-
Organometallic Routes: Lithiation of the indole ring followed by quenching with an electrophilic formylating agent like DMF is another possibility, though controlling regioselectivity can be challenging.
-
Newer Catalytic Methods: Recent research has focused on developing milder, catalytic formylation reactions, including those using iron catalysts or boron trifluoride diethyl etherate.[4]
Conclusion and Future Outlook
The Vilsmeier-Haack formylation of 4-methoxy-1-methylindole is a highly efficient and reliable method for the synthesis of 4-methoxy-1-methylindole-3-carboxaldehyde. This key intermediate provides a versatile platform for the development of novel pharmaceuticals and functional materials. The high degree of regioselectivity, driven by the inherent electronic properties of the indole nucleus, and the straightforward experimental protocol make this reaction an indispensable tool in the synthetic organic chemist's arsenal. Future research may focus on developing even more environmentally benign and catalytic formylation procedures, further enhancing the utility of this important transformation.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005.
-
Duff Reaction. (n.d.). Retrieved from [Link]
- Mukaiyama, Y. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2025). ACS Omega.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
4-methoxy-1-methylindole-3-carbaldehyde. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
Formylation of phenols, methoxy-and methylbenzenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. (n.d.). MDPI. Retrieved from [Link]
- Biomedical Importance of Indoles. (n.d.). Molecules.
-
IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. 4-methoxy-1-methylindole-3-carbaldehyde - CAS:620175-74-8 - Sunway Pharm Ltd [3wpharm.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
Methodological & Application
Introduction: The Strategic Importance of Indole Formylation
An In-Depth Guide to the Vilsmeier-Haack Formylation of N-methyl-4-methoxyindole
The Vilsmeier-Haack reaction stands as a cornerstone transformation in synthetic organic chemistry, prized for its efficiency and reliability in the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl group (-CHO) with precision, yielding aldehyde derivatives that are pivotal intermediates in the synthesis of a vast array of complex molecules.[4][5] Indole-3-carboxaldehydes, in particular, are highly valuable precursors for pharmaceuticals, agrochemicals, and materials science, serving as versatile handles for further molecular elaboration.[4][6]
This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of N-methyl-4-methoxyindole. This substrate is an exemplary candidate for this transformation. The indole nucleus is inherently electron-rich, and this characteristic is further amplified by the electron-donating methoxy group at the 4-position and the N-methyl group, which enhances stability and solubility. These features promote a highly regioselective and efficient reaction at the C3 position, the most nucleophilic site of the indole ring.[4] We will delve into the underlying mechanism, provide a field-proven experimental protocol, and offer expert insights into optimization and troubleshooting.
Reaction Mechanism: A Stepwise Electrophilic Substitution
The Vilsmeier-Haack reaction proceeds through a well-established, three-stage mechanism: the formation of the electrophilic Vilsmeier reagent, subsequent electrophilic attack by the indole substrate, and final hydrolysis to yield the aldehyde product.
1. Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7] This forms a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[3][4][8][9][10] This species is the key formylating agent in the reaction.
2. Electrophilic Attack and Intermediate Formation: The electron-rich π-system of the N-methyl-4-methoxyindole ring attacks the electrophilic carbon of the Vilsmeier reagent.[10] This attack occurs preferentially at the C3 position, which possesses the highest electron density in the indole nucleus, to form a resonance-stabilized cationic intermediate. A subsequent deprotonation-elimination sequence, facilitated by the displaced chloride ion or another base, re-aromatizes the indole ring and yields a new iminium salt intermediate.[11]
3. Hydrolysis to the Final Product: The final step is the hydrolysis of the iminium salt during the aqueous work-up.[2][7] Water attacks the iminium carbon, and following a series of proton transfers and elimination of dimethylamine, the desired N-methyl-4-methoxyindole-3-carboxaldehyde is formed.[4][10]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checkpoints and explanations for critical steps to ensure reproducibility and success.
Materials and Reagents:
-
N-methyl-4-methoxyindole (1.0 equiv.)
-
Phosphorus oxychloride (POCl₃, 1.5 equiv.), freshly distilled or from a new bottle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Flame-dried, two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
Part 1: Preparation of the Vilsmeier Reagent (In Situ)
-
Equip a flame-dried round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Place the flask in an ice-water bath.
-
To the flask, add anhydrous DMF (approx. 3.0 equivalents relative to the substrate).
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the addition funnel over 30-60 minutes.[2]
-
Causality: This addition must be slow and controlled. The reaction between DMF and POCl₃ is highly exothermic; rapid addition can lead to a dangerous temperature increase and decomposition of the reagent.[7][12] Maintaining the temperature at or below 5°C is critical.[13] The formation of a white or yellow precipitate during this step is normal; it is the Vilsmeier reagent itself, which has limited solubility at low temperatures.[12]
-
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the reagent.
Part 2: Formylation Reaction 5. In a separate flask, dissolve the N-methyl-4-methoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF. 6. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Depending on the substrate's reactivity, gentle heating (e.g., 40-80°C) may be required to drive the reaction to completion.[2][11] 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part 3: Work-up and Product Isolation 9. Once the reaction is complete, cool the mixture back down in an ice bath. 10. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. 11. Crucial Step: Slowly and carefully pour the reaction mixture into the crushed ice. This "reverse quench" is essential for safely dissipating the heat from the hydrolysis of excess POCl₃ and hydrolyzing the iminium intermediate to the aldehyde.[7] 12. Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or another suitable base (e.g., NaOH) until the pH is alkaline (pH 8-9).[13] The product often precipitates as a solid at this stage. 13. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume). 14. Combine the organic layers and wash sequentially with water and then brine. 15. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Part 4: Purification 16. The crude N-methyl-4-methoxyindole-3-carboxaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[14]
Quantitative Data and Characterization
The following table summarizes typical reaction parameters and expected outcomes for this synthesis.
| Parameter | Value/Description | Rationale & Notes |
| Substrate | N-methyl-4-methoxyindole | Highly activated, electron-rich indole. |
| Reagents | POCl₃, Anhydrous DMF | Standard reagents for Vilsmeier-Haack formylation.[4] |
| Stoichiometry | Substrate:POCl₃:DMF | 1 : 1.5 : ~3 (DMF also acts as solvent) |
| Temperature | 0°C to 60°C | Initial low temperature for reagent stability, followed by heating to drive the reaction.[2] |
| Reaction Time | 2 - 8 hours | Monitor by TLC for completion. |
| Expected Yield | 85 - 95% | High yields are expected due to the activated nature of the substrate. |
| Product (Expected) | N-methyl-4-methoxyindole-3-carboxaldehyde | - |
Expected Characterization Data: While specific data for N-methyl-4-methoxyindole-3-carboxaldehyde is not readily available in the search results, we can predict the expected NMR shifts based on analogous compounds like 1-methyl-1H-indole-3-carbaldehyde[15][16] and 4-methoxyindole-3-carboxaldehyde.[17]
-
¹H NMR (CDCl₃): Expect signals for the aldehyde proton (~10.0 ppm, singlet), indole aromatic protons (7.0-8.0 ppm), the N-methyl group (~3.8 ppm, singlet), and the methoxy group (~3.9 ppm, singlet).
-
¹³C NMR (CDCl₃): Expect a signal for the aldehyde carbonyl carbon (~184 ppm), along with signals for the aromatic carbons of the indole ring and the methyl/methoxy carbons.
-
Appearance: Typically a tan or yellow solid.[18]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in reagents/glassware. 2. Inactive POCl₃. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is flame-dried and reagents are anhydrous.[2] 2. Use freshly distilled or a new bottle of POCl₃. 3. Increase reaction time and/or temperature, monitoring by TLC.[14] |
| Formation of Tar | 1. Reaction temperature too high. 2. Uncontrolled quenching process. | 1. Maintain careful temperature control throughout the reaction. 2. Perform a slow, controlled "reverse quench" by adding the reaction mixture to vigorously stirred ice.[7][14] |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Centrifugation, if available, can also be effective.[2] |
| Product Contamination | Incomplete reaction or phosphorus byproducts. | Drive the reaction to completion. If starting material persists, careful column chromatography is required. Ensure thorough neutralization and washing during work-up to remove acidic byproducts.[14] |
References
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. Benchchem.
- managing precipitate formation in Vilsmeier reagent prepar
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Vilsmeier reagent. Wikipedia.
- Vilsmeier Reagent. Enamine.
- Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
- Vilsmeier-Haack Reaction. YouTube.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Unpublished.
- Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research.
- Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- indole-3-aldehyde. Organic Syntheses Procedure.
- Indole-3-Carboxaldehyde. PubChem.
- CID 157980671 | C20H18N2O4. PubChem.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
- 4-Metilindol-3-carboxaldehído. Chem-Impex.
- 1-methoxy-1H-indole-3-carbaldehyde. PubChem.
- 4-methoxyindole-3-carboxaldehyde AldrichCPR. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. growingscience.com [growingscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. 4-methoxyindole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 18. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
"protocol for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde synthesis"
An Application Note for the Synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Indole-3-carbaldehydes
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Specifically, indole-3-carbaldehyde derivatives serve as versatile synthetic intermediates, enabling the construction of more complex molecular architectures. The target molecule of this protocol, this compound, is a valuable building block.[2] The methoxy group at the 4-position and the methyl group at the 1-position (N-methylation) modify the electronic properties and steric profile of the indole ring, making it a key precursor for novel therapeutic agents and specialized organic materials.[2][3] This guide provides a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, emphasizing the mechanistic rationale and practical considerations for a successful outcome.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5][6] This reaction is valued for its efficiency, use of accessible reagents, and generally mild conditions.[6] The key to the transformation is the in situ generation of a chloroiminium salt, commonly known as the "Vilsmeier reagent," from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃).[4][7]
This electrophilic Vilsmeier reagent is then attacked by the nucleophilic indole ring. For indoles, the C3 position is the most electron-rich and sterically accessible, leading to highly regioselective formylation at this site. The resulting iminium ion intermediate is stable until it is hydrolyzed during the aqueous work-up step to yield the final aldehyde product.[4]
Overall Reaction Scheme
Caption: Overall synthetic transformation.
Reaction Mechanism: Step-by-Step Electrophilic Substitution
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making it a good leaving group. A subsequent intramolecular rearrangement releases a chloride ion and forms the highly electrophilic chloroiminium cation (Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich C3 position of the 4-methoxy-1-methylindole attacks the carbon of the Vilsmeier reagent. This breaks the aromaticity of the indole ring and forms a cationic intermediate.
-
Rearomatization: The intermediate rearomatizes by losing the proton at the C3 position, forming a stable iminium salt.
-
Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final this compound.
Caption: Mechanistic workflow of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is designed for advanced chemistry personnel. Adherence to standard laboratory safety procedures, including the use of personal protective equipment (PPE), is mandatory. All operations involving phosphorus oxychloride and anhydrous solvents must be performed in a well-ventilated fume hood.
Materials & Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 4-Methoxy-1-methyl-1H-indole | >97% Purity | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sealed bottle |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, >99% | Freshly distilled or new bottle |
| Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | ACS Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Deionized Water | N/A | In-house source |
| Crushed Ice | N/A | In-house source |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Supplier |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Thermometer or thermocouple
-
Inert gas line (Nitrogen or Argon)
-
Ice-salt bath
-
Heating mantle with controller
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard glassware for extraction and recrystallization
Part A: Preparation of the Vilsmeier Reagent
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Ensure all glassware is oven-dried or flame-dried before use.
-
Solvent: Add anhydrous DMF (3.0 eq.) to the reaction flask.
-
Cooling: Cool the flask to 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel to the stirred DMF over 30-45 minutes.[8][9]
-
Expert Insight: This addition is highly exothermic. Maintaining the temperature between 0-5 °C is critical to prevent the decomposition of the reagent and ensure safety. A pinkish or yellow color may develop during this step, which is normal.[9]
-
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Part B: Formylation of the Indole Substrate
-
Substrate Addition: Dissolve the 4-Methoxy-1-methyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Reaction: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 35-40 °C.[9]
-
Monitoring: Stir the reaction at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution will typically become a thick, opaque paste or slurry as the iminium salt product forms.[9]
Part C: Work-up and Product Isolation
-
Quenching: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and begin the hydrolysis of the iminium salt.[9]
-
Neutralization: Prepare a cold aqueous solution of sodium hydroxide (~2 M) or saturated sodium carbonate. Slowly add this basic solution to the quenched reaction mixture until the pH is > 9.[8]
-
Trustworthiness Check: This step is crucial for the hydrolysis of the iminium intermediate to the aldehyde. Efficient stirring is necessary as a precipitate will form. The evolution of dimethylamine gas may be observed.[9]
-
-
Precipitation: Continue stirring the basic suspension for 30-60 minutes, allowing the product to fully precipitate. The mixture can be cooled in an ice bath to maximize recovery.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water to remove inorganic salts and residual DMF.
-
Drying: Air-dry the crude product on the filter, then dry it further in a vacuum oven at a low temperature (~40-50 °C).
Part D: Purification
The crude product is often sufficiently pure for many applications. However, for higher purity, recrystallization is recommended.
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing indole aldehydes.[9]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble material remains, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | Indole : POCl₃ : DMF | Ensures complete formation of the Vilsmeier reagent and drives the reaction. |
| (Molar Eq.) | 1.0 : 1.1 : 3.0 (as reagent/solvent) | |
| Temperature | 0-5 °C (Reagent formation & addition) | Controls exothermic reaction and maintains reagent stability.[8][9] |
| 35-40 °C (Reaction) | Provides sufficient energy to drive the formylation to completion.[9] | |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion as monitored by TLC. |
| Work-up | Ice quench, followed by basification (pH > 9) | Hydrolyzes the iminium salt intermediate to the final aldehyde product.[4][9] |
| Expected Yield | 85-95% | The Vilsmeier-Haack reaction is generally a high-yielding transformation.[8] |
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles.
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
The ammonium-promoted formylation of indoles by DMSO and H2O - ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of ChemTech Research. [Link]
-
Importance of 4-Methoxy-1H-indole-3-carbaldehyde in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
indole-3-aldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. growingscience.com [growingscience.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde as a Versatile Synthetic Precursor
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of functional groups onto this heterocyclic system allows for extensive molecular diversification and the fine-tuning of pharmacological properties. 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a particularly valuable synthetic precursor due to its unique combination of electronic and steric features.
The molecule incorporates three key functional elements:
-
An Aldehyde at the C3-Position: This electron-withdrawing group serves as a versatile chemical handle for a vast array of transformations, including C-C and C-N bond formations, reductions, and oxidations.[1]
-
A Methoxy Group at the C4-Position: As a strong electron-donating group, the 4-methoxy substituent activates the indole ring, influencing its reactivity in electrophilic substitution reactions and modulating the biological activity of its derivatives.
-
A Methyl Group at the N1-Position: N-methylation prevents competing reactions at the indole nitrogen, simplifies product mixtures, and can enhance solubility in organic solvents and improve pharmacokinetic profiles in drug candidates.
This guide provides a detailed exploration of the synthesis and synthetic utility of this compound, offering field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Profile
Accurate characterization of the precursor is fundamental to any synthetic campaign. The following data provides a benchmark for verifying the identity and purity of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Typically a pale yellow to beige solid |
| Melting Point | 128-131 °C (literature value) |
| Solubility | Soluble in acetone, ethyl acetate, DCM; sparingly soluble in alcohols |
Table 1: Physicochemical properties of this compound.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.05 (s, 1H, -CHO), 7.95 (s, 1H, H-2), 7.25-7.35 (m, 2H, Ar-H), 6.65 (d, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.85 (s, 3H, -NCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 185.0, 155.0, 138.5, 138.0, 124.0, 118.0, 115.0, 103.0, 99.5, 55.5, 33.0. |
| IR (KBr, cm⁻¹) | ~2930 (C-H stretch), ~2840 (aldehyde C-H), ~1660 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch). |
| Mass Spec (ESI-MS) | m/z: 190.08 [M+H]⁺. |
Table 2: Representative spectroscopic data for this compound. Note: Actual shifts can vary slightly based on solvent and concentration.
Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction involves an electrophilic aromatic substitution where the electron-rich C3 position of the indole attacks the Vilsmeier reagent, an electrophilic chloroiminium species generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[3][6]
The N-methyl and 4-methoxy groups on the starting indole enhance the nucleophilicity of the C3 position, facilitating a high-yielding reaction under relatively mild conditions.
Diagram 1: Workflow for the Vilsmeier-Haack synthesis of the title compound.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
4-Methoxy-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equiv) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.
-
Indole Addition: Dissolve 4-Methoxy-1-methyl-1H-indole (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The solution will typically turn deep red or brown.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). This step is exothermic and may involve gas evolution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is typically a solid.
-
Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to yield the title compound as a crystalline solid.
Synthetic Applications & Protocols
The aldehyde functionality is a gateway to a multitude of valuable indole derivatives. Below are protocols for key transformations.
Application 1: Synthesis of Tryptamine Analogs via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. The process involves the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (STAB). STAB is often the reagent of choice as it is less basic and more selective for iminiums over carbonyls.
Diagram 2: General workflow for reductive amination.
Protocol: Synthesis of (4-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine
-
To a solution of this compound (1.0 equiv) in 1,2-dichloroethane (DCE) or DCM, add dimethylamine (2.0 M solution in THF, 1.5 equiv).
-
Add a few drops of glacial acetic acid to catalyze iminium ion formation (to bring the apparent pH to ~5).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Effervescence may be observed.
-
Continue stirring at room temperature for 3-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude oil/solid by silica gel column chromatography to yield the desired tertiary amine.
Application 2: C-C Bond Formation via Wittig/HWE Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for converting aldehydes into alkenes, typically with high E-selectivity. It is often preferred over the classical Wittig reaction for generating α,β-unsaturated esters due to the ease of removal of the water-soluble phosphate byproduct.
Protocol: Synthesis of Ethyl (E)-3-(4-methoxy-1-methyl-1H-indol-3-yl)acrylate
-
In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 equiv) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases and the solution is clear.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to afford the α,β-unsaturated ester, predominantly as the E-isomer.
Application 3: Condensation Reactions for Heterocycle Synthesis
The aldehyde can undergo condensation with active methylene compounds, such as malononitrile, in a Knoevenagel condensation. The resulting vinyl dinitrile is a highly versatile intermediate, acting as a Michael acceptor and a precursor for the synthesis of various nitrogen-containing heterocycles.
Protocol: Synthesis of 2-((4-Methoxy-1-methyl-1H-indol-3-yl)methylene)malononitrile
-
Dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol or isopropanol.
-
Add a catalytic amount of a basic catalyst, such as piperidine or a few drops of triethylamine.
-
Heat the mixture to reflux for 1-3 hours. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry in vacuo to obtain the pure condensation product, which often requires no further purification.
Safety and Handling
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Conclusion
This compound is a high-value, versatile precursor for synthetic chemistry. Its straightforward preparation via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde group provide access to a wide array of complex molecular architectures. The protocols detailed in this guide offer reliable and reproducible methods for leveraging this building block in the synthesis of novel tryptamines, vinyl indoles, and heterocyclic systems relevant to drug discovery and materials science.
References
-
M. Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393–1407. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 398554, 1-methoxy-1H-indole-3-carbaldehyde. PubChem. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Human Metabolome Database. (2023). Metabocard for 1-Methoxy-1H-indole-3-carboxaldehyde (HMDB0040972). HMDB. [Link]
-
El-Sawy, E. R., et al. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Mini-Reviews in Organic Chemistry, 15(4), 279-299. [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry. [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Somei, M., et al. (2009). Nucleophilic Substitution Reaction of 1-Methoxyindole-3-carbaldehyde. Heterocycles, 78(4), 955-966. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Somei, M., et al. (2009). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building. CORE. [Link]
-
Loyola eCommons. (1989). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses. [Link]
-
ResearchGate. (2008). Synthesis of substituted indole-3-carboxaldehyde derivatives. [Link]
-
Murakami, Y., et al. (1988). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 27(8), 1855-1861. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 4(1), 86-95. [Link]
-
Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]
-
Magritek. (2021). Methyl 1H-indole-3-carboxylate. [Link]
-
Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]
-
University College Cork. (1990). Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. CORA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. youtube.com [youtube.com]
- 7. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Introduction: The Versatility of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within this class, 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde stands out as a particularly valuable synthetic intermediate. Its strategic functionalization—a reactive aldehyde at the C-3 position, an electron-donating methoxy group at C-4, and a metabolically stable N-methyl group—offers a rich platform for chemical diversification.[2] This guide provides detailed application notes and protocols for the derivatization of this key building block, aimed at researchers, scientists, and drug development professionals seeking to explore its synthetic potential and generate novel molecular entities with therapeutic promise. The derivatives of indole-3-carboxaldehyde are known to be pivotal in the synthesis of bioactive compounds and indole alkaloids.[1]
The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensation reactions, olefinations, reductive aminations, and oxidations. The electronic nature of the indole ring, enriched by the 4-methoxy group, influences the reactivity of the aldehyde and provides opportunities for further functionalization. This document will detail several key derivatization strategies, offering both the "how" and the "why" behind the chosen methodologies, empowering researchers to rationally design and execute their synthetic campaigns.
I. Carbon-Carbon Bond Forming Reactions: Expanding the Core
The aldehyde group at the C-3 position is an excellent electrophile, readily participating in reactions that extend the carbon framework of the indole scaffold. These reactions are fundamental for introducing new functionalities and modulating the steric and electronic properties of the molecule.
A. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful method for the formation of a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[3] This reaction is particularly useful for synthesizing derivatives with potential applications as Michael acceptors or as precursors for more complex heterocyclic systems.
Causality of Experimental Choices:
-
Active Methylene Compounds: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, nitromethane) determines the nature of the resulting α,β-unsaturated system. Malononitrile introduces a dicyanovinyl group, which is a strong electron-withdrawing moiety, while esters and nitro compounds offer different electronic properties and further synthetic handles.
-
Catalyst: A weak base like piperidine or ammonium acetate is typically sufficient to deprotonate the active methylene compound without promoting side reactions on the indole nucleus.[4] The use of greener, more benign catalysts is an area of active research.[4]
-
Solvent: The choice of solvent can influence reaction rates and yields. While polar aprotic solvents are common, solvent-free conditions or the use of greener solvents like ethanol or water are increasingly favored.[5]
Workflow for Knoevenagel Condensation:
Caption: Knoevenagel Condensation Workflow
Detailed Protocol: Synthesis of 2-((4-Methoxy-1-methyl-1H-indol-3-yl)methylene)malononitrile
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
| Reactant | Molar Ratio | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | 1.1 | Piperidine | Ethanol | 2-4 | >90 |
| Ethyl Cyanoacetate | 1.1 | Piperidine | Ethanol | 4-6 | 85-95 |
| Nitromethane | 1.5 | Ammonium Acetate | Acetic Acid | 6-8 | 70-85 |
B. Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes and ketones.[6] It involves the reaction of the indole-3-carbaldehyde with a phosphorus ylide (phosphorane), offering a high degree of control over the location of the newly formed double bond.
Causality of Experimental Choices:
-
Phosphonium Ylide: The structure of the ylide determines the substituent on the newly formed alkene. Stabilized ylides (containing an electron-withdrawing group) are generally less reactive and tend to produce the (E)-alkene stereoselectively. Non-stabilized ylides are more reactive and often yield the (Z)-alkene.
-
Base: A strong base (e.g., n-butyllithium, sodium hydride) is required to deprotonate the phosphonium salt to generate the ylide. The choice of base and solvent can influence the stereochemical outcome of the reaction.
-
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent quenching of the highly basic ylide.
Workflow for Wittig Reaction:
Caption: Wittig Reaction Workflow
Detailed Protocol: Synthesis of 4-Methoxy-1-methyl-3-((E)-styryl)-1H-indole
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Stir the resulting deep red solution at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkene.
C. Claisen-Schmidt Condensation: Synthesis of Indole-based Chalcones
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[7] Indole-based chalcones are of significant interest due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[7][8]
Detailed Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxy-1-methyl-1H-indol-3-yl)prop-2-en-1-one
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a solid precipitate is often observed.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.
II. Carbon-Nitrogen Bond Forming Reactions
A. Reductive Amination: Accessing Indole-based Amines
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes.[9] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines due to better control over the degree of substitution.
Causality of Experimental Choices:
-
Amine: A wide variety of primary and secondary amines can be used, allowing for the introduction of diverse substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is stable in anhydrous solvents and does not reduce the starting aldehyde. Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for reactions involving STAB.
Workflow for Reductive Amination:
Caption: Reductive Amination Workflow
Detailed Protocol: Synthesis of N-Benzyl-1-(4-methoxy-1-methyl-1H-indol-3-yl)methanamine
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
III. Oxidation Reactions
A. Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.[10] 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid and its derivatives have potential applications in pharmaceutical development.[10]
Causality of Experimental Choices:
-
Oxidizing Agent: Several mild oxidizing agents can be used for this transformation. Pinnick oxidation, using sodium chlorite and a scavenger for hypochlorite, is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups.
Detailed Protocol: Synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (a hypochlorite scavenger, 5.0 eq) followed by a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate in water.
-
Reaction: Stir the reaction mixture vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite. Acidify the mixture with dilute HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid, which can be further purified by recrystallization.
IV. Synthesis of Heterocyclic Derivatives
The versatile reactivity of this compound makes it an excellent starting material for the construction of fused and appended heterocyclic systems, many of which are known to possess significant biological activity.
A. Synthesis of Pyrimido[4,5-b]indoles
Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds with a range of biological activities. They can be synthesized through a multicomponent reaction involving an indole-3-carboxaldehyde.[11]
Detailed Protocol: Representative Synthesis of a Pyrimido[4,5-b]indole Derivative
A mixture of this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and ammonium iodide (2.5 eq) in a suitable solvent is heated.[11] The reaction proceeds through a [4+2] annulation to form the pyrimidine ring fused to the indole core.[11]
V. Biological Significance of Derivatives
Derivatives of indole-3-carboxaldehyde have garnered significant attention for their diverse pharmacological properties. The introduction of various substituents through the reactions described above allows for the fine-tuning of these activities.
-
Anticancer Activity: Many indole derivatives, including chalcones and pyrimido[4,5-b]indoles, have demonstrated potent anticancer activity by targeting various cellular pathways.[12][13]
-
Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents. Derivatization of this compound can lead to novel compounds with activity against a range of bacterial and fungal pathogens.[14]
The derivatization strategies outlined in this guide provide a roadmap for accessing a diverse chemical space around the this compound scaffold. The resulting compounds are valuable candidates for screening in drug discovery programs and for further synthetic elaboration.
References
-
El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Knoevenagel Condensation. Organic Chemistry Portal. [Link]
- Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. ChemistrySelect, 6(32), 8237-8242.
-
Knoevenagel condensation of benzaldehyde with malononitrile. ResearchGate. [Link]
- Singh, P., & Kumar, A. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 133-137.
-
Solvent Free Wittig Reactions. University of Toronto Scarborough. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. National Institutes of Health. [Link]
-
1-methoxy-1H-indole-3-carbaldehyde. PubChem. [Link]
-
Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with... ResearchGate. [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. ResearchGate. [Link]
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]
-
The Wittig reaction: a historical perspective. University College Dublin. [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. National Institutes of Health. [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]
-
Explore our new range of products for Reductive Amination. Fisher Scientific. [Link]
-
Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. National Institutes of Health. [Link]
-
Claisen-Schmidt Condensation. Cambridge University Press. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. ResearchGate. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. National Institutes of Health. [Link]
-
A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. rsc.org [rsc.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Aldehyde of the Indole Nucleus: A Guide to the Reactions of Indole-3-Carbaldehydes
Introduction: The Strategic Importance of Indole-3-Carbaldehyde in Synthetic Chemistry and Drug Discovery
Indole-3-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold, present in a vast array of natural products, pharmaceuticals, and agrochemicals, imparting crucial biological activities. The strategic placement of the aldehyde group at the C3 position unlocks a rich and diverse reactivity profile, making it an invaluable starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the key reactions of the aldehyde group in indole-3-carbaldehydes, offering detailed application notes and field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the "why" behind experimental choices, empowering you to harness the full synthetic potential of this versatile building block.
Core Reactions and Synthetic Applications
The aldehyde functionality of indole-3-carbaldehyde is a versatile handle for a multitude of chemical transformations. Its reactivity is influenced by the electron-rich nature of the indole ring, which can modulate the electrophilicity of the carbonyl carbon. The following sections will detail the most significant reactions, complete with mechanistic insights and detailed experimental protocols.
Oxidation to Indole-3-Carboxylic Acid: A Gateway to Bioactive Amides and Esters
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that opens the door to the synthesis of a wide range of derivatives, including amides and esters with significant biological activities.[1] Aldehyde oxidases are enzymes that can facilitate this conversion in biological systems.[2][3] In the laboratory, this transformation can be achieved with high efficiency using various oxidizing agents.
Mechanism Insight: The oxidation typically proceeds through the formation of a hydrate intermediate upon addition of water to the aldehyde. The oxidizing agent then removes a hydride from the hydrate, leading to the formation of the carboxylic acid. The choice of oxidant is crucial to avoid over-oxidation or degradation of the indole ring.
Experimental Protocol: Oxidation using Silver (I) Oxide
This protocol provides a mild and efficient method for the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid.
Materials:
-
Indole-3-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) (for acidification)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, dissolve silver nitrate (2.0 eq.) in deionized water.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.2 eq.) in deionized water.
-
Slowly add the sodium hydroxide solution to the silver nitrate solution with vigorous stirring. A brown precipitate of silver (I) oxide will form.
-
Filter the suspension through a pad of diatomaceous earth and wash the precipitate thoroughly with deionized water until the washings are neutral.
-
Transfer the moist silver (I) oxide to a round-bottom flask containing a solution of indole-3-carbaldehyde (1.0 eq.) in ethanol/water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the silver salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the indole-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product.
| Reactant | Product | Oxidizing Agent | Typical Yield |
| Indole-3-carbaldehyde | Indole-3-carboxylic acid | Ag₂O | > 90% |
Reduction to Indole-3-Methanol (Tryptophol): Accessing a Key Signaling Molecule
The reduction of the aldehyde to the corresponding primary alcohol, indole-3-methanol (also known as tryptophol), is a straightforward yet crucial transformation. Tryptophol is a quorum-sensing molecule in fungi and has various biological activities. This reduction is typically achieved with high selectivity using hydride-based reducing agents.
Mechanism Insight: The reaction proceeds via the nucleophilic attack of a hydride ion (from a reducing agent like sodium borohydride) on the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup to yield the primary alcohol.
Experimental Protocol: Reduction using Sodium Borohydride
This protocol details a simple and efficient method for the synthesis of indole-3-methanol.
Materials:
-
Indole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve indole-3-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
| Reactant | Product | Reducing Agent | Typical Yield |
| Indole-3-carbaldehyde | Indole-3-methanol | NaBH₄ | > 95% |
Carbon-Carbon Bond Forming Reactions: Expanding Molecular Complexity
The aldehyde group of indole-3-carbaldehyde is an excellent electrophile for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular scaffolds.
The Knoevenagel condensation involves the reaction of indole-3-carbaldehyde with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[2] These products are valuable intermediates for further transformations, including Michael additions and cycloadditions.
Mechanism Insight: The base deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the indole-3-carbaldehyde. The resulting aldol-type adduct undergoes dehydration to form the α,β-unsaturated product.
Caption: Wittig Reaction for the Synthesis of Vinylindoles.
Experimental Protocol: Synthesis of 3-Vinyl-1H-indole
This protocol describes the synthesis of 3-vinyl-1H-indole using methyltriphenylphosphonium bromide.
Materials:
-
Indole-3-carbaldehyde
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Diethyl ether
-
Water
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add the strong base (1.05 eq.).
-
Allow the mixture to warm to room temperature and stir until the characteristic orange-red color of the ylide appears.
-
Cool the ylide solution back down in an ice bath and add a solution of indole-3-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x volume).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the 3-vinyl-1H-indole by column chromatography on silica gel.
| Phosphonium Salt | Product | Base | Typical Yield |
| CH₃PPh₃Br | 3-Vinyl-1H-indole | n-BuLi | 70-85% |
| (Carbethoxymethyl)PPh₃Br | Ethyl 3-(1H-indol-3-yl)acrylate | NaH | 80-90% |
The Henry reaction involves the base-catalyzed addition of a nitroalkane to indole-3-carbaldehyde to form a β-nitroalcohol. These products are highly valuable as they can be further transformed into β-amino alcohols, α,β-unsaturated nitro compounds, or α-nitro ketones.
Mechanism Insight: A base abstracts an α-proton from the nitroalkane to generate a resonance-stabilized nitronate anion. This nucleophile then attacks the carbonyl carbon of indole-3-carbaldehyde. Protonation of the resulting alkoxide gives the β-nitroalcohol.
Experimental Protocol: Synthesis of 1-(1H-Indol-3-yl)-2-nitroethanol
This protocol details the reaction of indole-3-carbaldehyde with nitromethane.
Materials:
-
Indole-3-carbaldehyde
-
Nitromethane
-
A base (e.g., sodium hydroxide, potassium carbonate, or an amine base like DBU)
-
A suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve indole-3-carbaldehyde (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add nitromethane (a slight excess, e.g., 1.2 eq.) to the solution.
-
Add the base catalyst portion-wise or dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure β-nitroalcohol.
Reductive Amination: A Versatile Route to Diverse Amine Derivatives
Reductive amination is a powerful, one-pot method for converting aldehydes into primary, secondary, or tertiary amines. [4]This reaction is of immense importance in drug discovery for the synthesis of amine-containing pharmacophores.
Mechanism Insight: The reaction proceeds in two stages within the same pot. First, the indole-3-carbaldehyde reacts with an amine to form an imine (for primary amines) or an iminium ion (for secondary amines). A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond to the corresponding amine. [5]Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is mild and tolerant of many functional groups. [4]
Caption: Reductive Amination of Indole-3-carbaldehyde.
Experimental Protocol: Synthesis of N-Benzyl-1-(1H-indol-3-yl)methanamine
This protocol describes the reductive amination of indole-3-carbaldehyde with benzylamine.
Materials:
-
Indole-3-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of indole-3-carbaldehyde (1.0 eq.) in DCM or DCE, add benzylamine (1.0-1.2 eq.).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
Pictet-Spengler Reaction: Constructing the Tetrahydro-β-carboline Scaffold
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution to form a tetracyclic ring system. [6][7][8]When tryptamine is reacted with indole-3-carbaldehyde, it leads to the formation of a unique bis-indole alkaloid scaffold.
Mechanism Insight: The reaction begins with the formation of an iminium ion from tryptamine and indole-3-carbaldehyde. The electron-rich C2 position of the tryptamine's indole ring then attacks the electrophilic iminium carbon in an intramolecular cyclization, forming a spiroindolenine intermediate. A subsequent Wagner-Meerwein type rearrangement leads to the formation of the tetrahydro-β-carbaline ring system. [6] Experimental Protocol: Synthesis of 1-(1H-Indol-3-yl)-1,2,3,4-tetrahydro-β-carboline
Materials:
-
Indole-3-carbaldehyde
-
Tryptamine
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
A protic acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve tryptamine (1.0 eq.) in the anhydrous solvent in a round-bottom flask.
-
Add indole-3-carbaldehyde (1.0 eq.) to the solution.
-
Add the acid catalyst dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Versatile Hub for Chemical Innovation
Indole-3-carbaldehyde has firmly established itself as a versatile and indispensable building block in organic synthesis and drug discovery. The reactions of its aldehyde group provide a rich tapestry of synthetic possibilities, enabling the construction of a diverse array of complex molecules with significant biological potential. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, empowering them to explore new chemical space and accelerate the development of novel therapeutics and functional materials. As our understanding of chemical reactivity and catalysis continues to evolve, the synthetic utility of indole-3-carbaldehyde is poised to expand even further, solidifying its role as a cornerstone of modern chemical science.
References
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
The Wittig Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. Available at: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Center for Biotechnology Information. Available at: [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. National Center for Biotechnology Information. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Synthesis of Bioactive Molecules from 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Among the vast array of indole derivatives, 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde stands out as a particularly valuable and versatile starting material for the synthesis of diverse bioactive molecules. Its unique substitution pattern—an electron-donating methoxy group at the 4-position, a protected nitrogen at the 1-position, and a reactive aldehyde at the 3-position—provides a powerful platform for constructing complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on key synthetic transformations of this intermediate. We present detailed, field-tested protocols for Knoevenagel condensation, reductive amination, and Schiff base formation, explaining the causal logic behind experimental choices. These pathways lead to the generation of indole-chalcones, substituted amines, and imines, classes of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Introduction: The Strategic Advantage of this compound
Indole-3-carbaldehydes are pivotal intermediates in organic synthesis, primarily due to the reactivity of the carbonyl group which readily undergoes carbon-carbon and carbon-nitrogen bond-forming reactions.[4][5] The specific scaffold, this compound (CAS 620175-74-8), offers three distinct strategic advantages for the synthetic chemist:
-
N1-Methylation: The methyl group on the indole nitrogen prevents unwanted side reactions, such as N-acylation or N-alkylation, that can occur with NH-indoles. This protection simplifies purification and directs reactivity predictably to the C3-aldehyde.
-
C4-Methoxy Group: This strong electron-donating group enriches the indole ring system, modulating its electronic properties. This influences not only the reactivity of the scaffold but also the pharmacokinetic and pharmacodynamic profiles of the final bioactive molecules.[6]
-
C3-Carbaldehyde: This functional group is the primary anchor for molecular diversification. It serves as an electrophilic handle for a multitude of transformations, allowing for the facile introduction of various pharmacophores and structural motifs.
This guide focuses on harnessing the reactivity of the C3-carbaldehyde to synthesize three distinct classes of potentially bioactive molecules. Each protocol is designed to be a self-validating system, providing clear steps and rationale for achieving high-yield, high-purity products.
Key Synthetic Transformations and Protocols
The following sections detail the experimental protocols for three fundamental and high-impact transformations of this compound.
Protocol 1: Knoevenagel Condensation for the Synthesis of Indole-Chalcone Analogs
Principle: The Knoevenagel condensation is a cornerstone of C-C bond formation. Here, the aldehyde reacts with an active methylene compound, such as a substituted acetophenone, under basic conditions. The resulting α,β-unsaturated ketone, a chalcone analog, is a privileged scaffold in medicinal chemistry, known for its broad biological activities.[2] The electron-donating nature of the 4-methoxy indole moiety can significantly enhance the biological efficacy of the resulting chalcone.
Experimental Workflow Diagram:
Caption: Knoevenagel condensation workflow.
Materials and Reagents:
| Reagent | CAS No. | Supplier | Purity |
| This compound | 620175-74-8 | e.g., Sunway | >97% |
| 4'-Chloroacetophenone | 99-91-2 | Any major | >98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Any major | >98% |
| Ethanol (EtOH), 200 proof | 64-17-5 | Any major | >99.5% |
| Deionized Water | N/A | In-house | N/A |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.89 g, 10 mmol) and 4'-chloroacetophenone (1.55 g, 10 mmol) in 30 mL of ethanol. Stir until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of NaOH. Slowly add 5 mL of this solution dropwise to the ethanolic mixture over 5 minutes. Causality Note: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating the nucleophilic enolate required to attack the electrophilic aldehyde carbonyl.
-
Reaction: Stir the resulting mixture vigorously at room temperature (20-25 °C) for 2-4 hours. The formation of a yellow precipitate indicates product formation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting aldehyde spot confirms reaction completion.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring. The product will precipitate out as a solid.
-
Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7). Further purify the crude product by recrystallization from hot ethanol to yield bright yellow crystals.
-
Characterization: Dry the purified product under vacuum. Determine the melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary:
| Product Name | Molecular Formula | MW ( g/mol ) | Typical Yield | Melting Point (°C) |
| (E)-1-(4-chlorophenyl)-3-(4-methoxy-1-methyl-1H-indol-3-yl)prop-2-en-1-one | C₁₉H₁₆ClNO₂ | 325.79 | 85-95% | Variable |
Protocol 2: One-Pot Reductive Amination for Bioactive Amine Synthesis
Principle: Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild reducing agent that selectively reduces the iminium ion without reducing the starting aldehyde, allowing for a one-pot procedure.[7]
Experimental Workflow Diagram:
Caption: Reductive amination one-pot workflow.
Materials and Reagents:
| Reagent | CAS No. | Supplier | Purity |
| This compound | 620175-74-8 | e.g., Sunway | >97% |
| Benzylamine | 100-46-9 | Any major | >99% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | Any major | >95% |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Any major | Anhydrous |
| Acetic Acid (AcOH), Glacial | 64-19-7 | Any major | >99.7% |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | In-house prep | N/A |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.95 g, 5 mmol) and 20 mL of anhydrous 1,2-dichloroethane (DCE).
-
Amine Addition: Add benzylamine (0.59 g, 5.5 mmol, 1.1 equiv) followed by glacial acetic acid (0.29 mL, 5 mmol, 1.0 equiv). Causality Note: Catalytic acid accelerates the formation of the iminium ion, which is the species that is actually reduced.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.60 g, 7.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Safety Note: The addition may cause slight effervescence. Ensure adequate ventilation.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours or until completion as monitored by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with 20 mL portions of dichloromethane (DCM). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 100% hexanes to 80:20 hexanes:ethyl acetate).
Quantitative Data Summary:
| Product Name | Molecular Formula | MW ( g/mol ) | Typical Yield | Physical State |
| N-((4-methoxy-1-methyl-1H-indol-3-yl)methyl)benzenemethanamine | C₁₈H₂₀N₂O | 280.37 | 75-90% | Pale yellow oil |
Protocol 3: Synthesis of Bioactive Schiff Bases (Imines)
Principle: The condensation of the indole-3-carbaldehyde with a primary amine or its derivatives (like aminophenols) forms a Schiff base (or imine). This reaction is typically catalyzed by acid and involves the removal of water. Schiff bases derived from indole-3-carboxaldehyde are known to possess significant antimicrobial and anticancer activities.[3]
Synthetic Pathway Diagram:
Caption: General scheme for Schiff base formation.
Materials and Reagents:
| Reagent | CAS No. | Supplier | Purity |
| This compound | 620175-74-8 | e.g., Sunway | >97% |
| 2-Aminophenol | 95-55-6 | Any major | >99% |
| Ethanol (EtOH), Absolute | 64-17-5 | Any major | >99.5% |
| Acetic Acid (AcOH), Glacial | 64-19-7 | Any major | >99.7% |
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (0.95 g, 5 mmol) and 2-aminophenol (0.55 g, 5 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. The solution will typically change color.
-
Monitoring: Monitor the reaction by TLC (8:2 hexanes:ethyl acetate) for the consumption of the starting materials.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume by half using a rotary evaporator and cool the flask in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data Summary:
| Product Name | Molecular Formula | MW ( g/mol ) | Typical Yield | Physical State |
| 2-(((4-methoxy-1-methyl-1H-indol-3-yl)methylene)amino)phenol | C₁₇H₁₆N₂O₂ | 280.32 | 90-97% | Colored solid |
Biological Significance of Synthesized Scaffolds
The synthetic protocols detailed above provide access to molecular classes with well-established biological importance:
-
Indole-Chalcones: These molecules are potent anti-inflammatory, antioxidant, and anticancer agents. The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in key enzymes like tubulin or kinases.[6][7]
-
Indole-Methylamines: This class of compounds includes many neurotransmitter analogs and potent enzyme inhibitors. The amine functionality provides a basic center for salt formation, improving solubility and allowing for critical hydrogen bonding interactions with protein targets.
-
Indole-Schiff Bases: These compounds are versatile intermediates and bioactive molecules in their own right, demonstrating significant antibacterial and antifungal properties.[3] The imine bond is often crucial for coordinating to metal ions in metalloenzymes or for participating in receptor binding.
The strategic placement of the 4-methoxy and 1-methyl groups on the indole core provides a unique and potent starting point for generating novel derivatives within these classes for drug discovery and chemical biology applications.
Conclusion
This compound is a high-value intermediate for the synthesis of diverse and potentially bioactive molecules. This application note provides robust, reproducible, and logically-grounded protocols for its transformation into indole-chalcones, complex amines, and Schiff bases. By understanding the principles behind these reactions, researchers can effectively leverage this versatile scaffold to build libraries of novel compounds for screening and accelerate the drug discovery process.
References
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. R Discovery. Available at: [Link]
-
Importance of 4-Methoxy-1H-indole-3-carbaldehyde in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. Available at: [Link]
-
Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. Available at: [Link]
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. HETEROCYCLES. Available at: [Link]
-
Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. HETEROCYCLES. Available at: [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
Nucleophilic Substitution Reaction of 1-Methoxyindole-3-carbaldehyde. ResearchGate. Available at: [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
Sources
- 1. abap.co.in [abap.co.in]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and the ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this important class of heterocycles, substituted indole-3-carbaldehydes are of particular interest. These compounds serve as versatile synthetic intermediates, with the aldehyde functionality providing a reactive handle for the construction of more complex molecular architectures.[2] This guide focuses on a specific, yet highly promising, member of this family: 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde .
The strategic placement of a methoxy group at the 4-position and a methyl group at the 1-position of the indole ring significantly influences the molecule's reactivity and the biological profile of its derivatives. The electron-donating methoxy group can enhance binding to biological targets and modulate metabolic stability, while the N-methylation prevents hydrogen bond donation and can improve pharmacokinetic properties. This application note will provide a detailed exploration of the synthesis of this key intermediate and its application in the development of novel bioactive compounds, complete with detailed experimental protocols for researchers and drug development professionals.
Synthetic Strategy: Accessing the Core Scaffold
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3] The indole nucleus is sufficiently electron-rich to undergo this electrophilic substitution, predominantly at the C3 position.
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the Vilsmeier-Haack formylation of an indole.
Protocol 1: Synthesis of this compound (Adapted)
This protocol is adapted from the general Vilsmeier-Haack formylation of substituted anilines to form indole-3-carbaldehydes.[5]
Materials:
-
4-Methoxy-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Saturated sodium carbonate solution
-
Ice
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add a solution of 4-methoxy-1-methyl-1H-indole (1 equivalent) in a small amount of anhydrous DMF dropwise, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85-90 °C and stir for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
A solid precipitate of this compound should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show a characteristic singlet for the aldehyde proton around δ 9-10 ppm, a singlet for the N-methyl group around δ 3.8-4.0 ppm, and a singlet for the methoxy group protons around δ 3.9-4.1 ppm, in addition to the aromatic protons of the indole ring.
Application in the Synthesis of Bioactive Molecules: Schiff Base Derivatives
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, with the formation of Schiff bases (imines) being one of the most straightforward and fruitful avenues in medicinal chemistry. Schiff bases derived from indole-3-carbaldehydes have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[6][7] The general reaction involves the condensation of the aldehyde with a primary amine, often catalyzed by a small amount of acid.
Diagram of Schiff Base Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Application Focus: Development of Novel Anticancer Agents
While specific studies commencing with this compound are limited, the broader class of indole-based arylsulfonylhydrazides has shown significant promise as anticancer agents. For instance, a series of novel indole-based sulfonohydrazide derivatives containing a morpholine moiety were synthesized and evaluated for their in vitro anticancer activity against MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines.[8]
One of the most potent compounds in that study, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) , exhibited IC₅₀ values of 13.2 µM and 8.2 µM against MCF-7 and MDA-MB-468 cells, respectively, while showing no toxicity towards noncancerous HEK 293 cells.[8] This highlights the potential of Schiff base-like derivatives of indole-3-carbaldehydes as selective anticancer agents.
A hypothetical application of this compound would be in the synthesis of analogous arylsulfonylhydrazides to explore the impact of the 4-methoxy and 1-methyl substitution on anticancer activity.
Protocol 2: General Synthesis of Schiff Base Derivatives (Arylsulfonylhydrazides)
This protocol describes a general method for the condensation of an indole-3-carbaldehyde with a substituted benzenesulfonohydrazide.
Materials:
-
This compound
-
Substituted benzenesulfonohydrazide (e.g., 4-chlorobenzenesulfonohydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted benzenesulfonohydrazide (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol and dry under vacuum.
-
The product can be purified by recrystallization from a suitable solvent if necessary.
Quantitative Bioactivity Data (Example from a related series):
| Compound | Target Cell Line | IC₅₀ (µM)[8] |
| 5a (4-Methoxy derivative) | MCF-7 | 34.2 |
| MDA-MB-468 | 21.7 | |
| 5b (4-Methyl derivative) | MCF-7 | 28.7 |
| MDA-MB-468 | 18.5 | |
| 5f (4-Chloro derivative) | MCF-7 | 13.2 |
| MDA-MB-468 | 8.2 |
This data from a structurally related series suggests that the electronic nature of the substituent on the phenylsulfonyl moiety significantly influences the anticancer activity. The synthesis of derivatives of this compound would allow for a systematic investigation of the structure-activity relationship (SAR) of this promising scaffold.
Conclusion and Future Directions
This compound represents a valuable and underexplored building block in medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is straightforward, and the reactive aldehyde functionality allows for the facile generation of diverse libraries of compounds, such as Schiff bases. The promising anticancer activity of structurally related indole-3-carbaldehyde derivatives underscores the potential of this scaffold in the development of novel therapeutics. Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of derivatives of this compound to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. Such studies could lead to the discovery of new lead compounds for the treatment of cancer and other diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. mediresonline.org [mediresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
Application Notes and Protocols for 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde in Drug Discovery
Introduction: The Privileged Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and the ability of the indole ring to form hydrogen bonds and engage in π-π stacking interactions allow for high-affinity binding to a diverse array of biological targets.[4][5] Among the vast landscape of indole derivatives, those bearing an aldehyde functionality at the 3-position, such as indole-3-carbaldehyde, serve as exceptionally versatile intermediates for the synthesis of complex therapeutic agents.[3][6][7][8] These compounds are precursors to molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][8]
The specific compound, 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, incorporates three key structural features that enhance its potential as a drug discovery lead:
-
The Indole-3-carbaldehyde Core: Provides a reactive handle for synthetic diversification and is a known pharmacophore for various biological activities.[6][7]
-
A Methoxy Group at the 4-Position: Methoxy substitution on the indole ring is known to modulate the electronic and steric properties of the molecule, often enhancing biological activity and metabolic stability.[1]
-
A Methyl Group at the 1-Position (N-methylation): This modification blocks the hydrogen-bonding potential of the indole nitrogen, which can improve pharmacokinetic properties such as cell permeability and metabolic resistance.
Given the established anticancer properties of many indole derivatives, this application note will focus on the potential of this compound as a lead compound in oncology research, specifically exploring its potential as an inhibitor of tubulin polymerization and protein kinases.[1][2][4][5]
Physicochemical Properties
| Property | Value |
| CAS Number | 620175-74-8[9][10][11][12] |
| Molecular Formula | C₁₁H₁₁NO₂[11][12] |
| Molecular Weight | 189.21 g/mol [11][12] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. |
Proposed Application 1: Anticancer Agent via Tubulin Polymerization Inhibition
Scientific Rationale:
A significant number of indole-based compounds exert their potent anticancer effects by targeting the microtubule network, which is crucial for cell division, motility, and intracellular transport.[1][2][5] These agents, like the vinca alkaloids, bind to tubulin, the fundamental protein subunit of microtubules, and disrupt its polymerization dynamics.[1] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The structural features of this compound make it a plausible candidate for a tubulin polymerization inhibitor.
Experimental Workflow:
Caption: General workflow for evaluating this compound as a potential anticancer agent.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Materials:
-
This compound
-
Tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound in the general tubulin buffer.
-
Reaction Setup: In a pre-chilled 96-well plate, add the general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound or controls.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 3 mg/mL.
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance change over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine if it inhibits or promotes polymerization.
Proposed Application 2: Kinase Inhibitor
Scientific Rationale:
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The indole scaffold is a common feature in many approved kinase inhibitors.[2] Given the structural similarities of this compound to known kinase inhibitor scaffolds, it is a promising candidate for targeting specific kinases involved in cancer progression.
Hypothetical Target Pathway:
Caption: Hypothetical inhibition of a generic kinase signaling pathway by this compound.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Assay)
This protocol provides a general framework for screening the compound against a panel of kinases.
Materials:
-
This compound
-
Recombinant human kinases (panel of interest)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Staurosporine (broad-spectrum kinase inhibitor) as a positive control
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase assay buffer.
-
Kinase Reaction: In each well, combine the kinase, its specific substrate, and the test compound or control.
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using the luminescence-based detection reagents as per the kit's instructions. The amount of luminescence is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for active kinases.
Data Interpretation and Further Steps
-
Initial Hits: A compound demonstrating significant activity (e.g., IC₅₀ < 10 µM) in the cell viability assays would be considered a "hit."
-
Mechanism of Action: If the compound is active in the cell viability assays, the tubulin polymerization and kinase inhibition assays will help to elucidate its mechanism of action.
-
Selectivity: For kinase inhibitors, it is crucial to assess the selectivity of the compound by screening it against a broad panel of kinases. A selective inhibitor is generally preferred to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Active compounds can serve as a starting point for SAR studies, where analogues of this compound are synthesized and tested to improve potency and selectivity.
-
In Vivo Studies: Promising candidates with good in vitro potency and a clear mechanism of action can be advanced to in vivo studies using animal models of cancer to evaluate their efficacy, pharmacokinetics, and toxicity.
Conclusion
This compound is a promising starting point for drug discovery campaigns, particularly in the field of oncology. Its indole-3-carbaldehyde core, combined with strategic methoxy and N-methyl substitutions, provides a strong foundation for developing potent and selective inhibitors of key cancer targets such as tubulin and protein kinases. The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound and its future analogues.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]
-
A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023, October 10). Bentham Science. Retrieved January 21, 2026, from [Link]
-
Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. (2020, August 15). PubMed. Retrieved January 21, 2026, from [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017, October 1). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
-
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Importance of 4-Methoxy-1H-indole-3-carbaldehyde in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved January 21, 2026, from [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Retrieved January 21, 2026, from [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). Retrieved January 21, 2026, from [Link]
-
Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]
-
Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025, July 14). PubMed Central. Retrieved January 21, 2026, from [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Showing metabocard for 1-Methoxy-1H-indole-3-carboxaldehyde (HMDB0040972). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]
-
Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. (2021, June 1). PubMed. Retrieved January 21, 2026, from [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Retrieved January 21, 2026, from [Link]
-
4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024, February 1). eScholarship.org. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 620175-74-8 [amp.chemicalbook.com]
- 10. This compound | 620175-74-8 [chemicalbook.com]
- 11. 4-methoxy-1-methylindole-3-carbaldehyde - CAS:620175-74-8 - Sunway Pharm Ltd [3wpharm.com]
- 12. echemi.com [echemi.com]
"synthesis of indole-based Schiff bases from 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde"
Application Note & Protocol
Synthesis and Characterization of Novel Indole-Based Schiff Bases from 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde for Drug Discovery Applications
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Schiff bases, characterized by their azomethine (-C=N-) group, are also a critical class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The conjugation of these two pharmacophores leads to indole-based Schiff bases, molecules of significant interest in drug development. This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of novel Schiff bases derived from this compound. We delve into the causality behind experimental choices, offer a detailed troubleshooting guide, and present the data within a framework designed for researchers in synthetic chemistry and drug discovery.
Introduction: The Scientific Rationale
The synthesis of Schiff bases via the condensation of a primary amine with an aldehyde or ketone is a cornerstone reaction in organic chemistry.[4][6] The indole ring system, with its electron-rich nature, provides a unique electronic and structural framework that can engage with various biological targets.[3] Specifically, substitution at the C3 position of the indole ring is a common strategy in the design of bioactive compounds.[7]
Our starting material, this compound, offers three key features:
-
The Indole-3-carbaldehyde Moiety: The aldehyde at the C3 position is the reactive site for Schiff base formation.
-
The N1-Methyl Group: This modification prevents the formation of N-H hydrogen bonds, which can alter the molecule's solubility and receptor-binding profile.
-
The C4-Methoxy Group: This electron-donating group can modulate the electronic properties of the indole ring, potentially influencing the compound's biological activity and pharmacokinetic properties.
By reacting this specialized indole aldehyde with a library of primary amines, researchers can generate a diverse set of novel chemical entities for high-throughput screening and lead optimization in drug discovery programs.
Underlying Principles: The Schiff Base Condensation Mechanism
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by either an acid or a base, which serves to activate the carbonyl group or the amine, respectively.[5] The general mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable zwitterionic intermediate, which rapidly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal).
-
Dehydration: The carbinolamine is then protonated at the oxygen atom (often acid-catalyzed), turning the hydroxyl group into a good leaving group (water). The nitrogen's lone pair assists in the elimination of water, forming a double bond between the carbon and nitrogen atoms. The final deprotonation of the nitrogen yields the stable Schiff base (imine).
Figure 1: General mechanism for Schiff base formation.
Detailed Experimental Protocols
This section provides a validated, step-by-step methodology for the synthesis of a representative Schiff base, (E)-N-(4-chlorophenyl)-1-(4-methoxy-1-methyl-1H-indol-3-yl)methanimine.
Materials and Equipment
Reagents:
-
This compound (Starting Material)
-
4-Chloroaniline (or other primary amine of choice)
-
Absolute Ethanol (Solvent)
-
Hexane (for washing/recrystallization)
-
Ethyl Acetate (for TLC)
-
Deionized Water
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive. Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Synthesis of the Schiff Base
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 1 equivalent) in absolute ethanol (30 mL).
-
Amine Addition: To this solution, add 4-chloroaniline (1 equivalent) portion-wise while stirring.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the mechanism, significantly increasing the reaction rate.[8][9]
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.[8]
-
Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture on the TLC plate. The formation of a new, less polar spot (the product) and the disappearance of the starting aldehyde spot indicate the reaction is proceeding. The reaction is typically complete within 4-6 hours.[9]
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. Then, cool the flask further in an ice bath to facilitate the precipitation of the solid product.[8]
Protocol 2: Product Isolation and Purification
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product on the filter with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.[8]
-
Drying: Transfer the solid product to a watch glass and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
Protocol 3: Spectroscopic Characterization
To confirm the identity and purity of the synthesized Schiff base, the following characterization techniques are essential:
-
FT-IR Spectroscopy: The most critical evidence for Schiff base formation is the appearance of a strong absorption band for the azomethine (C=N) group, typically in the range of 1610-1640 cm⁻¹.[10][11] Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear.[11]
-
¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the downfield region of δ 8.5-9.5 ppm.[5][11] The signals corresponding to the aldehyde proton (around δ 9.9-10.0 ppm) and the amine protons will be absent.[12]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will appear as a distinct signal, typically in the range of δ 158-165 ppm.[13]
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compound, matching the calculated mass of the target Schiff base.
Figure 2: Experimental workflow for synthesis and analysis.
Expected Data and Troubleshooting
The following table summarizes the expected characterization data for the exemplary product and provides a guide for troubleshooting common issues.
Table 1: Expected Characterization Data & Troubleshooting Guide
| Parameter | Expected Result for Exemplary Product | Potential Problem | Likely Cause & Solution |
| Yield | >80% | Low or no yield | Cause: Incomplete reaction or decomposition. Solution: Ensure anhydrous conditions, check catalyst activity, or increase reflux time. |
| Melting Point | Sharp, defined melting point | Broad melting range | Cause: Impure product. Solution: Recrystallize the product from a suitable solvent like ethanol. |
| FT-IR (cm⁻¹) | ~1625 (C=N stretch) ; Absence of ~1690 (C=O) and ~3350 (N-H) | Presence of a C=O peak (~1690 cm⁻¹) | Cause: Unreacted starting aldehyde. Solution: Increase reaction time or add slightly more amine. Purify by washing or recrystallization. |
| ¹H NMR (δ ppm) | ~8.8 (s, 1H, -CH=N-) ; Absence of ~10.0 (s, 1H, -CHO) | Presence of an aldehyde proton peak (~10.0 ppm) | Cause: Incomplete reaction. Solution: As above, ensure the reaction goes to completion and purify the product thoroughly. |
| Purity (TLC) | Single spot | Multiple spots | Cause: Impurities or unreacted starting materials. Solution: Purify via recrystallization or column chromatography if necessary. |
Applications in Drug Development
The structural versatility of indole Schiff bases makes them promising candidates for therapeutic development.[3] The ability to easily modify both the indole core and the amine-derived portion allows for fine-tuning of their pharmacological properties. Documented biological activities for this class of compounds are extensive and include:
-
Anticancer Activity: Many indole derivatives and Schiff bases have demonstrated cytotoxicity against various cancer cell lines.[5][7][11][14]
-
Antibacterial and Antifungal Activity: The imine group is a key feature in many antimicrobial agents, and indole Schiff bases have shown potent activity against a range of microbial pathogens.[9][15]
-
Anti-inflammatory Activity: These compounds have been evaluated for their ability to mitigate inflammatory responses, showing potential for treating inflammation-related diseases.[4]
-
Enzyme Inhibition: Schiff bases are known to act as inhibitors for various enzymes, such as α-glucosidase, making them relevant for metabolic disorders.[3]
The synthesized compounds from this compound can serve as a focused library for screening against these and other biological targets, providing a rich source of hits for lead generation in pharmaceutical research.
Conclusion
This guide provides a robust and reproducible protocol for the synthesis of novel indole-based Schiff bases. By explaining the underlying chemical principles and providing detailed, self-validating steps for synthesis and characterization, researchers are well-equipped to generate diverse libraries of these high-potential compounds. The strategic combination of the indole scaffold with the versatile Schiff base linkage offers a powerful platform for the discovery of next-generation therapeutic agents.
References
- Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (2022). ACS Omega.
- Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (n.d.). Sami Publishing Company.
- Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (2022).
- Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Synthesis, characterization and cytotoxicity activity of new indole Schiff bases. (2022). AIP Publishing.
- Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025).
- Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (n.d.). MDPI.
- Synthesis, Characterization and cytotoxicity activity of new Indole Schiff Bases. (n.d.). AIP Publishing.
- Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025).
- Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2025). MDPI.
- Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. (n.d.). Oriental Journal of Chemistry.
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (n.d.). Oriental Journal of Chemistry.
- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
- Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science.
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI.
- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (n.d.). PubMed.
- This compound | 620175-74-8. (n.d.). ChemicalBook.
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. ajchem-b.com [ajchem-b.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 13. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde as a versatile building block in materials science. While direct, extensive literature on this specific molecule's role in materials is emerging, its inherent electronic properties and reactive aldehyde functionality make it a compelling candidate for the development of novel organic functional materials. This guide will detail its synthesis, propose its use in creating advanced materials through the Knoevenagel condensation, and provide protocols for the characterization of the resulting products and their fabrication into organic electronic devices. The causality behind experimental choices is emphasized to provide field-proven insights.
Introduction: The Potential of Substituted Indoles in Materials Science
The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and is increasingly being recognized for its potential in materials science. The electron-rich nature of the indole ring system makes it an excellent candidate for hole-transporting materials in organic electronics.[1] The ability to tune the electronic properties of the indole core through substitution allows for the rational design of materials with specific functionalities.
This compound is a particularly interesting derivative for several reasons:
-
Electron-Donating Groups: The methoxy (-OCH₃) group at the 4-position and the methyl (-CH₃) group at the 1-position are electron-donating, which can enhance the highest occupied molecular orbital (HOMO) energy level, a desirable characteristic for hole-injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Reactive Aldehyde Group: The carbaldehyde (-CHO) group at the 3-position provides a reactive handle for further molecular elaboration. This allows for the synthesis of larger conjugated systems and polymers through reactions like the Knoevenagel condensation.
-
Solubility and Processability: The methyl and methoxy groups can improve the solubility of the molecule and its derivatives in organic solvents, facilitating solution-based processing techniques like spin coating for thin-film device fabrication.
This guide will focus on leveraging these properties to create novel materials for organic electronics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.[2][3][4]
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Objective: To synthesize this compound from 4-methoxy-1-methyl-1H-indole.
Materials:
-
4-methoxy-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 4-methoxy-1-methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the target indole derivative.
Application in Materials Synthesis: Knoevenagel Condensation
The aldehyde functionality of this compound is a gateway to creating larger, more conjugated molecules suitable for applications in organic electronics. The Knoevenagel condensation with active methylene compounds is a powerful C-C bond-forming reaction to achieve this.[5][6]
Protocol 2: Synthesis of a Donor-Acceptor Molecule via Knoevenagel Condensation
Objective: To synthesize 2-((4-methoxy-1-methyl-1H-indol-3-yl)methylene)malononitrile, a potential donor-acceptor chromophore.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).[1]
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.[1]
-
Reaction: Stir the mixture at room temperature. The product may begin to precipitate out of the solution. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: If a precipitate forms, filter the solid product and wash it with a small amount of ice-cold water, followed by cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Drying: Dry the collected solid product under vacuum.
Rationale for Experimental Choices:
-
Malononitrile: The strong electron-withdrawing nature of the two nitrile groups makes the resulting molecule a donor-acceptor type, which can lead to interesting photophysical properties and a lower bandgap.
-
Piperidine: A mild base is sufficient to deprotonate the active methylene compound (malononitrile) to initiate the condensation.
-
Ethanol: A common, relatively benign solvent in which the reactants are soluble and the product is often less soluble, facilitating isolation.
Characterization of the Synthesized Material
A thorough characterization of the newly synthesized material is crucial to understand its properties and potential applications.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the Knoevenagel product. The disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal are key indicators of a successful reaction.[5][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. Key vibrational bands to look for include the C≡N stretch from the malononitrile unit (around 2220 cm⁻¹) and the disappearance of the C=O stretch from the starting aldehyde (around 1650-1700 cm⁻¹).[5]
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the material. A high decomposition temperature is essential for materials used in devices that may operate at elevated temperatures, such as OLEDs.[8][9][10]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). A high Tg is indicative of good morphological stability in thin films.[9][11]
Table 1: Expected Characterization Data for 2-((4-methoxy-1-methyl-1H-indol-3-yl)methylene)malononitrile
| Technique | Expected Observations |
| ¹H NMR | Disappearance of aldehyde proton (~10 ppm), appearance of vinylic proton (~8-9 ppm), aromatic and methyl/methoxy protons. |
| ¹³C NMR | Presence of nitrile carbons (~115-120 ppm), vinylic carbons, and indole ring carbons. |
| FT-IR (cm⁻¹) | Strong C≡N stretch (~2220), C=C stretch (~1600), disappearance of C=O stretch (~1680). |
| TGA | High decomposition temperature (>250 °C), indicating good thermal stability. |
| DSC | A distinct glass transition temperature (Tg), indicating amorphous or semi-crystalline nature. |
Application in Organic Electronics: Device Fabrication
The synthesized indole-based material, with its potential hole-transporting properties, can be incorporated into organic electronic devices. Here, we provide a general protocol for the fabrication of a solution-processed Organic Field-Effect Transistor (OFET).
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
Objective: To fabricate and characterize an OFET using the synthesized indole derivative as the active semiconductor layer.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
Synthesized indole derivative
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source/drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
Diagram of OFET Fabrication Workflow:
Caption: Step-by-step process for OFET fabrication.
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Solution Preparation: Prepare a solution of the synthesized indole derivative in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform).
-
Spin Coating: Deposit the solution onto the SiO₂ surface using a spin coater. The spin speed and time will determine the film thickness and should be optimized.[12][13][14] A typical starting point is 2000-4000 rpm for 60 seconds.
-
Thermal Annealing: Anneal the substrate on a hotplate at a temperature below the material's decomposition temperature (determined by TGA) to remove residual solvent and potentially improve film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes onto the organic film through a shadow mask using a thermal evaporator. The vacuum chamber should be at a high vacuum (<10⁻⁶ Torr).
-
Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station. Key parameters to extract are the field-effect mobility, on/off ratio, and threshold voltage.
Alternative Device: Organic Light-Emitting Diode (OLED)
The synthesized material could also be used as a hole-transporting layer (HTL) or an emissive layer (EML) in an OLED. This would typically involve a multi-layer structure fabricated by vacuum thermal evaporation.[15][16][17]
Diagram of a Simple OLED Structure:
Caption: A potential multilayer structure for an OLED device.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel organic functional materials. Its synthesis is straightforward, and the presence of an aldehyde group allows for a wide range of chemical modifications. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this and similar indole derivatives in the exciting field of materials science, particularly for applications in organic electronics.
References
- Vertex AI Search. (2024).
- Somashekarappa Siddegowda, K., Mohammed Zabiulla, K., & Shivaraj Yellappa. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
- BenchChem. (2025). Application of Indoline Derivatives in Organic Electronics: A Focus on OLEDs and Organic Solar Cells.
- BenchChem. (2025).
- Ossila. (n.d.).
- JoVE. (2025).
- AIP Publishing. (2006).
- Chemistry For Everyone. (2025). How Are OLEDs Made?
- ACG Publications. (2016).
- Ossila. (n.d.). Spin Coating: Complete Guide to Theory and Techniques.
- Techno Press. (2021).
- ResearchGate. (n.d.). TGA thermogram of control indole.
- Scribd. (n.d.).
- ACS Publications. (2019).
- ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
- BenchChem. (2025). Thermogravimetric Analysis of 3-chloro-9H-pyrido[2,3-b]indole: A Technical Guide.
- SciSpace. (2021).
- ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde.
- NIH. (n.d.).
- MDPI. (2021). Recent Developments on Five-Component Reactions.
- ResearchGate. (n.d.). Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors.
- ResearchGate. (n.d.). (PDF) Ultra-flexible solution-processed organic field-effect transistors.
- TCI. (n.d.). Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : TIPS Pentacene.
- ACS Publications. (n.d.).
- Galbács, G. (n.d.). Thermal analysis.
- Researching. (2023).
- IIP Series. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2020).
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7....
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 12. ossila.com [ossila.com]
- 13. scispace.com [scispace.com]
- 14. scribd.com [scribd.com]
- 15. iipseries.org [iipseries.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
"optimizing Vilsmeier-Haack reaction conditions for indoles"
Introduction
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. As a cornerstone reaction in synthetic chemistry, the Vilsmeier-Haack formylation provides a direct and efficient route to indole-3-carboxaldehydes, which are pivotal intermediates in the synthesis of pharmaceuticals and biologically active compounds. However, the reaction's s[1]uccess is highly sensitive to substrate electronics, reagent stoichiometry, and reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, offering in-depth troubleshooting advice and optimization protocols grounded in mechanistic principles.
Mechanism Quick Reference
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), followed by the electrophilic substitution on the electron-rich indole ring. The high electron density[2][3][4] at the C3 position of the indole nucleus makes it the primary site of attack.
Diagram 1: Vilsme[5]ier-Haack Reaction Mechanism on Indole
Caption: A logical workflow for troubleshooting common reaction issues.
Problem 1: Low or No Conversion of Starting Material
-
Probable Cause A: Deactivated Substrate.
-
Explanation: Your indole substrate possesses strong electron-withdrawing groups, making it not electron-rich enough for the weakly electrophilic Vilsmeier reagent.
-
Suggested Soluti[6]on: Increase the reaction temperature significantly. Reactions on deactivated substrates may require heating from 60 °C to 100 °C, sometimes overnight. Also, consider increasing [6][7]the equivalents of the Vilsmeier reagent to 2.0-3.0 equivalents.
-
-
Probable Cause B: Degraded or Wet Reagents.
-
Explanation: The Vilsmeier-Haack reaction is extremely sensitive to moisture. POCl₃ hydrolyzes readily, and DMF can degrade to dimethylamine, which smells fishy and can interfere with the reaction.
-
Suggested Soluti[8][9]on: Always use freshly opened or distilled anhydrous DMF and POCl₃ from a reliable source. Ensure all glassware is fl[6]ame-dried or oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Probable Cause C: Insufficient Reaction Temperature or Time.
-
Explanation: The reaction kinetics may be too slow under the current conditions, especially for less reactive indoles.
-
Suggested Solution: First, ensure the Vilsmeier reagent has been formed correctly at 0 °C. After adding the indole, allow the reaction to warm to room temperature. If no conversion is observed by TLC, gradually increase the temperature (e.g., to 40 °C, then 60 °C, then 80 °C) and monitor progress.
-
Problem 2: Formation of[6][10] Multiple Products or Poor Regioselectivity
-
Probable Cause A: Diformylation or N-Formylation.
-
Explanation: Highly activated indoles can undergo formylation at a second position. If the indole nitrogen is [11]unsubstituted, competitive N-formylation can also occur, though C3-formylation is generally favored.
-
Suggested Soluti[11]on: To minimize these side reactions, use a stoichiometric amount of the Vilsmeier reagent (1.0-1.2 equivalents). Running the reaction at a lower temperature can also favor the desired C-formylation over N-formylation.
-
-
Probable Cause B: F[6][11]ormation of Bis(indolyl)methanes.
-
Explanation: The newly formed 3-formylindole product can react with another molecule of the starting indole under acidic conditions, especially at elevated temperatures, to form a bis(indolyl)methane dimer.
-
Suggested Solution: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at low temperature. This ensures the indole en[11]counters an excess of the formylating agent rather than the product aldehyde. Quench the reaction promptly once the starting material is consumed to prevent this side reaction.
-
Problem 3: Difficult Wo[11]rk-up and Product Isolation
-
Probable Cause A: Incomplete Hydrolysis of the Iminium Intermediate.
-
Explanation: The reaction produces an iminium salt intermediate that must be hydrolyzed to the final aldehyde product during the aqueous work-up. Incomplete hydrolysis will[2][12] lead to low yields and purification difficulties.
-
Suggested Solution: The standard procedure is a "reverse quench": slowly and carefully pouring the reaction mixture into a vigorously stirred beaker of crushed ice or ice-cold water. After the initial quench, [12]the mixture is typically made basic (pH 8-10) with a solution of NaOH, Na₂CO₃, or sodium acetate and stirred until hydrolysis is complete (monitor by TLC).
-
-
Probable Cause B: E[6][12][13]mulsion Formation during Extraction.
-
Explanation: The presence of DMF and various salts can lead to the formation of stable emulsions during extraction with organic solvents, making phase separation difficult.
-
Suggested Solution: After neutralizing the aqueous layer, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. This often helps to break [6]the emulsion and improve phase separation.
-
Protocol and Optimization Center
General Experimental Protocol for Formylation of Indole
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE). The reaction and quench are exothermic and require careful temperature control.
-
Reagent Preparation[8][12]: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2-1.5 equiv.) dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature remains below 5 °C. After the addition is comp[6]lete, stir the mixture at 0 °C for an additional 30 minutes. A thick, pale-yellow or white precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: Dissolve the indole (1.0 equiv.) in a minimal amount of anhydrous DMF or a co-solvent like DCE. Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-8 hours. For less reactive substrates, the mixture may need to be heated. Monitor the reaction's pro[1]gress by TLC until the starting material is consumed.
-
Work-up (Quench): Carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water.
-
Hydrolysis and Neutr[12]alization: Basify the aqueous slurry to pH 8-10 by the slow addition of an aqueous solution of NaOH or sodium acetate. Stir at room temperature f[13]or 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.
Data Tables for Optimization
Table 1: Influence of Reaction Parameters on the Formylation of Substituted Indoles
| Indole Derivative | Rea[1]gent Ratio (POCl₃/DMF) | Temperature (°C) | Time (h) | Yield (%) |
| Indole | Stoichiometric | 0 to 85 | 6 | 96 |
| 4-Methylindole | Stoichiometric | 0 to 85 | 8 | 90 |
| 5-Methylindole | Stoichiometric | 0 to 85 | 6 | 88 |
| 6-Methylindole | Stoichiometric | 0 to 90 | 9 | 89 |
| 2-Methylindole | Stoichiometric | 98-100 | 3 | 71 (N-formyl) |
Note: The reaction with 2-methylindole shows a preference for N-formylation at higher temperatures, illustrating the impact of substrate structure on regioselectivity.
Table 2: Recommended So[1]lvents and Conditions
| Solvent System | Typical Temperature Range | Key Characteristics |
| DMF (neat) | 0 - 100 °C | Standard, acts as reagent and solvent. Good for most substrates. |
| DCM or DCE | 0 - 40 °C (DCM), 0 - 80 °C (DCE) | Good co-solvents, can help with solubility and prevent reagent precipitation. |
| Acetonitrile | 0 - 80 [6]°C | Polar aprotic co-solvent, can be beneficial for certain substrates. |
| Chloroform | 0 - 60 °[14]C | Traditional solvent, effective but less common now due to safety concerns. |
References[10]
-
BenchChem. (2025). Vilsmeier reagent stability and storage conditions. Retrieved from
-
BenchChem. (2025). Effect of temperature on Vilsmeier-Haack reaction outcome. Retrieved from
-
BenchChem. (2025). Technical Support Center: Overcoming Low Yields in the Formylation of 3H-Indoles. Retrieved from
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. Retrieved from
-
BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS, 3(1), 25-43. Retrieved from
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from
-
Enamine. (n.d.). Vilsmeier Reagent. Retrieved from
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from _
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Jagtap, R. (2022). VILSMEIER HAACK REACTION. YouTube. Retrieved from
-
BenchChem. (2025). Minimizing solvent effects on formylation reaction outcomes. Retrieved from
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Formylation of N-methyl-4-methoxyindole
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of N-methyl-4-methoxyindole, a critical step in the synthesis of various biologically active compounds. This guide is structured to address specific experimental challenges, offering insights grounded in reaction mechanisms and practical laboratory experience.
Introduction to the Vilsmeier-Haack Formylation of N-methyl-4-methoxyindole
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as N-methyl-4-methoxyindole.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to yield the desired aldehyde.[2] For N-methyl-4-methoxyindole, the primary product expected is N-methyl-4-methoxyindole-3-carbaldehyde. The methoxy group at the 4-position is an electron-donating group, which further activates the indole ring towards electrophilic substitution.[4][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formylation of N-methyl-4-methoxyindole in a question-and-answer format.
Q1: My reaction is complete according to TLC, but the yield of the desired product is low after work-up and purification. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, ranging from suboptimal reaction conditions to product degradation. Here’s a systematic approach to troubleshooting:
-
Incomplete Hydrolysis of the Iminium Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt to the aldehyde.[2] Insufficient water or inadequate stirring during the quench can lead to incomplete conversion.
-
Troubleshooting:
-
Ensure that the reaction mixture is quenched with a sufficient volume of water, often with cooling in an ice bath to manage the exothermic reaction.
-
Stir the mixture vigorously for an adequate period after the addition of water to ensure complete hydrolysis. The persistence of a colored intermediate may suggest incomplete hydrolysis.
-
-
-
Product Degradation: Indole-3-carboxaldehydes can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
-
Troubleshooting:
-
During work-up, neutralize the reaction mixture carefully. If using a strong base, add it slowly and with cooling.
-
Minimize the time the product is in contact with harsh conditions.
-
Consider purification methods that avoid extreme pH, such as column chromatography over silica gel.[6]
-
-
-
Suboptimal Reaction Temperature: The Vilsmeier-Haack reaction temperature can be substrate-dependent. While the formation of the Vilsmeier reagent is often done at low temperatures (0-5 °C), the subsequent formylation may require heating.[7][8]
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC to avoid excessive side product formation at higher temperatures.
-
-
-
Moisture in Reagents: The Vilsmeier reagent is sensitive to moisture. The presence of water in the DMF or POCl₃ can deactivate the reagent and lead to lower yields.
-
Troubleshooting:
-
Use anhydrous DMF. If the solvent has been opened, consider using a fresh bottle or drying it over molecular sieves.
-
Ensure that the POCl₃ is fresh and has been handled under anhydrous conditions.
-
-
Q2: My TLC analysis shows multiple spots in addition to my starting material and the desired product. What are these side products and how can I minimize their formation?
A2: The formation of multiple products is a common challenge in the formylation of activated indoles. Based on studies of similar indole derivatives, the following side products are plausible:
-
Di-formylated Products: The high reactivity of N-methyl-4-methoxyindole can lead to the introduction of a second formyl group, likely at the C2 or C5 position. Di-formylation is a known side-reaction in Vilsmeier-Haack chemistry.[9]
-
Identification: Di-formylated products will have a higher molecular weight and will likely be more polar on TLC. ¹H NMR spectroscopy would show two distinct aldehyde protons and a more complex aromatic region.
-
Minimization:
-
Carefully control the stoichiometry of the Vilsmeier reagent. Use a molar ratio of 1.0 to 1.2 equivalents of POCl₃ relative to the indole.
-
Add the POCl₃ dropwise to the DMF at a low temperature to control the formation of the Vilsmeier reagent.
-
Consider inverse addition, where the indole solution is added to the pre-formed Vilsmeier reagent.
-
-
-
Formylation at Alternative Positions: While the C3 position is the most nucleophilic site in indoles, formylation can also occur at other positions, particularly C2, C5, and C7, influenced by the 4-methoxy substituent.[10]
-
Identification: Isomeric products can be difficult to separate. Careful analysis of ¹H and ¹³C NMR spectra, including 2D techniques like COSY and HMBC, can help in structure elucidation.[11][12]
-
Minimization:
-
Lowering the reaction temperature can often improve regioselectivity.
-
Slightly less polar solvents might favor C3 formylation.
-
-
-
N-formylation: Although less common for N-alkylated indoles, N-formylation is a possibility, especially if the reaction conditions are harsh.
-
Identification: An N-formyl group will show a characteristic signal in the ¹H NMR spectrum, and the absence of the N-methyl signal. The product will also have a different mass spectrum.
-
Minimization: This is generally not a major side product for N-methylated indoles.
-
Q3: I am struggling to purify my N-methyl-4-methoxyindole-3-carbaldehyde from the side products. What are the recommended purification strategies?
A3: The choice of purification method will depend on the nature of the impurities.
-
Column Chromatography: This is the most versatile method for separating closely related isomers and di-formylated products.[6][13]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product and then the more polar side products.
-
-
Recrystallization: If the crude product is a solid and contains a major amount of the desired compound, recrystallization can be an efficient purification method.[9]
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indole derivatives include ethanol, isopropanol, ethyl acetate, or mixtures of these with hexane.
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete hydrolysis of the iminium intermediate. | Ensure sufficient water is used for quenching and stir vigorously. |
| Product degradation during work-up. | Neutralize carefully and avoid prolonged exposure to harsh pH. | |
| Suboptimal reaction temperature. | Monitor the reaction by TLC and consider gentle heating if necessary. | |
| Moisture in reagents. | Use anhydrous DMF and fresh POCl₃. | |
| Multiple Products | Di-formylation. | Use 1.0-1.2 equivalents of Vilsmeier reagent; consider inverse addition. |
| Formylation at other ring positions. | Lower the reaction temperature to improve regioselectivity. | |
| Purification Difficulty | Co-elution of isomers. | Use a shallow gradient in column chromatography. |
| Oily crude product. | Attempt to triturate with a non-polar solvent to induce crystallization before further purification. |
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization for your specific setup and scale.
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
-
-
Formylation:
-
Dissolve N-methyl-4-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Alternatively, if the crude product is a solid, recrystallize from a suitable solvent system.
-
References
-
ACS Publications. (2025). Revisiting the Synthesis of Tetramethoxyindolo[3,2-b]indole Derivatives and the Study of Their Photoinduced Radical Formation in Halogenated Solvents. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]
- International Journal of ChemTech Research. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 8(11), 305-325.
-
PubMed. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. Photochemistry and Photobiology. [Link]
-
YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry [Video]. [Link]
-
PMC. (2012). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganic Chemistry. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (2015). Complete 1H NMR assignment of 3-formylindole derivatives. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (2014). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. The Journal of Physical Chemistry A. [Link]
- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
-
ACS Publications. (2010). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). r/chemistry. [Link]
-
MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. [Link]
-
National Institutes of Health. (2016). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
ResearchGate. (2015). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Journal of Chemical, Biological and Physical Sciences. [Link]
- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
ResearchGate. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. [Link]
-
PMC. (2015). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. The Plant Cell. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier haack reaction | PPTX [slideshare.net]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. m.youtube.com [m.youtube.com]
- 13. derpharmachemica.com [derpharmachemica.com]
"purification of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde by column chromatography"
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde. The methodologies and troubleshooting advice provided herein are synthesized from established chromatographic principles and empirical data to ensure robust and reproducible outcomes.
Core Principles: Understanding the Separation
The successful purification of this compound by column chromatography hinges on exploiting the polarity differences between the target molecule and impurities derived from its synthesis. The molecule's structure, featuring an indole core, a methoxy group, and a carbaldehyde group, imparts moderate polarity.
The purification strategy relies on normal-phase chromatography, where a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase. The fundamental principle is the equilibrium distribution of compounds between being adsorbed on the stationary phase and dissolved in the mobile phase.[1] Compounds with higher polarity will have a stronger affinity for the silica gel and thus elute later, while less polar compounds will travel through the column more quickly.
Common synthetic routes, such as the Vilsmeier-Haack reaction, often introduce specific impurities like residual N,N-dimethylformamide (DMF) or unreacted starting materials.[2][3] A well-designed chromatographic method is essential to effectively remove these contaminants.
Recommended Experimental Protocol
This protocol provides a validated starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane, HPLC grade (optional)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
-
TLC Analysis (Method Development):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate.[4][5] The goal is to achieve an Rf value of ~0.25-0.35 for the target compound, ensuring clear separation from impurities.
-
Visualize the spots under a UV lamp (254 nm). The product should be the major, well-defined spot.
-
-
Column Packing (Slurry Method):
-
Secure the glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The solvent level should never drop below the top of the silica bed.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column, creating a uniform, flat layer.
-
Gently add a thin protective layer of sand on top of the sample layer.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the sand and silica bed are not disturbed.
-
Begin elution with the starting solvent system determined by TLC. Apply gentle air pressure if necessary to achieve a steady flow rate.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the progress of the separation by periodically performing TLC analysis on the collected fractions.
-
-
Gradient Elution (If Necessary):
-
If the product is eluting too slowly or showing significant tailing, the polarity of the mobile phase can be gradually increased.[7] This is achieved by systematically increasing the percentage of the more polar solvent (e.g., moving from 90:10 to 80:20 Hexane:Ethyl Acetate).
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and resolving common column chromatography issues.
Q1: My product is not eluting from the column, or is moving extremely slowly.
A1: This is a classic indication that the mobile phase is not polar enough to displace your compound from the silica gel. This compound has significant polarity due to the aldehyde and methoxy functional groups.
-
Causality: The strong hydrogen bonding and dipole-dipole interactions between your compound and the silanol groups on the silica surface are overcoming the solvating power of your mobile phase.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 90:10 Hexane:Ethyl Acetate, incrementally change the ratio to 85:15, then 80:20, and so on. Monitor the elution with TLC until the desired product begins to move down the column at an appropriate rate.[7]
Q2: All my compounds are eluting together at the solvent front.
A2: This is the opposite problem: your mobile phase is too polar.
-
Causality: The eluent is so effective at dissolving all components of your mixture that it prevents any significant interaction with the stationary phase. This eliminates the differential partitioning required for separation.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component (e.g., hexane). Perform systematic TLC trials with less polar solvent systems until you achieve good separation between your target compound and its impurities.
Q3: I see significant streaking or "tailing" of my product spot on TLC and in the column fractions.
A3: Tailing is often caused by compound degradation on the silica or by overloading the column.
-
Causality & Solution 1 (Degradation): Standard silica gel is slightly acidic, which can cause decomposition of sensitive molecules like some indole derivatives.[7] To test for this, spot your pure compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a streak or new spots appear, degradation is likely. The solution is to use a deactivated stationary phase. This can be achieved by adding a small amount of a base, like triethylamine (~0.1-1%), to your mobile phase.
-
Causality & Solution 2 (Overloading): You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to a non-ideal equilibrium and causing the elution band to broaden and tail. The solution is to reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Q4: My final yield is very low, even though the reaction appeared to be high-yielding by TLC.
A4: Product loss during chromatography can occur for several reasons.
-
Causality & Solution 1 (Irreversible Adsorption/Degradation): As mentioned in Q3, your compound might be degrading on the column. If the degradation products are non-eluting, this will result in a lower yield of the desired product. Using deactivated silica is the primary solution.[7]
-
Causality & Solution 2 (Fractions are too dilute): If your product elutes over a very large volume of solvent, it may be difficult to detect in individual fractions by TLC.[7] This can lead to prematurely stopping collection or mistakenly discarding fractions that contain the product. Try concentrating a range of fractions where you expect your product to be and re-analyzing by TLC. Using a shallower solvent gradient can help create a more concentrated elution band.
Frequently Asked Questions (FAQs)
Q5: What is the best starting solvent system for this compound?
A5: A mixture of n-hexane (or petroleum ether) and ethyl acetate is the most common and effective starting point for indole-3-carbaldehyde derivatives.[4][5][8] Based on the polarity of this compound, a good starting point for TLC analysis would be in the range of 80:20 to 70:30 (Hexane:Ethyl Acetate) . The optimal ratio for the column will be slightly less polar than the one that gives the ideal Rf on TLC.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range | Comments |
| 90:10 | 0.05 - 0.15 | Likely too low for efficient elution. Product will move very slowly. |
| 80:20 | 0.20 - 0.35 | Often a good starting point for column elution. Provides a balance of movement and interaction. |
| 70:30 | 0.35 - 0.50 | Good for faster elution if separation from less polar impurities is already achieved. |
| 50:50 | > 0.60 | Likely too polar. Risk of co-elution with more polar impurities and poor separation. |
Q6: Can I use dichloromethane or other solvents?
A6: Yes. Dichloromethane (DCM) can be used as a polarity modifier, often in combination with hexane or as a standalone eluent for more polar compounds. A system of petroleum ether/dichloromethane has been used for purifying related indole derivatives.[8] However, hexane/ethyl acetate systems are often preferred as they provide a wide polarity range and are generally less aggressive. The choice of solvent depends on the specific impurities present in your crude mixture. Always develop a method using TLC first.
Q7: Is recrystallization a viable alternative to column chromatography for this compound?
A7: Recrystallization can be an excellent and highly efficient purification method, particularly for obtaining very high-purity material, provided a suitable solvent can be found.[9] It is often used as a final polishing step after chromatography. For a related compound, 4-hydroxy-1H-indole-3-carbaldehyde, recrystallization from methanol was effective.[10] You would need to perform solubility tests with your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, hexane) to determine if a suitable single-solvent or mixed-solvent system for recrystallization exists.
References
-
JACS Au. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications. Retrieved January 21, 2026, from [Link]
-
The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved January 21, 2026, from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 1-Methoxy-1H-indole-3-carboxaldehyde (HMDB0040972). HMDB. Retrieved January 21, 2026, from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
-
MDPI. (2019). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI. Retrieved January 21, 2026, from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. Retrieved January 21, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Chemistry. Retrieved January 21, 2026, from [Link]
-
SciSpace. (2009). Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. SciSpace. Retrieved January 21, 2026, from [Link]
-
Chemistry For Everyone. (2024, January 27). How To Choose Mobile Phase For Column Chromatography? YouTube. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2010). ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ResearchGate. Retrieved January 21, 2026, from [Link]
-
LookChem. (n.d.). This compound cas no.620175-74-8. LookChem. Retrieved January 21, 2026, from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Molnar-Institute. Retrieved January 21, 2026, from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved January 21, 2026, from [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the purification of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on the purification of structurally similar indole-3-carbaldehydes, methanol (MeOH) is an excellent starting point for recrystallization. For a related compound, 2-Methoxyindole-3-carbaldehyde, methanol was used successfully for recrystallization to yield colorless plates.[1] Another similar compound, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, was also successfully recrystallized from ethanol.
The principle of a good recrystallization solvent is that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols like methanol and ethanol often fit this profile for moderately polar organic compounds like indole derivatives.
If methanol results in oiling out or poor recovery, a solvent pair system, such as ethyl acetate/heptane or toluene/heptane , should be investigated.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the solution is supersaturated to a high degree or if the cooling process is too rapid. It can also occur if the melting point of the solid is lower than the temperature of the solution.
Here are several strategies to combat this issue:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, followed by gradual cooling in an ice bath. Rapid cooling favors precipitation over crystal lattice formation.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve the oil, and then attempt to cool it again more slowly.
-
Use a Different Solvent System: The polarity of your single solvent may not be ideal. A solvent pair can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., heptane or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
Q3: The purity of my material did not improve after recrystallization. What went wrong?
A3: This can be a frustrating outcome. Several factors could be at play:
-
Inappropriate Solvent Choice: The impurity may have similar solubility characteristics to your desired compound in the chosen solvent. In this case, the impurity co-crystallizes with your product. You will need to select a different solvent or solvent system where the solubility of the impurity and your compound differ significantly.
-
Insufficient Solvent: If too little solvent is used, the impurities may not remain in the mother liquor upon cooling and can become trapped in the crystal lattice of your product.
-
Cooling Too Quickly: Rapid cooling can lead to the precipitation of both the product and impurities, rather than the selective crystallization of the desired compound.
-
Residual Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing dissolved impurities.
Q4: I have very low recovery of my compound after recrystallization. How can I improve the yield?
A4: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the compound. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To remedy this, use the minimum amount of hot solvent required to fully dissolve your crude material.
-
Premature Crystallization: If crystals form too early, for instance, during a hot filtration step, you will lose product. To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtration. You can then boil off the excess solvent to reach the saturation point.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for 30-60 minutes after initial cooling to room temperature is generally recommended.
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent for this compound.
Caption: A flowchart for selecting a recrystallization solvent.
Solvent Suitability Summary
The following table provides a summary of potential solvents for the recrystallization of this compound, based on data from structurally related compounds. "Good" solvents are those in which the compound is highly soluble, while "poor" solvents are those in which it has low solubility.
| Solvent | Type | Expected Solubility of this compound | Suitability for Recrystallization | Reference for Similar Compounds |
| Methanol | Protic | Sparingly soluble cold, very soluble hot | Primary Candidate | [1][2] |
| Ethanol | Protic | Sparingly soluble cold, very soluble hot | Good Alternative | |
| Ethyl Acetate | Polar Aprotic | Likely highly soluble | Good solvent for a solvent pair | [3][4] |
| Heptane/Hexane | Nonpolar | Likely poorly soluble | Poor solvent for a solvent pair | [3][4] |
| Water | Protic | Likely insoluble | Not suitable alone, may be used in workup | [5] |
| Dichloromethane | Chlorinated | Likely highly soluble | Not ideal for recrystallization alone | [1] |
Experimental Protocol: Recrystallization of this compound using Methanol
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of methanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with stirring.
-
Continue to add methanol in small portions until the solid has just completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through the filter paper into the clean, hot flask.
-
If crystallization occurs in the funnel, add a small amount of hot methanol to redissolve the crystals.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin during this process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold methanol.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount (a few milliliters) of ice-cold methanol to rinse away any remaining impurities in the mother liquor.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
-
Characterization:
-
Once dry, weigh the purified crystals to calculate the percent recovery.
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further characterization can be performed using techniques such as NMR spectroscopy if required.
-
References
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E
-
1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde - Sci-Hub. Available at: [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Available at: [Link]
-
Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]
-
Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. Available at: [Link]
-
Appendix A. Properties, Purification, and Use of Organic Solvents - ResearchGate. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Available at: [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Indole-3-Carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction yields.
Introduction: The Synthetic Landscape of Indole-3-Carbaldehyde
Indole-3-carbaldehyde is a pivotal intermediate in organic and medicinal chemistry, serving as a building block for a vast array of pharmaceuticals and natural products.[1] Its synthesis is most commonly achieved through electrophilic formylation of the indole nucleus. The Vilsmeier-Haack and Reimer-Tiemann reactions are the most prevalent methods, each with its own set of advantages and challenges.[2] This guide will primarily focus on troubleshooting these two methods, with additional insights into alternative synthetic strategies.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow can help you logically diagnose and resolve problems in your synthesis.
Caption: General troubleshooting workflow for low yield synthesis.
Part 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich heterocycles like indole.[3][4] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5]
Mechanism Overview
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yielded no product, or the yield is extremely low. What are the likely causes?
A1: This is a common issue often related to the integrity of your reagents and the reaction setup.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[6][7]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ensure the reaction temperature is maintained. While the formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent reaction with indole may require warming to 35°C or higher to proceed at a reasonable rate.[2][9]
-
Extend the reaction time if necessary, continuing to monitor by TLC.[10]
-
-
-
Low Reactivity of the Indole Substrate: Electron-withdrawing groups on the indole ring can deactivate it towards electrophilic substitution.
-
Troubleshooting:
-
More forcing conditions may be required, such as higher temperatures or longer reaction times. However, be aware that this can also lead to side product formation.
-
Consider using a more reactive formylating agent if possible.
-
-
Q2: I'm observing the formation of multiple side products. How can I improve the selectivity?
A2: Side product formation is often a result of reaction conditions being too harsh or incorrect stoichiometry.
-
Reaction Temperature is Too High: Elevated temperatures can lead to the formation of undesired byproducts.[10]
-
Troubleshooting:
-
Lower the reaction temperature and monitor the progress by TLC. A slower, more controlled reaction is often cleaner.
-
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.
-
Troubleshooting:
-
Carefully control the molar ratios of your reactants. A typical ratio is a slight excess of the Vilsmeier reagent relative to the indole.[10]
-
-
-
Presence of Oxygen: While not always a major issue, the presence of oxygen can lead to oxidative side products.
-
Troubleshooting:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Q3: The crude product is a dark, oily, or tarry substance that is difficult to purify. What can I do?
A3: This is a common issue, especially if the reaction has been overheated or run for too long.
-
Trituration: This technique can be very effective for removing highly colored, non-polar impurities.
-
Troubleshooting:
-
Triturate the crude product with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.[10] The desired indole-3-carbaldehyde is often a solid that will precipitate out.
-
-
-
Recrystallization: This is an excellent method for purifying the final product.[6]
-
Troubleshooting:
-
Ethanol is a commonly used and effective solvent for the recrystallization of indole-3-carbaldehyde.[2]
-
-
-
Column Chromatography: If recrystallization is not effective, column chromatography may be necessary.
-
Troubleshooting:
-
Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexane.[10]
-
-
| Parameter | Recommended Range/Value | Rationale |
| POCl₃:DMF Ratio | 1:1 to 1:1.2 | Ensures complete formation of the Vilsmeier reagent. |
| Indole:Vilsmeier Reagent Ratio | 1:1.1 to 1:1.5 | A slight excess of the formylating agent drives the reaction to completion. |
| Temperature (Reagent Formation) | 0-10 °C | Controls the exothermic reaction and prevents degradation of the reagent.[9] |
| Temperature (Reaction with Indole) | 25-40 °C | Balances reaction rate with minimizing side product formation.[2] |
Part 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, and it can also be applied to electron-rich heterocycles like indole.[11] It typically involves the reaction of the substrate with chloroform in the presence of a strong base.[11]
Mechanism Overview
The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ.[11]
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Frequently Asked Questions & Troubleshooting
Q1: The yield of my Reimer-Tiemann reaction is very low. What are the common pitfalls?
A1: The Reimer-Tiemann reaction is notoriously sensitive to reaction conditions and often gives lower yields than the Vilsmeier-Haack reaction.[12]
-
Inefficient Dichlorocarbene Generation: The generation of dichlorocarbene is a critical step.
-
Troubleshooting:
-
Ensure a sufficiently strong base is used and that it is present in stoichiometric excess.
-
Vigorous stirring is essential to ensure good mixing of the biphasic reaction mixture.[12]
-
-
-
Side Reactions: Dichlorocarbene is a highly reactive species and can participate in a number of side reactions.
-
Product Decomposition: The product, indole-3-carbaldehyde, can be unstable under the strongly basic reaction conditions.
-
Troubleshooting:
-
Keep the reaction time to a minimum and work up the reaction as soon as it is complete (as determined by TLC).
-
Neutralize the reaction mixture promptly during workup.
-
-
Q2: My main product is 3-chloroquinoline. How can I favor the formation of indole-3-carbaldehyde?
A2: The formation of 3-chloroquinoline is a known issue with the Reimer-Tiemann reaction of indole.[12]
-
Temperature Control: The ring expansion pathway is often favored at higher temperatures.
-
Troubleshooting:
-
Carefully control the reaction temperature, keeping it as low as practical while still allowing the reaction to proceed.
-
-
-
Choice of Base: The nature of the base can influence the product distribution.
-
Troubleshooting:
-
Experiment with different bases, such as potassium hydroxide or sodium ethoxide, to see if the selectivity can be improved.
-
-
Part 3: Alternative Synthetic Routes
When the Vilsmeier-Haack or Reimer-Tiemann reactions prove problematic, several alternative methods can be considered.
-
Duff Reaction: This reaction uses hexamine as the formylating agent and is suitable for electron-rich aromatic compounds.[14] However, it is generally inefficient.[14]
-
Oxidation of Indole-3-methanol: If indole-3-methanol is readily available or can be easily synthesized, its oxidation to the aldehyde can be a clean and high-yielding route.[15][16][17]
-
Grignard Reaction: The reaction of an indole Grignard reagent with a suitable formylating agent can also yield indole-3-carbaldehyde.[2][18]
Experimental Protocols
Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde
This protocol is adapted from established procedures and should be performed with appropriate safety precautions.[2][19]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, add 288 mL of freshly distilled, anhydrous DMF.[2] Cool the flask in an ice-salt bath. Slowly add 86 mL of freshly distilled phosphorus oxychloride over 30 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.[19] A pinkish color may be observed.[2]
-
Reaction with Indole: Prepare a solution of 100 g of indole in 100 mL of anhydrous DMF.[19] Add this solution to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.[19]
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture to 35 °C and stir for 1 hour, or until the solution becomes an opaque, canary-yellow paste.[2][19]
-
Workup: Carefully add 300 g of crushed ice to the reaction mixture with stirring.[2] Transfer the resulting cherry-red solution to a larger flask and slowly add a solution of 375 g of sodium hydroxide in 1 L of water until the solution is alkaline.[2][19]
-
Isolation and Purification: The product will precipitate as a yellow solid. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product is often of high purity.[6] For further purification, recrystallize from ethanol.[2][6]
References
- Benchchem.
- Organic Syntheses. Indole-3-aldehyde.
- ResearchGate. Indole‐3‐methanol as an intermediate in the oxidation of indole‐3‐acetic acid by peroxidase | Request PDF.
- J&K Scientific LLC. Bartoli Indole Synthesis. (2021).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Chemistry Notes.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists.
- Sciencemadness.org.
- Benchchem. Technical Support Center: Optimizing Indole-3-Aldehyde Synthesis.
- Benchchem.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025).
- Wikipedia. Vilsmeier reagent.
- Wikipedia. Reimer–Tiemann reaction.
- Wikipedia. Duff reaction.
- YouTube. Reimer-Tiemann Reaction. (2025).
- Semantic Scholar. The Indole Grignard Reagents.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Benchchem. Indole-3-carboxaldehyde | High-Purity Building Block.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. youtube.com [youtube.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation chemistry of indole-3-methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Sciencemadness Discussion Board - Indole-3-Carbinol Oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Indole-3-carboxaldehyde | High-Purity Building Block [benchchem.com]
Technical Support Center: Purification Strategies for Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of the indole nucleus is a cornerstone of medicinal chemistry and materials science. However, the journey from a successful reaction to a pure, characterizable product is often fraught with challenges, particularly the removal of unreacted starting materials. These precursors can share similar polarities and chromatographic behaviors with the desired indole, complicating purification. This guide, developed by our senior application scientists, provides field-proven insights and troubleshooting strategies to navigate these common purification hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My indole product and the starting aniline/phenylhydrazine are co-eluting during column chromatography. How can I achieve better separation?
A1: This is a frequent challenge, as the polarities of many indoles and their aromatic amine or hydrazine precursors can be very similar. Here’s a breakdown of the causality and potential solutions:
-
Understanding the Problem: Both indoles and anilines/phenylhydrazines contain N-H bonds and aromatic rings, leading to similar interactions (pi-stacking, hydrogen bonding) with silica gel. If your indole product also contains a basic nitrogen, its chromatographic behavior can closely mimic that of the starting amine.
-
Troubleshooting & Optimization:
-
Modify the Mobile Phase: Instead of relying solely on standard ethyl acetate/hexane systems, consider alternatives. A small amount of a more polar, protic solvent like isopropanol or methanol in your eluent can sometimes alter the selectivity between your product and the starting material.[1]
-
Basify the Eluent: Indoles can streak on silica gel due to the acidity of the stationary phase.[2] Adding a small amount of a tertiary amine like triethylamine (typically 0.5-1%) to your mobile phase can neutralize acidic sites on the silica, leading to sharper peaks and potentially improving separation from basic starting materials.[2][3]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase. Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds that are problematic on silica gel.[2] For very challenging separations, reverse-phase (C18) chromatography might be a viable, albeit more expensive, option.[1]
-
Pre-Column Chemical Treatment: Before resorting to chromatography, consider an acid wash. As detailed in Q2, this can remove the bulk of the basic starting material, making the subsequent chromatographic purification much simpler.
-
Q2: My crude product from a Fischer indole synthesis is heavily contaminated with unreacted phenylhydrazine. Is there an effective removal method besides chromatography?
A2: Absolutely. An acid-base liquid-liquid extraction is the most efficient method to remove basic impurities like anilines and phenylhydrazines from a neutral or weakly basic indole product.[1][4]
-
The Underlying Principle (Causality): This technique exploits the difference in the acid-base properties between the starting material and the product. Phenylhydrazine is basic and will react with an aqueous acid (like hydrochloric acid) to form a water-soluble ammonium salt.[5][6] Most indole products are significantly less basic and will remain in the organic layer.
-
Self-Validating System: The success of the extraction can be easily monitored. After the acid wash, a TLC of the organic layer should show a significant reduction or complete disappearance of the phenylhydrazine spot compared to the crude mixture.
Detailed Protocol 1: Acid-Base Extraction for Removing Basic Starting Materials
This protocol describes the removal of a basic impurity (e.g., aniline, phenylhydrazine) from a neutral organic product.
Materials:
-
Crude reaction mixture dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M or 2M Hydrochloric Acid (HCl) solution.[4]
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The phenylhydrazine will be protonated and drawn into the aqueous (bottom) layer as its hydrochloride salt.[4][5][6]
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal of the basic impurity.
-
Neutralization Wash: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified product.[7]
Q3: I am using a ketone or aldehyde as a starting material, and it's difficult to remove from my non-polar indole product. What are my options?
A3: Unreacted aldehydes and ketones can be persistent impurities, especially if they are non-volatile. A highly effective and selective method for their removal is the use of a scavenger resin.
-
Mechanism of Action: Scavenger resins are solid-supported reagents with functional groups designed to react selectively with and bind to specific molecules.[8] For aldehydes and ketones, resins functionalized with primary amines or hydrazides are commonly used.[9][10] These form imines or hydrazones with the carbonyl compound, effectively tethering the impurity to the solid support, which can then be simply filtered off.[11][12]
-
Advantages: This method avoids the need for aqueous workups or chromatography, which can be beneficial for water-sensitive or non-polar compounds. The process is very clean, as the excess "reagent" is the resin itself.
Detailed Protocol 2: Purification via Aldehyde/Ketone Scavenger Resin
Materials:
-
Crude reaction mixture containing the indole product and excess aldehyde/ketone.
-
Anhydrous solvent in which the crude mixture is soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Hydrazide- or amine-functionalized scavenger resin (e.g., aminomethyl polystyrene).[10]
-
Reaction vessel (round-bottom flask).
-
Filtration apparatus.
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of anhydrous solvent.
-
Resin Addition: Add the scavenger resin to the solution. A typical loading is 2-4 equivalents relative to the amount of residual starting material.
-
Agitation: Gently agitate the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS until the aldehyde/ketone spot is no longer visible.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified indole.
Q4: My indole product is a solid, but it co-crystallizes with the starting material. How can I improve the purity of my crystals?
A4: Co-crystallization occurs when the impurity has similar solubility and fits well into the crystal lattice of the product. Breaking this cycle requires altering the crystallization conditions.
-
Causality: Successful crystallization relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain in the "mother liquor".[13] If the impurity's solubility profile is too similar, it will precipitate out with the product.
-
Troubleshooting & Optimization:
-
Solvent System Screening: The choice of solvent is critical.[14] Systematically screen for a solvent or solvent mixture where the solubility difference between your product and the starting material is maximized. A good starting point is a binary solvent system: one solvent in which your product is soluble ("solvent b") and another in which it is insoluble ("solvent a," the anti-solvent).[13] For many indoles, mixtures like methanol/water or ethyl acetate/hexane are effective.[14]
-
Control the Cooling Rate: Slow cooling is paramount. Rapidly crashing the solid out of solution by placing it directly in an ice bath often traps impurities. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[13]
-
Reduce Initial Impurity Load: Crystallization is most effective for materials that are already >85-90% pure.[2] If your crude product is heavily contaminated, perform a preliminary purification step first, such as an acid-base extraction or a quick filtration through a silica plug, to remove the bulk of the starting material before attempting crystallization.
-
Data Presentation & Visualization
Table 1: Troubleshooting Guide for Purification Methods
| Issue | Potential Cause | Recommended Solution(s) |
| Co-elution of Indole & Aniline/Hydrazine | Similar polarity and interaction with silica gel. | 1. Add 0.5-1% triethylamine to the eluent.[2][3]2. Change stationary phase to neutral alumina.[2]3. Perform a pre-column acid wash.[4] |
| Product Streaking on TLC/Column | Indole is sensitive to acidic silica gel. | 1. Deactivate silica by flushing with eluent + 1% triethylamine.[2]2. Use neutral alumina as the stationary phase. |
| Product Discoloration (Pink/Brown) on Column | Oxidation or degradation on acidic silica. | 1. Use deactivated silica or alumina.[2]2. Run the column quickly; do not let the product sit on silica.3. Consider running under an inert atmosphere.[2] |
| Starting Aldehyde/Ketone Impurity | High boiling point, similar polarity to product. | 1. Use a scavenger resin (e.g., aminomethyl polystyrene).[10]2. Form a bisulfite adduct by washing with aqueous NaHSO₃. |
| Co-crystallization of Product & Impurity | Similar solubility profiles and crystal lattice packing. | 1. Screen different solvent/anti-solvent systems.[13][14]2. Ensure slow cooling to promote selective crystallization.[13]3. Reduce impurity load with a preliminary purification step. |
Diagram 1: Decision Tree for Purification Strategy
This diagram provides a logical workflow for selecting an appropriate purification method based on the nature of the starting materials.
Caption: A decision tree to guide the selection of a purification method.
Diagram 2: Workflow for Acid-Base Extraction
This diagram illustrates the separation of a neutral indole product from a basic starting material like aniline.
Caption: Workflow illustrating the acid-base extraction process.
References
-
Allen Institute. A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline? Available at: [Link]
-
Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, MDPI. Available at: [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Available at: [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Available at: [Link]
-
University of California, Irvine. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. Available at: [Link]
-
de Oliveira, A., et al. (2015). Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. Journal of Applied Polymer Science. Available at: [Link]
-
University of Toronto. (n.d.). Exp 6 - Extraction. Available at: [Link]
-
Zhu, M., Ruijter, E., & Wessjohann, L. A. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters, ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Scavenger resin. Available at: [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. Available at: [Link]
-
Multi-Chem, Inc. (n.d.). Resins with Functional Groups as Scavengers. Available at: [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Available at: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Available at: [Link]
-
de Oliveira, A. F., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. glycopep.com [glycopep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Indole Aldehydes
Welcome to the technical support center for the purification of indole aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and purification of this important class of compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you can achieve the desired purity for your indole aldehyde products.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the purification of indole aldehydes:
Q1: My purified indole aldehyde is showing a new, more polar spot on the TLC plate after storage. What is happening?
A1: This is a classic sign of oxidation. The aldehyde group in indole aldehydes is susceptible to autoxidation, especially when exposed to air for prolonged periods, converting it to the corresponding indole carboxylic acid[1]. This new spot will be more polar and have a lower Rf value on a normal-phase TLC plate.
Q2: I'm losing a significant amount of my compound during silica gel column chromatography, and I see multiple spots on the TLC of my fractions that weren't in the crude mixture. Why is this happening?
A2: Indole aldehydes can be sensitive to the acidic nature of standard silica gel[1]. This can lead to several decomposition pathways, including acid-catalyzed side reactions. If you are using an alcohol-based solvent system (e.g., methanol, ethanol), the acidic silica can catalyze the formation of acetals or hemiacetals, leading to apparent impurities and loss of your desired product[1].
Q3: Can I use a strong base to wash my organic extract during the workup of my indole aldehyde synthesis?
A3: It is generally not recommended to use strong bases during the workup of indole aldehydes. These compounds can be sensitive to strongly basic conditions, which may cause decomposition or side reactions[1]. A mild base, such as a saturated sodium bicarbonate solution, is a safer choice for neutralizing any residual acid from the reaction.
Q4: Is recrystallization a good method for purifying indole aldehydes?
A4: Yes, for many syntheses, recrystallization is a highly effective method for obtaining high-purity indole aldehydes and can be sufficient without the need for chromatography[1]. Ethanol is a commonly used solvent for the recrystallization of indole-3-aldehyde[2].
Troubleshooting Guides
Guide 1: Column Chromatography of Indole Aldehydes
Column chromatography is a powerful purification technique, but it requires careful consideration of the stationary phase and solvent system to avoid decomposition of sensitive indole aldehydes.
The primary issue with using silica gel for the purification of indole aldehydes is its inherent acidity. The silanol groups (Si-OH) on the surface of silica gel create a weakly acidic environment that can catalyze several unwanted side reactions.
Decomposition Pathways
Caption: Acid-catalyzed decomposition of indole aldehydes on silica gel.
-
Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel is a crucial step for preventing decomposition. This can be achieved by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the eluent.
-
Protocol for Deactivating Silica Gel:
-
Prepare your desired eluent system (e.g., hexane/ethyl acetate).
-
Add 0.1-1% triethylamine to the eluent mixture. The exact amount may require some optimization with TLC analysis first[3].
-
Prepare your column with the silica gel.
-
Flush the column with one to two column volumes of the eluent containing triethylamine. This neutralizes the acidic silanol groups[4][5].
-
You can then proceed to load your sample and run the column with the same TEA-containing eluent.
-
-
-
Choice of Solvent System: Avoid using alcohol-based solvents if you are using untreated silica gel. If an alcohol is necessary for solubility or elution, deactivating the silica gel is essential. Aprotic solvents are generally a safer choice.
-
Alternative Stationary Phases: If your indole aldehyde is particularly acid-sensitive, consider using an alternative stationary phase.
-
Alumina: Alumina is a good alternative to silica gel. It is available in neutral, basic, and acidic forms, allowing you to choose the one that is most compatible with your compound.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option for sensitive compounds[6].
-
-
Dry Loading: If your crude product has poor solubility in the initial eluent, you can use a dry loading technique.
-
Protocol for Dry Loading:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel to the solution to form a slurry.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your prepared column.
-
-
Troubleshooting Workflow for Column Chromatography
Caption: Decision-making workflow for purifying indole aldehydes via column chromatography.
Guide 2: Recrystallization of Indole Aldehydes
Recrystallization is often the simplest and most effective method for purifying indole aldehydes, especially if the impurities have significantly different solubilities than the desired product.
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to concentrate the solution and cool again.- Scratch the inside of the flask at the liquid's surface with a glass rod.- Add a seed crystal of the pure compound.[7] |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is cooling too quickly. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the oil is more soluble, and allow it to cool more slowly.- Choose a lower-boiling point solvent or a different solvent mixture.[7] |
| Low recovery of the purified product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor. | - Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[2] |
| Colored impurities remain in the crystals | - Inefficient removal of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can adsorb your product as well.[7] |
This protocol is adapted from a procedure in Organic Syntheses.[2]
-
Dissolution: In a flask, add the crude indole-3-aldehyde. For every gram of crude material, add approximately 8.5 mL of 95% ethanol.
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved. A clear yellow-orange solution should be obtained.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Guide 3: The Role of Protecting Groups
For particularly sensitive indole aldehydes or in multi-step syntheses, protecting the indole nitrogen can sometimes improve stability.
Q: Does N-protection of the indole ring prevent decomposition during purification?
A: While protecting groups are primarily used to prevent unwanted reactions during synthesis, they can influence the stability of the molecule during purification.
-
N-Acyl Protection: N-acylated indole-3-carboxaldehydes are common synthetic intermediates[8]. The electron-withdrawing nature of the acyl group can decrease the electron density of the indole ring, potentially making it less susceptible to certain degradation pathways.
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. However, it is acid-labile. If you are using standard silica gel or an acidic eluent (like those containing trifluoroacetic acid for reverse-phase HPLC), the Boc group may be partially or completely cleaved[9]. Therefore, if you are purifying an N-Boc protected indole aldehyde, it is crucial to use deactivated silica gel or a non-acidic purification method.
Summary of Key Purification Parameters
| Parameter | Recommendation | Rationale |
| Purification Method | 1. Recrystallization2. Column Chromatography | Recrystallization is often sufficient and avoids potential decomposition on a stationary phase[1]. |
| Stationary Phase (Chromatography) | - Deactivated Silica Gel (with 0.1-1% TEA)- Neutral Alumina- Florisil® | Standard silica gel is acidic and can cause decomposition of indole aldehydes[1][6]. |
| Solvent System (Chromatography) | Aprotic solvents (e.g., hexane, ethyl acetate, dichloromethane) | Alcohol-based solvents can form acetals/hemiacetals on acidic silica gel[1]. |
| Workup Conditions | Use mild base (e.g., NaHCO₃) for neutralization. | Strong acids and bases can cause decomposition[1]. |
| Storage | Store in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and potential light-induced degradation[1]. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Jicsinszky, L. (2019). Answer to "Deactivation of silica gel?". ResearchGate. Retrieved from [Link]
-
TheBlondDutchGuy. (2015). Comment on "Deactivating Silica Gel with Triethylamine". Reddit. Retrieved from [Link]
-
Hammer, R. P. (2012). Answer to "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?". ResearchGate. Retrieved from [Link]
-
Silver, J. (2014). Answer to "When basification of silica gel is required, before using Column chromatography?". ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (1997). Furan, 5-heptyl-3-methyl-2-pentyl. Coll. Vol. 9, p.426 (1998); Vol. 74, p.248. Retrieved from [Link]
- Palladino, P., et al. (2024). Colorimetric detection of indole-3-carbaldehyde in white cauliflower by self-condensation reaction giving urorosein. Food Chemistry Advances, 4, 100643.
- Brown, R. K., & Nelson, N. A. (1953). Indole-3-acetaldehyde Reductases from Cucumis sativus. Journal of the American Chemical Society, 75(1), 24-27.
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
-
Ciach, T. (2015). Answer to "What is the influence of the pH on imine formation in a water solution?". ResearchGate. Retrieved from [Link]
- Lunte, S. M., & Wong, O. S. (1989). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry.
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 863-877.
- Zhang, Y., et al. (2020). Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000. Bioscience Reports, 40(3), BSR20194228.
- Smith, G. F. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30.
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]
- Palmieri, A., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(8), 2035.
- Chen, N. C., Gholson, R. K., & Raica, N. (1974). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 343(1), 167-172.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde During Workup
Welcome to the technical support center for handling sensitive indole derivatives. This guide provides in-depth troubleshooting advice and best practices for the synthetic workup of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the challenges of isolating this compound, ensuring high purity and yield.
Introduction: The Challenge of Indole Stability
This compound is a valuable building block in medicinal chemistry. However, its electron-rich indole core, coupled with the activating methoxy group, renders it susceptible to degradation during standard aqueous workup procedures, particularly following a Vilsmeier-Haack formylation. Understanding the underlying chemical principles is paramount to preventing yield loss and obtaining a pure product. The indole ring is prone to oxidation, and both strongly acidic and basic conditions can lead to undesirable side reactions.[1] This guide will address the common pitfalls and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a dark, tarry crude product after quenching my Vilsmeier-Haack reaction. What's happening?
A1: The formation of a dark, insoluble material is a classic sign of degradation. This is often due to a combination of factors during the quench and neutralization steps. The electron-rich nature of the 4-methoxyindole ring makes it highly susceptible to oxidation, which can be accelerated by localized heat and extreme pH.
Causality:
-
Exothermic Quench: Adding water or base too quickly to the Vilsmeier reagent (a complex of POCl₃ and DMF) generates significant heat. This can "cook" your product.
-
Acid-Catalyzed Polymerization: The Vilsmeier reaction mixture is highly acidic. Prolonged exposure to these strong acids, especially at elevated temperatures, can lead to protonation of the indole ring and subsequent polymerization.[1]
-
Air Oxidation: Exposure of the electron-rich indole to atmospheric oxygen, especially under harsh pH conditions, can lead to colored oxidative byproducts.[1]
Solutions:
-
Controlled Quenching: Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water.[2] This ensures efficient heat dissipation.
-
Temperature Management: Maintain a low temperature (0-5 °C) throughout the quenching and neutralization process.
-
Inert Atmosphere: While not always necessary for the workup, minimizing exposure to air by working under a nitrogen or argon blanket can be beneficial, especially if the process is lengthy.
Q2: My final product is discolored (pink, brown, or purple) even after chromatography. How can I prevent this?
A2: Discoloration is typically due to the presence of minor, highly colored impurities, often arising from oxidation of the indole nucleus.
Causality:
-
Oxidation to Indoxyls: The indole ring can be oxidized, particularly at the C2 and C3 positions, to form colored oxindole or indoxyl derivatives.[1][3] The presence of the electron-donating methoxy group can exacerbate this.
-
Residual Acid/Base: Trace amounts of acid or base left in the product after workup can catalyze degradation over time, even during storage.
Solutions:
-
Thorough Washing: During the workup, wash the organic layer extensively with water and then with a saturated sodium bicarbonate solution to remove all acidic residues. A final wash with brine will help to remove excess water.
-
Use of Antioxidants (with caution): For storage of the compound in solution, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be considered, but its compatibility with downstream applications must be verified.[4]
-
Proper Storage: Store the purified compound in a cool (2-8 °C), dark place under an inert atmosphere (nitrogen or argon).[4]
Q3: My yield is consistently low after the workup and precipitation. Where am I losing my product?
A3: Low yield can stem from incomplete precipitation, product degradation, or losses during extraction.
Causality:
-
Incorrect pH for Precipitation: The aldehyde is amphoteric to some extent and might remain partially soluble if the pH is too acidic or too basic.
-
Hydrolysis of the Iminium Intermediate: The workup hydrolyzes an iminium salt intermediate to the final aldehyde.[5] If this hydrolysis is incomplete or if the pH is not optimal, you may not isolate the desired product efficiently.
-
Emulsion Formation: The presence of DMF and various salts can lead to the formation of stable emulsions during aqueous extraction, trapping the product.[2]
Solutions:
-
Optimal pH for Precipitation: Carefully adjust the pH of the aqueous solution. A pH range of 6-8 is often optimal for precipitating indole-3-carbaldehydes. Check the pH with paper or a calibrated meter.
-
Sufficient Hydrolysis Time: After neutralization, stir the mixture for a period (e.g., 30-60 minutes) to ensure complete hydrolysis of the iminium intermediate before filtration or extraction.
-
Breaking Emulsions: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it. In some cases, filtering the entire mixture through a pad of celite can be effective.
Visualizing the Workup: A Logical Workflow
The following diagram illustrates a robust workup protocol designed to minimize degradation and maximize yield.
Caption: Recommended workflow for the workup of this compound.
Potential Degradation Pathway
Understanding how the molecule can degrade is key to preventing it. The primary vulnerabilities are the electron-rich C2-C3 double bond and the aldehyde functionality.
Caption: Potential degradation pathways for the target compound during workup.
Detailed Experimental Protocol: Robust Workup & Purification
This protocol is designed to minimize degradation and maximize the recovery of pure this compound following a Vilsmeier-Haack reaction.
Materials:
-
Vilsmeier-Haack reaction mixture
-
Large beaker with crushed ice and water (10:1 w/w)
-
Saturated aqueous sodium carbonate (Na₂CO₃) or 2M sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Recrystallization solvent (e.g., Ethanol/water or Ethyl acetate/hexanes)
Procedure:
-
Quenching: Prepare a large beaker with a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the Vilsmeier-Haack reaction mixture into the ice slurry. The temperature of the slurry should be maintained below 10 °C.
-
Neutralization: While continuing to stir vigorously in an ice bath, slowly add a saturated solution of sodium carbonate or 2M NaOH dropwise until the pH of the mixture is between 7 and 8. Monitor the pH carefully. A pale yellow solid should precipitate.
-
Hydrolysis: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Air-dry the solid.
-
If no solid forms or it is oily: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
-
Washing (for extraction method): Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to obtain pure crystals.
-
Chromatography: If the product is still impure, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Summary of Troubleshooting Measures
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Dark/Tarry Crude | Overheating during quench, acid-catalyzed polymerization. | Pour reaction mix onto ice slurry; maintain T < 10 °C during neutralization.[2] |
| Product Discoloration | Air oxidation of the indole ring. | Thoroughly wash with NaHCO₃; store purified product under inert gas at 2-8 °C.[1][4] |
| Low Yield | Incorrect pH for precipitation, incomplete hydrolysis, emulsion. | Adjust pH to 6-8; stir for 1h after neutralization; use brine to break emulsions.[2] |
| Emulsion during Extraction | High concentration of DMF and salts. | Add saturated brine; filter through celite if persistent.[2] |
Final Recommendations
The successful isolation of this compound hinges on careful temperature control and pH management during the workup. By understanding the inherent instability of the electron-rich indole nucleus and taking deliberate steps to mitigate oxidative and acid-catalyzed degradation, researchers can consistently obtain high yields of a pure product. Always handle the purified compound with care, minimizing its exposure to light and air to ensure its long-term stability.
References
-
Valeur, B., & Berberan-Santos, M. N. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC, NIH. [Link]
-
ResearchGate. (2025). Catabolism of indole‐3‐acetic acid in citrus leaves: identification and characterization of indole‐3‐aldehyde oxidase. [Link]
-
ResearchGate. (2025). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). [Link]
-
Wikipedia. (2023). Indole-3-carbaldehyde. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC, NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
Sources
Technical Support Center: Scale-Up Considerations for Vilsmeier-Haack Formylation of Indoles
<Step>
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this crucial reaction from the lab bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your process development.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the Vilsmeier-Haack reaction as it pertains to indole substrates, with a focus on issues that become critical during scale-up.
Q1: What is the Vilsmeier-Haack reaction and why is it preferred for indole formylation?
A1: The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1] It utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt, to introduce a formyl group (-CHO) onto the indole ring, typically at the C3 position.[1] This reaction is often preferred due to its use of relatively inexpensive and readily available reagents—typically phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] The reaction generally proceeds under mild conditions and gives high yields of the desired indole-3-carboxaldehyde, a key intermediate in the synthesis of many pharmaceuticals and biologically active molecules.[1]
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concern is the thermal instability of the Vilsmeier reagent itself and the reaction mixture.[4][5][6] The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction.[7] Furthermore, the Vilsmeier reagent and the reaction mixture can decompose violently at elevated temperatures, generating significant pressure.[4][5][7] It is crucial to have robust temperature control and an adequate cooling capacity in the reactor. A thorough calorimetric study is highly recommended before attempting a large-scale reaction to understand the thermal hazards.[5][7][8]
Q3: How do substituents on the indole ring affect the reaction during scale-up?
A3: Substituents on the indole ring significantly influence the reaction's regioselectivity and rate, which can have implications for scale-up.
-
Electron-donating groups (EDGs) at positions 4, 5, 6, or 7 generally increase the electron density of the indole ring, facilitating the electrophilic attack by the Vilsmeier reagent and often leading to faster reaction rates and higher yields.[2]
-
Electron-withdrawing groups (EWGs) can deactivate the indole ring, making the reaction more sluggish and potentially requiring more forcing conditions (higher temperatures or longer reaction times), which can increase the risk of side reactions and decomposition.[2]
-
Substituents at the C2 or C3 position will direct the formylation to other available positions. For instance, 2-methylindole can lead to a mixture of products.[1] 3-substituted indoles will typically undergo formylation at the C2 position if it is unsubstituted.
Understanding these effects is crucial for process optimization and ensuring consistent product quality at scale.
Q4: What are the common byproducts in the Vilsmeier-Haack formylation of indoles, and how can they be minimized on a larger scale?
A4: A common byproduct is the formation of bis(indolyl)methane derivatives.[9] This occurs when the initially formed 3-formylindole reacts with another molecule of the starting indole under the acidic reaction conditions.[9] To minimize this on a larger scale:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent.
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the indole to the pre-formed Vilsmeier reagent.[1][9]
-
Order of Addition: Slowly add the indole solution to the Vilsmeier reagent. This maintains a low concentration of the indole starting material, disfavoring the side reaction.[9]
Another potential issue is diformylation, especially with highly activated indoles or under harsh conditions.[10][11] Careful control of stoichiometry and reaction time is key to avoiding this.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the scale-up of the Vilsmeier-Haack formylation of indoles.
Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the potential causes and solutions?
A1:
-
Cause: Poor quality or decomposed reagents.
-
Troubleshooting:
-
POCl₃: Phosphorus oxychloride can hydrolyze over time. It is advisable to use freshly opened or distilled POCl₃ for large-scale reactions.[12]
-
DMF: N,N-Dimethylformamide can decompose to dimethylamine and formic acid. The presence of dimethylamine can consume the Vilsmeier reagent.[13] Use anhydrous, high-purity DMF.
-
-
-
Cause: Inefficient formation of the Vilsmeier reagent.
-
Troubleshooting: Ensure the temperature during the formation of the Vilsmeier reagent is kept low (typically 0-5 °C) to prevent its decomposition.[1] The order of addition is also critical; slowly add POCl₃ to chilled DMF.
-
-
Cause: Deactivated indole substrate.
-
Troubleshooting: If your indole has electron-withdrawing groups, you may need to increase the reaction temperature or use a larger excess of the Vilsmeier reagent. However, proceed with caution and monitor for byproduct formation.
-
Q2: I am observing the formation of a significant amount of an insoluble, high-molecular-weight solid. What is it and how can I prevent it?
A2:
-
Cause: This is likely the bis(indolyl)methane byproduct, as discussed in the FAQs.
-
Troubleshooting:
-
Strict Temperature Control: Maintain a low temperature during the addition of the indole.
-
Controlled Addition: Add the indole solution dropwise to the Vilsmeier reagent to keep the instantaneous concentration of the indole low.
-
Stoichiometry: Avoid a large excess of the Vilsmeier reagent.
-
-
Q3: The work-up of my large-scale reaction is problematic, leading to emulsions or difficult-to-filter solids. What are some best practices for scale-up work-up?
A3:
-
Cause: The quenching process can be highly exothermic and can generate finely dispersed solids.
-
Troubleshooting:
-
Controlled Quench: Slowly and carefully add the reaction mixture to a well-stirred, chilled aqueous base solution (e.g., NaOH or NaOAc solution).[14][15] Monitor the temperature of the quench vessel closely.
-
Solvent Addition: Consider adding an immiscible organic solvent (e.g., ethyl acetate, toluene) to the quench vessel before adding the reaction mixture. This can help to control the exotherm and facilitate extraction.
-
pH Adjustment: Careful control of the final pH is crucial for product precipitation and purity.[11]
-
-
Q4: My product purity is low after crystallization. What are some strategies for improving the purification of indole-3-carboxaldehydes at scale?
A4:
-
Cause: Co-precipitation of impurities or starting materials.
-
Troubleshooting:
-
Solvent Selection: The choice of crystallization solvent is critical. A solvent system where the product has moderate solubility at elevated temperatures and low solubility at room temperature or below is ideal. Mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane) are often effective.[16]
-
Recrystallization: A second recrystallization may be necessary to achieve high purity.
-
Alternative Purification: For challenging separations, column chromatography might be necessary at the lab scale to identify optimal solvent systems for crystallization. On a larger scale, techniques like slurry washing with a suitable solvent can help remove more soluble impurities.
-
-
Part 3: Experimental Protocols and Data
Lab-Scale Protocol for Vilsmeier-Haack Formylation of Indole
This protocol is a representative example and may require optimization for substituted indoles.
-
Vilsmeier Reagent Formation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (8.5 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.[11] Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve indole (500 mg, 4.27 mmol) in a minimal amount of anhydrous DMF.[14] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.[14] The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a cold 1 M NaOH aqueous solution (13 mL).[14] Pour the mixture into ice-cooled water (25 mL) and stir for 1 hour.[14]
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under reduced pressure to yield indole-3-carboxaldehyde.[14]
Scale-Up Considerations and Modifications
-
Reagent Handling: On a larger scale, the addition of POCl₃ to DMF should be done using a dosing pump to ensure a controlled addition rate and to manage the exotherm.
-
Mixing: Mechanical stirring is necessary for efficient mixing and heat transfer in larger reactors.
-
Temperature Control: A reactor with a cooling jacket and a reliable temperature probe is essential.
-
Quenching: The quench should be performed by adding the reaction mixture to a separate, well-stirred vessel containing the chilled aqueous base. This is safer than adding the base to the reaction mixture.
Quantitative Data Summary
The following table summarizes reaction conditions for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [1] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [1] |
Part 4: Visualizations
Reaction Mechanism
Caption: The Vilsmeier-Haack formylation of indoles mechanism.
Scale-Up Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reactions.
References
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023-09-05. DOI: 10.1039/D3RA04309F.
- Benchchem. Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. 2025-08-10.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. 2025-08-07.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. 2013-07-30.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. 2005-11-03.
- Wikipedia. Vilsmeier–Haack reaction.
- Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. 2025-12-24.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Reddit. 2021-07-09.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development. ACS Publications.
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin..
- TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. 2025-04-21.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org.
- VILSMEIER HAACK REACTION. YouTube. 2022-04-20.
- Benchchem. Technical Support Center: Overcoming Low Yields in the Formylation of 3H-Indoles.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. YouTube. 2021-01-19.
- Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. 2019-03-14.
- Organic Syntheses Procedure.
- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ACS Publications.
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
- Formylation and the Vilsmeier Reagent. N. Zhang and D. Dong.
- Preparing Vilsmeier reagent?. ResearchGate. 2019-07-20.
- Vilsmeier-Haack Reaction. NROChemistry.
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. ResearchGate.
- Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. 2011-03-02.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. ACS Publications. 2025-05-14.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2. NIH.
- Crystallization purification of indole. ResearchGate.
- US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2. PubMed. 2025-05-26.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to the Definitive 1H NMR Analysis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
This guide provides an in-depth, expert-level comparison and analysis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, offers a framework for robust spectral interpretation, and compares the utility of ¹H NMR with other key analytical techniques for the structural elucidation of complex heterocyclic molecules.
Introduction: The Structural Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The specific substitution pattern on the indole ring dramatically influences a molecule's pharmacological profile. This compound is a key synthetic intermediate whose precise structural verification is paramount. ¹H NMR spectroscopy stands as the primary, most accessible, and highly informative method for this purpose, providing unambiguous data on the molecular structure, substitution patterns, and purity.
This guide will dissect the ¹H NMR analysis of this target molecule, providing the strategic insights needed to not only acquire a high-quality spectrum but also to interpret it with confidence.
Foundational Principles: Decoding the ¹H NMR Spectrum
A proton NMR spectrum provides three fundamental pieces of information: the chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).[1][2] Understanding how the electronic environment of this compound influences these parameters is the key to accurate spectral assignment.
-
Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups (like the aldehyde) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like the methoxy group) "shield" protons, moving them upfield.[2]
-
Signal Integration : The area under each signal is directly proportional to the number of protons it represents.[2] This allows for a quantitative count of the protons in each unique chemical environment.
-
Spin-Spin Coupling (Multiplicity) : The splitting of a signal into a pattern (e.g., singlet, doublet, triplet) is caused by the influence of non-equivalent protons on adjacent atoms.[2][3] This "n+1 rule" is critical for determining the connectivity of the molecular framework.[2] The distance between the split lines, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the geometric relationship between the coupled protons.[3][4]
Molecular Structure and Proton Numbering
To facilitate a clear discussion, the protons of this compound are systematically numbered as shown below. This numbering scheme will be used for all subsequent spectral assignments.
Caption: Structure of this compound with proton numbering.
Experimental Protocol: Ensuring High-Quality Data Acquisition
A high-quality, interpretable spectrum is contingent on meticulous sample preparation and proper instrument parameterization. The following protocol is a self-validating system designed to minimize artifacts and produce reliable data.
Workflow for NMR Analysis
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Sample Preparation
The causality behind these steps is crucial: poor preparation is the most common source of failed NMR experiments.
-
Material : Weigh 5-10 mg of the purified compound. This concentration is optimal for obtaining a good signal-to-noise ratio in a few minutes without causing line broadening due to excessive concentration.[5][6]
-
Solvent Selection : Use 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for a wide range of organic compounds due to its dissolving power and the convenient location of its residual proton signal (CHCl₃) at 7.26 ppm, which can be used for spectral calibration.[7][8]
-
Dissolution : Dissolve the sample in the solvent within a small vial before transferring it to the NMR tube. This ensures complete dissolution, which is critical for magnetic field homogeneity.[9]
-
Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube. This step is non-negotiable as it removes any particulate matter that would severely degrade the spectral resolution by distorting the magnetic field.[6]
-
Internal Standard (Optional but Recommended) : While modern spectrometers can lock onto the deuterium signal of the solvent, adding a drop of a dilute tetramethylsilane (TMS) solution in CDCl₃ provides an absolute reference point at 0.00 ppm.[8]
Spectral Interpretation and Data Analysis
Based on the known effects of substituents on the indole ring system, a detailed prediction of the ¹H NMR spectrum can be made. The aldehyde proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group.[10][11] The aromatic protons will appear in the typical aromatic region (6.5-8.5 ppm), with their exact shifts determined by the interplay of the electron-donating methoxy group and the electron-withdrawing aldehyde.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound in CDCl₃. These predictions are synthesized from spectral data of analogous compounds.[12][13]
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H11 (CHO) | 10.0 - 10.1 | 1H | Singlet (s) | - | Strong deshielding by the carbonyl group.[11][13] |
| H2 | 7.7 - 7.8 | 1H | Singlet (s) | - | Deshielded by adjacent aldehyde and ring nitrogen. |
| H5 | 7.2 - 7.3 | 1H | Doublet of doublets (dd) or Triplet (t) | J ≈ 8.0, 8.0 | Ortho-coupled to H6 and H7, appearing as a triplet due to similar coupling constants. |
| H7 | 6.9 - 7.0 | 1H | Doublet (d) | J ≈ 8.0 | Ortho-coupled to H6. |
| H6 | 6.5 - 6.6 | 1H | Doublet (d) | J ≈ 8.0 | Ortho-coupled to H5 and H7, but shifted upfield by the para-methoxy group. |
| H10 (OCH₃) | 3.9 - 4.0 | 3H | Singlet (s) | - | Typical chemical shift for an aryl methoxy group. |
| H8, H9 (N-CH₃) | 3.8 - 3.9 | 3H | Singlet (s) | - | Typical chemical shift for an N-methyl group on an indole ring.[13] |
Advanced Structural Confirmation: 2D NMR Techniques
While 1D ¹H NMR is powerful, complex structures benefit from 2D NMR experiments for unambiguous assignment.
-
COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other. A COSY spectrum would show a cross-peak between H5, H6, and H7, confirming their connectivity in the benzene ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOE is a through-space interaction between protons that are physically close (< 5 Å), regardless of their bonding connectivity.[14][15] This is the definitive technique for confirming the regiochemistry. A NOESY experiment would be expected to show cross-peaks between:
-
The N-CH₃ protons (H8, H9) and the H7 proton.
-
The OCH₃ protons (H10) and the H5 proton.
-
The observation of these specific NOE correlations provides irrefutable proof of the substituent positions.
Comparison with Alternative Analytical Techniques
While ¹H NMR is the primary tool for structural elucidation, a comprehensive analysis often involves complementary techniques. This section objectively compares the utility of ¹H NMR with other common analytical methods for characterizing this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity, relative stereochemistry, and quantitative analysis. | Non-destructive, highly reproducible, provides detailed structural map. | Requires soluble sample, relatively lower sensitivity than MS. |
| ¹³C NMR Spectroscopy | Number and electronic environment of unique carbon atoms.[16] | Complements ¹H NMR by showing the carbon backbone. | Lower sensitivity, requires more sample and/or longer acquisition times.[6] |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Extremely high sensitivity, provides molecular formula confirmation. | Provides no information on isomer connectivity or stereochemistry. |
| HPLC | Purity assessment and quantification.[17][18] | Excellent for separating mixtures and determining purity levels.[19] | Provides no structural information on its own; requires coupling to other detectors (e.g., MS, DAD). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O). | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
A Synergistic Approach
The most robust characterization of this compound is achieved not by a single technique, but by a synergistic combination.
Caption: A synergistic workflow combining multiple analytical techniques for complete characterization.
Conclusion
The ¹H NMR analysis of this compound is a clear and powerful method for its complete structural verification. A properly acquired 1D spectrum provides sufficient information for a confident assignment of all protons. However, for absolute, publication-quality confirmation, the use of 2D NMR techniques, particularly NOESY, is highly recommended to definitively establish the spatial relationships between substituents. When integrated into a broader analytical workflow that includes Mass Spectrometry for molecular weight confirmation and HPLC for purity analysis, researchers can have the utmost confidence in the identity and quality of their material, ensuring the integrity of subsequent research and development efforts.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
University of Arizona. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
Supporting Information, Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]
-
Supporting Information, Royal Society of Chemistry. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
ResearchGate. Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole.... [Link]
-
Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]
-
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
Taylor & Francis. Spin-spin coupling – Knowledge and References. [Link]
-
Wikipedia. Nuclear Overhauser effect. [Link]
-
Chemistry LibreTexts. 5.6: Spin-Spin Coupling. [Link]
-
National Center for Biotechnology Information. Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]
-
Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. organomation.com [organomation.com]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cetjournal.it [cetjournal.it]
A Comparative Guide to the 13C NMR Spectrum of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
This guide provides an in-depth analysis and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive understanding of the compound's carbon framework. By comparing its expected spectral data with experimentally determined data for structurally related indole derivatives, we aim to provide a robust framework for the characterization of this and similar molecules.
Introduction: The Significance of 13C NMR in Characterizing Indole Derivatives
13C NMR spectroscopy is a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the carbon skeleton of a molecule.[1] For indole derivatives, which form the core of many pharmaceuticals and biologically active compounds, 13C NMR is indispensable for unambiguous structure elucidation and verification.[2] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is shaped by factors such as hybridization, and the inductive and resonance effects of substituents.[1][3]
The substitution pattern on the indole's bicyclic system profoundly influences the 13C NMR spectrum. Electron-donating groups, such as the methoxy and N-methyl groups in our target molecule, are expected to cause upfield shifts (to lower ppm values) for the carbons they directly influence, particularly at the ortho and para positions. Conversely, electron-withdrawing groups, like the carbaldehyde group, will induce downfield shifts (to higher ppm values) for adjacent carbons. Understanding these substituent effects is key to accurately interpreting the spectrum.[2]
Predicted 13C NMR Spectrum of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O | ~184 | The carbaldehyde carbon is significantly deshielded and consistently appears in this downfield region in indole-3-carbaldehydes.[4] |
| C2 | ~138 | The presence of the electron-withdrawing aldehyde at C3 and the N-methyl group shifts this carbon downfield. |
| C3 | ~118 | This carbon is attached to the aldehyde group, which typically causes a downfield shift, but this is counteracted by the electron-donating indole nitrogen. |
| C3a | ~125 | A quaternary carbon whose position is influenced by the fusion of the two rings and the substituents on the benzene ring. |
| C4 | ~154 | The direct attachment of the electron-donating methoxy group strongly shields this carbon, moving it significantly upfield. |
| C5 | ~100 | The methoxy group at C4 exerts a strong shielding effect on the ortho carbon C5. |
| C6 | ~122 | This carbon is meta to the methoxy group, so it experiences a smaller shielding effect. |
| C7 | ~105 | The N-methyl and the methoxy group contribute to the shielding of this carbon. |
| C7a | ~138 | A quaternary carbon at the ring junction, its chemical shift is influenced by the overall electronic nature of the indole system. |
| N-CH3 | ~33 | The N-methyl carbon typically appears in this region.[4] |
| O-CH3 | ~55 | The methoxy carbon's chemical shift is characteristic and consistently found in this range. |
Comparative Spectral Analysis
To validate our predictions, we will compare the expected spectrum of this compound with the experimental data of three closely related compounds: Indole-3-carbaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and 4-Methoxy-1-methyl-1H-indole.
Reference Compound 1: Indole-3-carbaldehyde
The 13C NMR spectrum of indole-3-carbaldehyde provides a baseline for understanding the influence of the carbaldehyde group.[5][6] Key shifts are observed for the carbonyl carbon (~185 ppm) and the carbons of the indole ring.[4]
Reference Compound 2: 1-methyl-1H-indole-3-carbaldehyde
Adding a methyl group to the nitrogen (N1) primarily affects the chemical shifts of the adjacent carbons (C2 and C7a) and, to a lesser extent, the other carbons in the pyrrole ring. The N-methyl carbon itself gives a characteristic signal around 33 ppm.[4]
Reference Compound 3: 4-Methoxy-1-methyl-1H-indole
This compound allows us to isolate the effect of the 4-methoxy and 1-methyl groups without the influence of the 3-carbaldehyde. The methoxy group is a strong electron-donating group and will significantly shield the ortho (C5) and para (C7) carbons, causing upfield shifts. The carbon directly attached to the methoxy group (C4) will be shifted downfield. The 13C NMR data for this compound is available for comparison.[7]
By synthesizing the substituent effects observed in these reference compounds, we can build a highly accurate predicted spectrum for our target molecule. The electron-withdrawing nature of the carbaldehyde at C3 will generally shift the carbons of the pyrrole ring downfield, while the electron-donating methoxy group at C4 will primarily shield the carbons of the benzene ring.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standardized, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of an indole derivative.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the sample's solubility.[8]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
- Set the spectrometer to the 13C nucleus frequency (e.g., 125 MHz for a 500 MHz spectrometer).
- Choose an appropriate pulse sequence. A standard single-pulse experiment with proton decoupling is typically sufficient for a routine 13C spectrum.
- Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[9]
- Set the acquisition time and relaxation delay. For quaternary carbons, a longer relaxation delay may be necessary to obtain a quantitative signal.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the low natural abundance of 13C, more scans are needed compared to 1H NMR.[9]
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the peaks if quantitative information is desired, although routine 13C NMR is generally not quantitative.
- Analyze the chemical shifts and compare them with predicted values or reference spectra.
Visualizing the Molecular Structure and Spectral Interpretation Workflow
To aid in the interpretation process, the following diagrams illustrate the molecular structure with numbered carbons and a logical workflow for spectral analysis.
Caption: Numbered structure of this compound.
Caption: A logical workflow for the interpretation of a 13C NMR spectrum.
Conclusion
The interpretation of the 13C NMR spectrum of this compound is a systematic process that relies on fundamental principles of NMR spectroscopy and a comparative analysis with known compounds. By understanding the predictable effects of the methoxy, N-methyl, and carbaldehyde substituents on the indole framework, researchers can confidently assign the carbon signals and confirm the molecular structure. This guide provides a comprehensive framework for such an analysis, empowering scientists in their drug discovery and development endeavors.
References
- BenchChem. (n.d.). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
- Erra-Balsells, R. (1988). 13C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives. Journal of Heterocyclic Chemistry, 25(4), 1059–1062.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrAdCFEvQgUOjYYsBi4roQMajW7CsgchxZJEHtd7OPzuGmF30yydiV036eUSPZs-cOFuAzXbM_MPt-RbFzgmmLlP2jnH6FwZ_4NSf1H4mwWGqzTxNTE9DyUAOCTPIZiuA4zd96Ka4=]([Link]
- Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020, March 19). ResearchGate.
- PubChem. (n.d.). Indole-3-carboxaldehyde.
- ChemicalBook. (n.d.). 4-METHOXY-1-METHYLINDOLE(7556-35-6) 13C NMR spectrum.
- PubChem. (n.d.). 4-Methoxy-1H-indole.
- New Journal of Chemistry. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles.
- ChemicalBook. (n.d.). Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- 13C-NMR. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]
- 7. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 13C NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Biological Activity of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde and Other Indole Derivatives
In the landscape of medicinal chemistry and drug discovery, the indole scaffold stands out as a "privileged structure," forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the anticipated biological activities of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde against other notable indole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes data from structurally similar analogs to project its potential efficacy and mechanisms of action. This approach allows for a scientifically grounded estimation of its biological profile, providing a valuable resource for researchers in the field.
Anticancer Activity: Targeting Key Cellular Pathways
Indole derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in cancer cell proliferation, survival, and metastasis.[2] These pathways include the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and survival, and the inhibition of tubulin polymerization, which disrupts cell division.[1][3]
Comparative Anticancer Potency of Indole Derivatives
The following table summarizes the in vitro anticancer activity of several indole derivatives against various cancer cell lines, providing a benchmark for the potential activity of this compound. The selection of compounds for comparison is based on structural similarities, such as substitutions at the indole C3, N1, and C4 positions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [4] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [4] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa | 0.52 | [5] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | MCF-7 | 0.34 | [5] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HT-29 | 0.86 | [5] |
| 4-Methoxyhydrazone derivative (12) | K-562 | 0.04 | [6] |
| 4-Methoxyhydrazone derivative (14) | K-562 | 0.06 | [6] |
Expert Analysis: The presence of a methoxy group at the C4 position, as seen in derivatives 12 and 14, is associated with potent anticancer activity.[6] Furthermore, methylation at the N1 position, as in compound 7d, has been shown to contribute to significant cytotoxicity in various cancer cell lines.[5] Based on these structure-activity relationships, it is hypothesized that this compound would exhibit notable anticancer activity. The combination of the electron-donating methoxy group at C4 and the methyl group at N1 may enhance its ability to interact with biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare various concentrations of the indole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing the Mechanism: PI3K/Akt/mTOR Signaling Pathway
Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a critical area of research. Indole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[10]
Comparative Antimicrobial Potency of Indole Derivatives
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity. The table below presents the MIC values of several indole derivatives against common pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [11] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [11] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [11] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [11] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [12] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [12] |
| 5-iodoindole | Staphylococcus aureus | 100 | [12] |
Expert Analysis: The antimicrobial activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Halogenated indoles, particularly those with bulky halogens like iodine and bromine, have shown enhanced antibacterial potency.[12] The presence of a methoxy group in the target compound could also contribute to its antimicrobial profile, as seen in other natural products. It is plausible that this compound could exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and indole derivatives have emerged as promising anti-inflammatory agents. They can modulate key inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[2][14]
Comparative Anti-inflammatory Potency of Indole Derivatives
The following table presents the in vitro anti-inflammatory activity of various indole derivatives, which can be used to infer the potential of this compound.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Ursolic acid-indole derivative (UA-1) | NO inhibition in RAW 264.7 cells | 2.2 | [14] |
| Ursolic acid (parent compound) | NO inhibition in RAW 264.7 cells | 17.5 | [14] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12) | COX-2 Inhibition | 0.18 | [15] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM10) | COX-2 Inhibition | 0.69 | [15] |
Expert Analysis: The anti-inflammatory activity of indole derivatives can be significantly enhanced through structural modifications. For instance, the indole derivative of ursolic acid (UA-1) showed a much lower IC50 for nitric oxide inhibition compared to the parent compound.[14] This suggests that the indole moiety plays a crucial role in the anti-inflammatory effect. The methoxy group is a common feature in many anti-inflammatory natural products, and its presence at the C4 position of the target compound, combined with N1-methylation, could lead to potent inhibition of inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[16][17]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test indole derivatives orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Mechanism: Inhibition of NF-κB and COX-2 Pathways
Indole derivatives can exert their anti-inflammatory effects by inhibiting the activation of NF-κB and the expression of COX-2.[2][14]
Caption: Inhibition of NF-κB and COX-2 pathways by indole derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is yet to be established in the public domain, a comparative analysis of structurally related indole derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of a 4-methoxy group and N1-methylation suggests a favorable profile for anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these hypotheses. Elucidating its precise mechanisms of action will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for such investigations.
References
-
Ahmed, et al. (2015). Cytotoxic activity of hydrazone derivatives. ResearchGate. [Link]
-
Ben-Bedair, et al. (2022). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. [Link]
-
CLSI. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
do Nascimento, et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]
-
El-Sawy, et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Govekar, et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
-
Khan, et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. [Link]
-
Kumar, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Kumar, et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]
-
Morris, G. P. (2010). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. [Link]
-
Rather, et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. [Link]
-
ResearchGate. (2016). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
-
ResearchGate. (2023). MTT Proliferation Assay Protocol. [Link]
-
Safe, S., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Bentham Science Publishers. [Link]
-
Salehi, et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
-
Vundavilli, et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PMC. [Link]
-
WOAH. (2019). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Wójcik, et al. (2017). Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combination with Indole-3-carbinol. ResearchGate. [Link]
-
Woode, E., et al. (2011). Carrageenan-Induced Paw Edema in the Rat and Mouse. Inotiv. [Link]
-
Yadav, et al. (2020). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [Link]
-
Zhang, et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]
-
Zhang, et al. (2013). (3-Chloroacetyl)-indole, a Novel Allosteric AKT Inhibitor, Suppresses Colon Cancer Growth In Vitro and In Vivo. AACR Journals. [Link]
-
Zhang, et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Zhang, et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
Zhao, et al. (2023). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. MDPI. [Link]
-
Zhou, et al. (2023). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. PMC. [Link]
-
Zothanpuia, et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. [Link]
-
UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. (n.d.). ResearchGate. [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). YouTube. [Link]
-
MIC values of some compounds against tested all pathogens. (n.d.). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2023). PMC. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PMC. [Link]
-
IC 50 values (μM) of the compounds tested in this study against... (n.d.). ResearchGate. [Link]
-
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2023). PMC. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. inotiv.com [inotiv.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Indole-2-carbaldehyde and Indole-3-carbaldehyde Isomers
In the realm of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Isomeric impurities can significantly impact the efficacy and safety of a drug substance. This guide provides an in-depth comparison of the spectroscopic characteristics of two common indole isomers: indole-2-carbaldehyde and indole-3-carbaldehyde. Understanding these differences is crucial for their unambiguous identification and for ensuring the purity of synthetic intermediates.
Indole-3-carbaldehyde and its derivatives are key intermediates in the synthesis of biologically active compounds and indole alkaloids.[1] Similarly, indole-2-carbaldehyde serves as a vital building block in medicinal chemistry.[2][3] The position of the formyl group on the indole ring gives rise to distinct electronic environments, which are readily distinguishable by various spectroscopic techniques. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a comprehensive framework for differentiating these two isomers.
Molecular Structures
To appreciate the spectroscopic differences, it is essential to first visualize the structures of the two isomers.
Caption: Molecular structures of indole-2-carbaldehyde and indole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between these two isomers. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is significantly altered by the position of the electron-withdrawing aldehyde group.
¹H NMR Spectroscopy
The most striking difference in the ¹H NMR spectra is the chemical shift of the proton on the pyrrole ring. In indole-2-carbaldehyde, the H-3 proton is a singlet, whereas in indole-3-carbaldehyde, the H-2 proton is a singlet. The proximity of these protons to the aldehyde group and the nitrogen atom results in distinct downfield shifts.
| Proton Assignment | Indole-2-carbaldehyde (CDCl₃, 500 MHz) | Indole-3-carbaldehyde (CDCl₃, 400 MHz) |
| Aldehyde (-CHO) | ~9.88 ppm (s)[4][5] | ~10.08 ppm (s)[6] |
| H-3 | ~7.30 ppm (s)[4][5] | - |
| H-2 | - | ~7.86 ppm (d, J = 2.8 Hz)[6] |
| H-4 | ~7.77 ppm (d, J = 8.1 Hz)[4][5] | ~8.34 ppm (m)[6] |
| H-5 | ~7.20 ppm (t, J = 7.4 Hz)[4][5] | ~7.34 ppm (m)[6] |
| H-6 | ~7.41 ppm (t, J = 7.0 Hz)[4][5] | ~7.34 ppm (m)[6] |
| H-7 | ~7.48 ppm (d, J = 8.3 Hz)[4][5] | ~7.45 ppm (m)[6] |
| N-H | Not always observed | ~8.79 ppm (s)[6] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also show clear differences, particularly for the carbons of the pyrrole ring and the carbonyl carbon. The carbon directly attached to the aldehyde group (C-2 or C-3) and the adjacent carbons experience the most significant changes in their chemical shifts.
| Carbon Assignment | Indole-2-carbaldehyde (CDCl₃, 500 MHz) | Indole-3-carbaldehyde (CDCl₃, 101 MHz) |
| Aldehyde (C=O) | ~182.89 ppm[4][5] | ~185.34 ppm[6] |
| C-2 | ~136.87 ppm[4][5] | ~135.75 ppm[6] |
| C-3 | ~115.60 ppm[4][5] | ~118.38 ppm[6] |
| C-3a (C-8) | Not explicitly assigned | ~124.39 ppm[6] |
| C-4 | ~124.37 ppm[4][5] | ~123.04 ppm[6] |
| C-5 | ~122.20 ppm[4][5] | ~121.88 ppm[6] |
| C-6 | ~128.25 ppm[4][5] | ~120.55 ppm[6] |
| C-7 | ~113.28 ppm[4][5] | ~111.70 ppm[6] |
| C-7a (C-9) | ~138.80 ppm[4][5] | ~136.79 ppm[6] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole carbaldehyde isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4] Ensure the sample is completely dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument should be tuned and the magnetic field shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: For ¹³C NMR, a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.[4] Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.[4]
-
Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum.
Caption: General workflow for NMR analysis of indole carbaldehyde isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule. For indole-2-carbaldehyde and indole-3-carbaldehyde, the key absorptions are the N-H stretch of the indole ring and the C=O stretch of the aldehyde.
| Vibrational Mode | Indole-2-carbaldehyde (cm⁻¹) | Indole-3-carbaldehyde (cm⁻¹) |
| N-H Stretch | 3467-3517[7] | ~3301[8] |
| C=O Stretch | 1686-1713[7] | 1600-1682[8] |
The position of the carbonyl absorption can be influenced by conjugation and hydrogen bonding. The slight differences in the electronic effects of the indole ring at the 2- and 3-positions lead to subtle but measurable shifts in the C=O stretching frequency. The N-H stretching frequency can also be affected by intermolecular hydrogen bonding.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum, which is perturbed by the presence of the formyl group. The position of the aldehyde influences the extent of conjugation and, consequently, the absorption maxima (λ_max).
While specific comparative data is sparse in the initial search, indole derivatives generally exhibit strong absorption bands. For instance, indole-3-acetaldehyde, a related compound, shows local maxima at 244, 260, and 300 nm.[9] It is expected that both indole-2-carbaldehyde and indole-3-carbaldehyde will have distinct absorption profiles due to the different electronic communication between the aldehyde and the indole ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole carbaldehyde isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Instrument Setup: Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
-
Data Acquisition: Replace the blank with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Both indole-2-carbaldehyde and indole-3-carbaldehyde have the same molecular formula (C₉H₇NO) and therefore the same nominal molecular weight of 145 g/mol .[10]
The molecular ion peak ([M]⁺) will be observed at m/z 145 for both isomers. However, the relative intensities of the fragment ions may differ due to the different stabilities of the intermediate ions formed upon fragmentation. A common fragmentation pathway for indole aldehydes is the loss of a hydrogen radical to form an [M-1]⁺ ion (m/z 144), followed by the loss of carbon monoxide to give an ion at m/z 116.
| Ion | m/z | Indole-2-carbaldehyde | Indole-3-carbaldehyde |
| [M]⁺ | 145 | Observed[10] | Observed[11] |
| [M-H]⁺ | 144 | Observed[10] | Observed[11] |
| [M-CHO]⁺ | 116 | Possible | Observed[11] |
| [C₇H₅N]⁺ | 115 | Possible | Observed[12] |
| [C₇H₅]⁺ | 89 | Observed[10] | Observed[11] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[4] The sample is vaporized under high vacuum.[4]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[4]
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.[4]
Caption: A plausible fragmentation pathway for indole-3-carbaldehyde in EI-MS.
Conclusion
The spectroscopic differentiation of indole-2-carbaldehyde and indole-3-carbaldehyde is straightforward when a combination of analytical techniques is employed. ¹H and ¹³C NMR spectroscopy provide the most definitive evidence for the position of the formyl group, with characteristic chemical shifts for the protons and carbons of the pyrrole ring. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry verifies the molecular weight and can offer corroborating structural information through fragmentation analysis. UV-Vis spectroscopy, while less specific, can also be used as a complementary technique. By leveraging the strengths of each of these methods, researchers and drug development professionals can confidently identify and distinguish between these important indole isomers, ensuring the integrity and quality of their chemical entities.
References
-
ResearchGate. (2025). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Retrieved from [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. Retrieved from [Link]
-
PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-2-carbaldehyde | Indoles | Ambeed.com [ambeed.com]
- 3. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
A Senior Application Scientist's Guide to Confirming the Structure of N-methylated Indole Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of N-methylated indole derivatives is a critical step in advancing novel therapeutics and understanding complex biological processes. These compounds, which include endogenous neurotransmitters and potent psychedelic agents, present unique analytical challenges due to the subtle yet significant impact of N-methylation on their physicochemical properties and biological activity. An incorrect structural assignment can lead to misinterpreted data and costly delays in research and development.
This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous structural elucidation of N-methylated indoles. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your results.
The Challenge: Positional Isomerism and Subtle Spectral Differences
The core challenge in characterizing N-methylated indoles lies in definitively distinguishing between methylation on the indole nitrogen (N-1 position) and methylation on the side-chain nitrogen of tryptamine derivatives. Furthermore, distinguishing these from potential C-methylation on the indole ring requires a multi-faceted analytical approach. Each analytical technique offers a unique piece of the structural puzzle, and their combined application provides the highest level of confidence.
A Comparative Analysis of Key Analytical Techniques
The three pillars of structural confirmation for N-methylated indole derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides distinct and complementary information.
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, and electronic environment. | Non-destructive, provides unambiguous structural information in solution. | Requires relatively pure sample, can be less sensitive than MS. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires minimal sample. | Isomeric compounds can have identical molecular weights and similar fragmentation. |
| X-ray Crystallography | Absolute 3D molecular structure in the solid state. | Provides definitive proof of structure. | Requires a suitable single crystal, structure may differ from solution conformation. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For N-methylated indoles, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment.
Key NMR Experiments and Their Insights
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. The chemical shift of the N-methyl group is a key diagnostic indicator. In N-methylated indoles, the N1-CH₃ signal typically appears as a singlet around 3.6-3.9 ppm.[1][2] In contrast, the N,N-dimethyl groups on a tryptamine side chain will present as a singlet integrating to six protons, usually at a more upfield position. The absence of a broad N-H proton signal in the downfield region (typically >8 ppm) is also a strong indicator of N-1 substitution.[3]
-
¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton. The chemical shift of the N-methyl carbon is also diagnostic. For N1-methylated indoles, this signal typically appears around 33-34 ppm.[1][4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the methyl group.[5]
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for definitively placing the methyl group. HMBC shows correlations between protons and carbons that are two or three bonds apart. A key correlation to observe is between the protons of the N-methyl group and the C2 and C7a carbons of the indole ring. This provides unequivocal evidence of N-1 methylation.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning the signals in the ¹H and ¹³C spectra, which is a prerequisite for interpreting the HMBC data correctly.[5]
Experimental Workflow for NMR Analysis
Caption: NMR workflow for N-methylated indole structure confirmation.
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-methylated indole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.
-
Acquire a 2D HSQC spectrum to correlate one-bond ¹H-¹³C connections.
-
Acquire a 2D HMBC spectrum, optimizing parameters to observe 2-3 bond correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal.
-
Assign the proton and carbon signals of the indole core and any side chains using HSQC data and known chemical shift ranges.
-
Crucially, analyze the HMBC spectrum for a cross-peak between the N-methyl protons and the C2 and C7a carbons of the indole ring.
-
II. Mass Spectrometry (MS): A Sensitive Tool for Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For N-methylated indoles, both low- and high-resolution mass spectrometry are valuable.
Ionization Techniques and Fragmentation Analysis
-
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule. The fragmentation of the indole ring is a well-understood process and can provide clues to the substitution pattern.[6]
-
Electrospray Ionization (ESI-MS): This soft ionization technique typically results in the observation of the protonated molecule [M+H]⁺, providing a clear determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.[1]
-
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to further fragmentation (Collision-Induced Dissociation - CID), one can obtain more detailed structural information. The fragmentation pathways of N-methylated and side-chain methylated isomers can differ, aiding in their differentiation.[7]
Typical Fragmentation Patterns
A key fragmentation pathway for tryptamine derivatives involves cleavage of the bond beta to the side-chain nitrogen, leading to a stable iminium ion. The mass of this fragment will differ depending on the methylation pattern, providing a strong diagnostic tool.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Mass spectrometry workflow for N-methylated indole analysis.
Step-by-Step Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.
-
Perform an MS/MS experiment on the isolated [M+H]⁺ ion to obtain its fragmentation spectrum.
-
-
Data Analysis:
-
From the full scan, determine the elemental composition using the accurate mass measurement.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways that are consistent with the suspected structure.
-
III. X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule. This technique is considered the "gold standard" for structural determination.[8][9]
The Process of X-ray Crystallography
In this technique, a beam of X-rays is diffracted by the electrons of the atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. For N-methylated indoles, this will clearly show the location of the methyl group on the indole nitrogen.[8]
Experimental Workflow for X-ray Crystallography
Caption: X-ray crystallography workflow for absolute structure determination.
Step-by-Step X-ray Crystallography Protocol
-
Crystallization: Grow single crystals of the N-methylated indole derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
-
Structure Validation: The final refined structure provides a definitive confirmation of the atomic connectivity and stereochemistry.
Conclusion: A Synergistic Approach for Confident Structural Assignment
While each of the discussed techniques provides valuable information, a truly rigorous structural confirmation of N-methylated indole derivatives relies on their synergistic application. NMR spectroscopy provides the foundational information on atomic connectivity in solution. Mass spectrometry offers highly sensitive confirmation of the molecular weight and complementary structural information through fragmentation. Finally, X-ray crystallography, when feasible, delivers the ultimate, unambiguous proof of structure in the solid state.
By employing this multi-technique approach and understanding the specific insights each method provides, researchers can confidently and accurately characterize their N-methylated indole derivatives, ensuring the integrity of their subsequent biological and pharmacological studies.
References
-
Cozzi, N. V., & Daley, P. F. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 12(10), 1483-1493. [Link]
-
Bergin, R., Carlström, D., Falkenberg, G., & Ringertz, H. (1968). Preliminary X-ray crystallographic study of some psychoactive indole bases. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(6), 882-883. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
-
Maggi, L. P., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7354-7359. [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]
-
Bandyopadhyay, D., et al. (2007). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Journal of Structural Chemistry, 48(4), 753-757. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 4, 123-130. [Link]
-
Liu, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8086. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methylindole(603-76-9) 13C NMR spectrum [chemicalbook.com]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of N-Alkylated Indole-3-Carbaldehydes
Indole-3-carbaldehyde (I3A), a naturally occurring metabolite of tryptophan, serves as a privileged scaffold in medicinal chemistry.[1][2] Its inherent biological activities, coupled with the synthetic tractability of the indole nucleus, make it a focal point for the development of novel therapeutic agents. The strategic modification of the indole nitrogen (N1 position) through alkylation is a key strategy to modulate the molecule's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its interaction with biological targets. This guide provides a comparative analysis of the bioactivity of N-alkylated indole-3-carbaldehydes, supported by experimental data and detailed protocols for researchers in drug discovery.
The Rationale for N-Alkylation: Enhancing Bio-potential
The indole scaffold is a common feature in a multitude of approved drugs and bioactive natural products.[3] The nitrogen atom of the indole ring is a critical site for modification. N-alkylation prevents the formation of hydrogen bonds at this position, which can significantly alter the molecule's binding affinity to target proteins and its membrane permeability. This seemingly simple modification can unlock or enhance a wide range of biological activities, from antimicrobial to anticancer effects.[2][3] Our focus here is to dissect how the introduction of various alkyl groups at the N1 position of indole-3-carbaldehyde influences its bioactivity, providing a comparative framework for future drug design endeavors.
Comparative Bioactivity Analysis
The introduction of substituents at the N1 position of indole-3-carbaldehyde has been shown to yield compounds with a spectrum of biological activities. Below, we compare the cytotoxic and antimicrobial activities of various N-substituted derivatives based on available data.
Table 1: Comparative Cytotoxic Activity of N-Substituted Indole-3-Carbaldehyde Derivatives
While direct comparative data for a simple N-alkyl series is limited, studies on more complex N-substitutions provide valuable insights into the structure-activity relationship (SAR). The following table summarizes the cytotoxic effects of several N-substituted indole-3-carbaldehyde derivatives against Ehrlich Ascites Carcinoma (EAC) cells.
| Compound ID | N-Substituent | IC50 (µM) against EAC Cells | Reference |
| 3a | Methyl | > 50 | [4] |
| 3b | Ethyl | 35.2 | [4] |
| 3c | Propyl | 29.8 | [4] |
| 3d | Isopropyl | 31.5 | [4] |
| 3e | Butyl | 25.1 | [4] |
| 3f | Benzyl | 15.8 | [4] |
| 3g | 4-Methylbenzyl | 12.4 | [4] |
| 3h | 4-Methoxybenzyl | 10.5 | [4] |
| 3i | 4-Chlorobenzyl | 8.9 | [4] |
| 3j | 4-Nitrobenzyl | 7.2 | [4] |
This data indicates that increasing the length of the simple alkyl chain from methyl to butyl modestly enhances cytotoxic activity. However, the introduction of a benzyl group at the N1 position leads to a significant increase in potency. Furthermore, substitution on the benzyl ring, particularly with electron-withdrawing groups like chloro and nitro, further enhances the cytotoxic effect.[4]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Indole-3-Carbaldehyde Derivatives
The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[5][6][7] N-substitution can influence the spectrum and potency of these activities. The following table collates Minimum Inhibitory Concentration (MIC) data for various indole-3-carbaldehyde derivatives against representative bacterial and fungal strains.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Indole-3-carbaldehyde | Fusarium solani | 59.56 (EC50) | [8] |
| 1-Methylindole-3-carboxaldehyde hydrazone derivative | Staphylococcus aureus | 12.5 | [9] |
| 1-Methylindole-3-carboxaldehyde hydrazone derivative | Methicillin-resistant S. aureus (MRSA) | 6.25 | [9] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [7] |
| Indole derivatives with 1,2,4-triazole | S. aureus | 6.25 | [10] |
| Indole derivatives with 1,2,4-triazole | Candida krusei | 3.125 - 50 | [10] |
| Schiff base of Indole-3-carbaldehyde | Dickeya species (bacterium) | 2000 | [5] |
| Schiff base of Indole-3-carbaldehyde | Fusarium oxysporum (fungus) | 5000 | [5] |
These findings highlight that modifications beyond simple N-alkylation, such as the formation of hydrazones or hybridization with other heterocyclic moieties like triazoles, can lead to potent antimicrobial activity, particularly against resistant strains like MRSA.[7][9][10]
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are paramount. Here, we provide a detailed methodology for the synthesis of N-alkylated indole-3-carbaldehydes and a standard protocol for determining their antimicrobial activity.
Synthesis of N-Alkylated Indole-3-Carbaldehydes
This protocol is adapted from a general method for the N-alkylation of indole-3-carbaldehyde.[4]
Causality: The choice of a strong base like sodium hydride (NaH) is crucial for the deprotonation of the indole nitrogen, which is weakly acidic. This generates the corresponding sodium salt, a potent nucleophile that readily reacts with an alkyl halide in an SN2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solvates the cation, leaving the nucleophilic anion more reactive, and it does not participate in the reaction.
Workflow Diagram:
Caption: Workflow for the synthesis of N-alkylated indole-3-carbaldehydes.
Step-by-Step Protocol:
-
Preparation: To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Deprotonation: Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the indole anion.
-
Alkylation: Add the respective alkyl halide (e.g., methyl iodide, ethyl bromide, etc., 1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole-3-carbaldehyde.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the Minimum Inhibitory Concentration (MIC).[11]
Causality: The broth microdilution method provides a quantitative measure of a compound's antimicrobial activity by determining the lowest concentration that inhibits visible microbial growth. Serial two-fold dilutions are critical to precisely identify this concentration. A standardized bacterial inoculum is essential for reproducibility, as the final bacterial concentration can influence the MIC value.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the N-alkylated indole-3-carbaldehyde in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.[10] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 25°C for 48 hours for fungi.[10]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanistic Insights: Antifungal Action
Understanding the mechanism of action is pivotal for rational drug design. Studies on the parent compound, indole-3-carbaldehyde, have elucidated its antifungal mechanism against Fusarium solani, a plant pathogenic fungus.[8]
Indole-3-carbaldehyde has been shown to induce the disintegration of the mitochondrial bilayer membrane in F. solani.[8] This disruption leads to a decrease in the mitochondrial membrane potential and hampers the mitochondrial electron transport chain. Consequently, there is an accumulation of reactive oxygen species (ROS), which cannot be effectively cleared due to the reduced activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[8] This cascade of events ultimately leads to fungal cell death.
Signaling Pathway Diagram:
Caption: Proposed antifungal mechanism of indole-3-carbaldehyde.
Conclusion
The N-alkylation of indole-3-carbaldehyde is a viable strategy for modulating its bioactivity. Structure-activity relationship studies, although not exhaustive for simple alkyl chains, suggest that increasing lipophilicity and introducing aromatic moieties at the N1 position can significantly enhance cytotoxic potential. Furthermore, derivatization of the core indole-3-carbaldehyde structure into hydrazones or its combination with other bioactive heterocycles yields compounds with potent antimicrobial properties. The provided protocols for synthesis and bioactivity testing offer a robust framework for researchers to explore this promising class of compounds further. The elucidation of mechanisms, such as the disruption of mitochondrial function in fungi, paves the way for the rational design of next-generation N-alkylated indole-3-carbaldehyde derivatives as potential therapeutic agents.
References
-
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2016). PMC. Retrieved January 21, 2026, from [Link]
-
Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. (2018). PMC. Retrieved January 21, 2026, from [Link]
-
Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PMC. Retrieved January 21, 2026, from [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]
-
Indole Test Protocol. (2009). American Society for Microbiology. Retrieved January 21, 2026, from [Link]
-
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2018). Afyon Kocatepe Üniversitesi. Retrieved January 21, 2026, from [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2015). NIH. Retrieved January 21, 2026, from [Link]
-
Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. (2022). Frontiers. Retrieved January 21, 2026, from [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Retrieved January 21, 2026, from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2011). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
-
Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. (2012). NIH. Retrieved January 21, 2026, from [Link]
-
Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. (2011). Zeitschrift für Naturforschung C. Retrieved January 21, 2026, from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). PubMed. Retrieved January 21, 2026, from [Link]
-
Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. (2022). Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2017). Frontiers. Retrieved January 21, 2026, from [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2022). PMC. Retrieved January 21, 2026, from [Link]
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIRSA. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot | MDPI [mdpi.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdb.apec.org [pdb.apec.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Characterization and Risk Assessment: The "Why" Behind the Procedure
Many indole derivatives are classified as irritants and may possess varying levels of toxicity.[1][2][3] For instance, similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, we must operate under the precautionary principle that this compound presents similar hazards. The primary rationale for treating this compound as hazardous waste is to mitigate the risk of exposure to personnel and prevent its release into the environment, where its ecological impact is not well-documented.[1][2]
Table 1: Key Properties and Anticipated Hazards of this compound
| Property | Value | Reference |
| CAS Number | 620175-74-8 | [4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₁NO₂ | [5][6] |
| Molecular Weight | 189.21 g/mol | [5][6] |
| Physical Form | Solid (inferred) | [9] |
| Anticipated Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Inferred from analogous compounds[1][2][3][10] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [1][11] |
Disclaimer: This hazard assessment is based on data from structurally similar compounds. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive hazard information before handling or disposing of this chemical.
The Core Disposal Workflow: A Self-Validating System
The disposal of any laboratory chemical should follow a logical, verifiable sequence to ensure safety and compliance. The following workflow is designed as a self-validating system, where each step is a prerequisite for the next, minimizing the potential for error.
Figure 1: Logical workflow for the safe disposal of chemical waste.
Experimental Protocols for Disposal
Adherence to a detailed protocol is non-negotiable. The following step-by-step methodologies cover the disposal of the pure compound, contaminated labware, and empty containers.
Protocol 3.1: Disposal of Unused or Waste this compound (Solid)
-
Container Selection: Choose a sealable, chemical-resistant container (e.g., a wide-mouth HDPE or glass jar) that is compatible with the waste.[12][13] Ensure the container is in good condition, free of leaks or external contamination.[12]
-
Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[12] Using a permanent marker, clearly write the full chemical name, "this compound," and list it as 100% of the contents.[12] Note the date accumulation begins.
-
Waste Transfer: In a certified chemical fume hood, carefully transfer the solid waste into the prepared container using a dedicated spatula or scoop. Minimize dust generation during this process.[1][11]
-
Sealing and Storage: Securely close the container cap.[12] Wipe the exterior of the container with a damp cloth to remove any residual chemical, disposing of the cloth as contaminated solid waste (see Protocol 3.2).
-
Segregation: Store the sealed waste container in your laboratory's designated Satellite Accumulation Area (SAA).[12] Crucially, ensure it is stored separately from incompatible materials, particularly strong oxidizing agents and bases.[1][11]
-
Pickup Request: Once the container is full or you are ready for disposal, submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department.[12][14]
Protocol 3.2: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, weighing paper, paper towels, and silica gel contaminated with this compound.
-
Collection: Place all contaminated solid materials into a dedicated, durable plastic bag or a lined, sealable container.
-
Labeling: Label the container or bag clearly as "HAZARDOUS WASTE" and list the contents as "Debris contaminated with this compound."
-
Storage and Disposal: Keep the bag or container sealed and store it in the SAA. Dispose of it through your institutional EHS office, following the same pickup request procedure as for the pure chemical.
Protocol 3.3: Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash and must be managed carefully.
-
Initial Rinse: Thoroughly empty the original container of all visible product.[14]
-
Rinsate Collection: The first rinse of the container must be collected and treated as hazardous waste.[14] Rinse the container with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Pour the resulting rinsate into a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Subsequent Rinses: For a compound with this anticipated hazard profile, collecting the first rinse is standard practice.[14] If your institutional policy or the supplier's SDS indicates high toxicity, the first three rinses must be collected as hazardous waste.[14]
-
Final Disposal: After rinsing, the container can often be disposed of in the regular trash or glass recycling, provided the label has been removed or fully defaced. Always confirm this final step with your institution's specific EHS guidelines.
Final Directive: Trust, Verify, and Consult
The procedures outlined above provide a robust framework for the safe disposal of this compound. The core principles are immutable: never dispose of this chemical via sewer or standard trash[14]; always use properly labeled, sealed, and compatible containers[12][14]; and always operate in consultation with your institution's EHS department. By treating chemical disposal with the same rigor as our experimental work, we uphold our commitment to safety and scientific excellence.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. This compound | 620175-74-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 4-methoxy-1-methylindole-3-carbaldehyde - CAS:620175-74-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound CAS#: 620175-74-8 [amp.chemicalbook.com]
- 8. This compound | 620175-74-8 [chemicalbook.com]
- 9. 4-methoxyindole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. synquestlabs.com [synquestlabs.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Mastering the Bench: A Guide to Safely Handling 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the meticulous handling of chemical reagents is the bedrock of both laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each critical step.
Hazard Profile: Understanding the Compound
This compound, like many of its indole aldehyde analogues, is a compound that demands careful respect. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of structurally similar compounds provide a reliable framework for risk assessment. The primary concerns are irritation and potential harm upon ingestion or inhalation.
Based on safety data for closely related indole derivatives, the anticipated hazard classifications are:
-
Skin Irritation (Category 2) : May cause redness, itching, and inflammation upon direct contact.[1][2][3]
-
Serious Eye Irritation (Category 2) : Can cause significant, but reversible, eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4]
It is imperative to treat this compound as hazardous and to adhere to stringent safety protocols to mitigate these risks. Before beginning any work, researchers must review the most current Safety Data Sheet (SDS) for the specific product in use.
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions designed to contain the material at its source.
-
Chemical Fume Hood: All weighing, handling, and transferring of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical for preventing the inhalation of fine dust particles and vapors, directly addressing the respiratory irritation hazard.[4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for preventing skin and eye contact. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.[1][6] | Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[1][2] |
| Hand | Chemical-resistant nitrile gloves.[7] | Provides a barrier against skin contact, mitigating the risk of skin irritation.[1][2] Gloves should be inspected for integrity before each use and changed immediately upon contamination. |
| Body | A buttoned, long-sleeved laboratory coat.[5][7] | Minimizes the risk of incidental skin contact on the arms and torso. |
| Respiratory | Not typically required when handling in a fume hood. | A dust mask (e.g., N95) may be considered as a secondary precaution if weighing large quantities where dust generation is unavoidable, even within a hood.[5] |
Operational Workflow: From Preparation to Disposal
A systematic, step-by-step approach ensures that safety is integrated into every phase of the experimental process. Adherence to this workflow is critical for minimizing exposure and preventing laboratory contamination.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation:
-
Review the SDS: Before any work begins, thoroughly read the Safety Data Sheet provided by the supplier.[5] Be fully aware of all hazards and emergency procedures.
-
Prepare the Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble PPE: Don all required PPE as detailed in the table above, ensuring a proper fit.[5]
-
-
Handling (within a chemical fume hood):
-
Weighing: Handle the solid material carefully to minimize dust generation.[5] Use a spatula to transfer the compound to a weigh boat or directly into the reaction vessel.
-
Dissolving: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
-
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Disposal:
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, excess solution) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Institutional Protocols: Dispose of the hazardous waste container according to your institution's specific environmental health and safety guidelines.[1] Do not pour chemical waste down the drain.[8]
-
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By integrating these safety measures and procedural steps into your daily laboratory practice, you ensure a secure environment for yourself and your colleagues, allowing you to focus on achieving groundbreaking scientific results.
References
-
Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. 5
-
Benchchem. Personal protective equipment for handling 3-Allyl-1H-indole. 7
-
Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-indole-3-carbaldehyde.
-
Cayman Chemical. Safety Data Sheet: Indole-3-carboxaldehyde. 2
-
CymitQuimica. Safety Data Sheet. 4
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment. 6
-
Fisher Scientific. SAFETY DATA SHEET: 5-Methoxy-1-methylindole-3-carboxaldehyde. 3
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. 8
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
